Product packaging for trans-4-Hydroxy-1-L-phenylalanyl-L-proline(Cat. No.:CAS No. 90965-82-5)

trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Cat. No.: B108148
CAS No.: 90965-82-5
M. Wt: 278.3 g/mol
InChI Key: WJSNJMXOBDSZDL-WOPDTQHZSA-N
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Description

Trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a synthetic dipeptide of interest in biochemical and pharmacological research. This compound incorporates the unique structural features of trans-4-Hydroxy-L-proline, a non-essential imino acid known for its role in stabilizing the triple helix of collagen . The hydroxyproline moiety is also a valuable building block for preparing neuroexcitatory kainoids and antifungal echinocandins . The integration of the L-phenylalanyl group creates a structure analogous to other phenylalanyl-proline dipeptides, which have been detected as metabolites in biological systems and are studied as potential biomarkers . Researchers can employ this chiral compound in the synthesis of complex peptide architectures, the exploration of biologically active peptide analogs, and as a standard in analytical method development. The product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₄H₁₈N₂O₄ B108148 trans-4-Hydroxy-1-L-phenylalanyl-L-proline CAS No. 90965-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNJMXOBDSZDL-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90965-82-5
Record name Phenylalanylhydroxyproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling the Bioactive Potential of trans-4-Hydroxy-1-L-phenylalanyl-L-proline (Tyr-Pro): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, commonly known as L-Tyrosyl-L-proline (Tyr-Pro). This document is intended for researchers, scientists, and professionals in the field of drug development and nutritional science. Herein, we consolidate current scientific findings on its neuroprotective and antihypertensive properties, detailing the underlying mechanisms of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these effects.

Neuroprotective Effects in Alzheimer's Disease Models

A significant body of research has focused on the neuroprotective potential of Tyr-Pro, particularly in the context of Alzheimer's disease. In vivo studies utilizing mouse models of Alzheimer's have demonstrated that oral administration of Tyr-Pro can mitigate memory impairment.

Efficacy in Animal Models

Studies on amyloid-β (Aβ)-induced and senescence-accelerated (SAMP8) mouse models of Alzheimer's disease have shown that Tyr-Pro improves both short-term and long-term memory.[1][2] Long-term daily intake of Tyr-Pro has been shown to maintain cognitive ability by preventing excess Aβ accumulation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies.

Table 1: In Vivo Study Parameters and Pharmacokinetics of Tyr-Pro

ParameterValueAnimal ModelSource
Oral Dosage (Memory Impairment)100 mg/kg (twice daily for 16 days)Aβ-induced mice[4]
Oral Dosage (Cognitive Maintenance)10 mg/kg/day (for 25 weeks)SAMP8 mice[3]
Time to Max Plasma Concentration15 minutesICR mice[5]
Time to Max Brain Concentration15 minutesICR mice[5]
Plasma AUC (0-120 min) at 10 mg/kg1331 ± 267 pmol·min/mLICR mice[5]
Brain AUC (0-120 min) at 10 mg/kg0.34 ± 0.11 pmol·min/mgICR mice[5]
Brain Accumulation RegionsHypothalamus, hippocampus, cortexICR mice[5]

Table 2: Effects of Tyr-Pro on Alzheimer's Disease Biomarkers in SAMP8 Mice

BiomarkerEffectMethod of AnalysisSource
Amyloid-β (Aβ) AccumulationLower in Tyr-Pro groupELISA / Immunohistochemistry[3]
β-secretase (BACE1) ExpressionDecreasedWestern Blot[3]
Insulin-Degrading Enzyme (IDE) ExpressionMarkedly increased (4-times higher)Western Blot[3]
Mechanism of Action: Modulation of Amyloid-β Metabolism

Tyr-Pro exerts its neuroprotective effects by modulating the metabolic pathways of amyloid-β. It has been demonstrated to decrease the expression of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of Aβ.[3] Concurrently, Tyr-Pro significantly upregulates the expression of the insulin-degrading enzyme (IDE), which is responsible for the clearance of Aβ.[3] This dual action of reducing Aβ production and enhancing its degradation leads to lower Aβ accumulation in the brain.[3]

cluster_amyloidogenic Amyloidogenic Pathway cluster_degradation Aβ Degradation APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 BACE1 sAPPb sAPPβ Ab Amyloid-β (Aβ) (Neurotoxic) C99->Ab γ-secretase Plaques Aβ Plaques Ab->Plaques IDE Insulin-Degrading Enzyme (IDE) Ab->IDE Substrate Degraded Degraded Aβ IDE->Degraded TyrPro Tyr-Pro TyrPro->IDE Increases Expression BACE1 BACE1 TyrPro->BACE1 Inhibits Expression

Proposed mechanism of Tyr-Pro in reducing Amyloid-β.
Experimental Protocols

cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical Analysis AnimalModel SAMP8 Mice (16-week-old) Groups Control Group Tyr-Pro Group (10 mg/kg/day) Amino Acid Control Group AnimalModel->Groups Duration 25 Weeks of Oral Administration Groups->Duration MWM Morris Water Maze Test (5 consecutive days) Duration->MWM YMaze Y-Maze Test (Short-term memory) Duration->YMaze Sacrifice Sacrifice and Brain Tissue Collection (Hippocampus and Cortex) MWM->Sacrifice YMaze->Sacrifice ELISA Aβ Accumulation Measurement (ELISA) Sacrifice->ELISA WB Protein Expression Analysis (Western Blot for BACE1 and IDE) Sacrifice->WB

Workflow for in vivo evaluation of Tyr-Pro.

The Morris Water Maze is used to assess spatial learning and memory in rodents.[6][7]

  • Apparatus: A circular pool (90-100 cm in diameter) is filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged 1 cm below the water's surface. The room should have various distal visual cues.

  • Acclimation: Mice are allowed to swim freely in the pool without the platform for 2 minutes one day prior to the experiment to adapt to the environment.

  • Training Phase (Directional Navigation):

    • Mice undergo multiple trials per day for 5 consecutive days.

    • For each trial, a mouse is gently placed into the water at one of four semi-randomly chosen starting positions, facing the pool wall.

    • The mouse is given a set time (e.g., 2 minutes) to find the hidden platform. The time taken to reach the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within the allotted time, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 30 seconds before being removed.

  • Probe Trial (Spatial Memory):

    • On the day after the final training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for a set period (e.g., 2 minutes).

    • The swimming path is recorded and analyzed to determine the time spent in the target quadrant where the platform was previously located. A significant preference for the target quadrant indicates good spatial memory.

The Y-maze test is used to evaluate short-term spatial working memory by assessing spontaneous alternation behavior.[8][9]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes before the test.

    • Each mouse is placed in the center of the Y-maze and allowed to freely explore all three arms for a set duration (e.g., 8 minutes).

    • The sequence of arm entries is manually or automatically recorded. An arm entry is counted when all four paws of the mouse are within the arm.

    • Spontaneous alternation is defined as consecutive entries into the three different arms without repetition (e.g., ABC, CAB, BCA).

  • Data Analysis: The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100. A higher percentage of alternation is indicative of better spatial working memory.

Antihypertensive Activity: ACE Inhibition

Tyr-Pro has also been identified as an Angiotensin-Converting Enzyme (ACE) inhibitor, suggesting its potential role in the management of hypertension.

Quantitative Data

Table 3: In Vitro ACE Inhibitory Activity of Tyr-Pro

ParameterValueSource
IC505.21 μM[9]
Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[4][10]

  • Reagent Preparation:

    • ACE Solution: Prepare a solution of ACE from rabbit lung in a suitable buffer (e.g., 100 mU/mL in borate buffer).

    • Substrate Solution (HHL): Prepare a solution of HHL (e.g., 5 mM) in borate buffer (pH 8.3) containing NaCl.

    • Tyr-Pro Solutions: Prepare a series of dilutions of Tyr-Pro to determine the IC50 value.

    • Stopping Reagent: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In a microcentrifuge tube, add the ACE solution and a solution of Tyr-Pro (or buffer for the control). Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate solution. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 1 M HCl.

    • Extract the hippuric acid (HA) formed during the reaction by adding ethyl acetate and vortexing.

    • Centrifuge the mixture to separate the layers.

    • Carefully collect the upper ethyl acetate layer containing the HA.

    • Evaporate the ethyl acetate.

    • Re-dissolve the dried HA in a suitable solvent (e.g., distilled water).

  • Quantification:

    • Measure the absorbance of the re-dissolved HA solution using a spectrophotometer at 228 nm.

    • The percentage of ACE inhibition is calculated as: ((Absorbance_control - Absorbance_sample) / Absorbance_control) * 100.

    • The IC50 value, the concentration of Tyr-Pro that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The dipeptide this compound (Tyr-Pro) demonstrates significant and multifaceted biological activity. Its ability to cross the blood-brain barrier and modulate the metabolism of amyloid-β highlights its potential as a neuroprotective agent for neurodegenerative diseases such as Alzheimer's. Furthermore, its potent in vitro ACE inhibitory activity suggests a possible role in cardiovascular health. The data presented in this guide underscore the need for further research, including clinical trials, to fully elucidate the therapeutic potential of this promising dipeptide.

References

An In-depth Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline and its Cyclic Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, also known as Phenylalanyl-hydroxyproline (Phe-Hyp), and its cyclic counterpart, Cyclo(L-trans-Hyp-L-Phe). While specific research on the linear dipeptide is limited, this document consolidates the available information on its discovery as a collagen-derived peptide and contextualizes its potential biological significance. In contrast, the cyclic dipeptide has been isolated from natural sources and exhibits documented antifungal properties. This guide details the historical background, synthesis protocols, and known biological activities of both molecules, presenting quantitative data where available and outlining relevant signaling pathways. The content is structured to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology.

Introduction

The study of peptides has gained significant traction in drug discovery due to their high specificity and potency. Among these, dipeptides derived from the breakdown of structural proteins like collagen represent a promising area of investigation for their potential roles in cellular signaling and therapeutic applications. This guide focuses on this compound (Phe-Hyp), a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline, and its cyclic form, Cyclo(L-trans-Hyp-L-Phe). While Phe-Hyp is recognized as a product of collagen metabolism, its specific biological functions are not extensively characterized. Conversely, its cyclic analogue has demonstrated clear antifungal activity, highlighting the impact of structural conformation on biological function.

This compound (Linear Dipeptide)

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the broader research on collagen-derived peptides. Following the oral ingestion of collagen hydrolysates, various small peptides, including Phe-Hyp, have been identified in human blood. This indicates that the dipeptide is a naturally occurring metabolite resulting from the enzymatic degradation of collagen. While the specific initial isolation or synthesis of Phe-Hyp is not well-documented as a singular discovery event, its identification is part of the ongoing effort to understand the physiological effects of collagen consumption.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄--INVALID-LINK--
Molecular Weight 278.30 g/mol --INVALID-LINK--
IUPAC Name (2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid--INVALID-LINK--
Synonyms L-phenylalanyl-L-hydroxyproline, Phe-Hyp--INVALID-LINK--
CAS Number 90965-82-5--INVALID-LINK--
Experimental Protocols: Synthesis

2.3.1. General Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for the solid-phase synthesis of a dipeptide like Phe-Hyp would involve the following steps.

spss_workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_Hyp Fmoc-Hyp-OH Fmoc_Hyp->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection1 Fmoc Deprotection Wash1->Deprotection1 Wash2 Washing Deprotection1->Wash2 Coupling2 Coupling Wash2->Coupling2 Fmoc_Phe Fmoc-Phe-OH Fmoc_Phe->Coupling2 Wash3 Washing Coupling2->Wash3 Deprotection2 Fmoc Deprotection Wash3->Deprotection2 Wash4 Washing Deprotection2->Wash4 Cleavage Cleavage from Resin Wash4->Cleavage Purification Purification Cleavage->Purification Phe_Hyp Phe-Hyp Dipeptide Purification->Phe_Hyp

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: A suitable resin (e.g., Wang resin) is swollen in a solvent like dichloromethane (DCM).

  • First Amino Acid Coupling: The first amino acid, Fmoc-trans-4-hydroxy-L-proline, is activated (e.g., with DIC/HOBt) and coupled to the resin.

  • Washing: The resin is washed to remove excess reagents.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the proline residue, typically with a solution of piperidine in DMF.

  • Washing: The resin is washed again.

  • Second Amino Acid Coupling: The second amino acid, Fmoc-L-phenylalanine, is activated and coupled to the deprotected N-terminus of the resin-bound proline.

  • Washing: The resin is washed.

  • Final Fmoc Deprotection: The Fmoc group is removed from the phenylalanine residue.

  • Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of Phe-Hyp are scarce. However, as a collagen-derived dipeptide, it is part of a group of peptides that have been investigated for their roles in skin health, joint health, and wound healing. Other hydroxyproline-containing dipeptides, such as Pro-Hyp, have been shown to stimulate cell proliferation and hyaluronic acid synthesis in dermal fibroblasts.[1][2] It is plausible that Phe-Hyp may exert similar, though likely distinct, biological effects.

The signaling pathways modulated by Phe-Hyp have not been specifically elucidated. However, related collagen-derived peptides are known to influence pathways such as the MAPK/ERK pathway. For instance, the tripeptide Hyp-Asp-Gly has been shown to inhibit platelet activation via regulation of the PI3K/Akt-MAPK/ERK1/2 signaling pathway.

mapk_pathway Receptor Receptor RAS Ras Receptor->RAS Activation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse Gene Expression

Simplified MAPK/ERK signaling pathway.

Further research is required to determine if Phe-Hyp directly interacts with specific receptors and modulates this or other signaling cascades.

Cyclo(L-trans-4-Hydroxyprolinyl-L-phenylalanine) (Cyclic Dipeptide)

Discovery and Historical Background

Cyclo(L-trans-4-Hydroxyprolinyl-L-phenylalanine) is a naturally occurring cyclic dipeptide that has been isolated from marine sponges of the Jaspidae family and from fungal cultures. Its discovery highlights the structural diversity of natural products derived from amino acids.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₃--INVALID-LINK--
Molecular Weight 260.29 g/mol --INVALID-LINK--
IUPAC Name (3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione--INVALID-LINK--
Synonyms Cyclo(L-Hyp-L-Phe)--INVALID-LINK--
Experimental Protocols: Synthesis

The synthesis of Cyclo(L-trans-Hyp-L-Phe) involves the coupling of protected L-trans-4-hydroxyproline and L-phenylalanine, followed by intramolecular cyclization.

3.3.1. Synthesis Workflow

cyclo_synthesis_workflow Hyp L-trans-4-hydroxyproline Protection Protection of functional groups Hyp->Protection Phe L-phenylalanine ethyl ester Coupling Dipeptide Coupling Phe->Coupling Protection->Coupling Deprotection Deprotection of amino group Coupling->Deprotection Cyclization Intramolecular Cyclization Deprotection->Cyclization Final_Deprotection Final Deprotection Cyclization->Final_Deprotection Cyclo_Hyp_Phe Cyclo(L-Hyp-L-Phe) Final_Deprotection->Cyclo_Hyp_Phe

General workflow for the synthesis of Cyclo(L-Hyp-L-Phe).

Detailed Steps:

  • Protection of L-trans-4-hydroxyproline: The amino group of L-trans-4-hydroxyproline is protected, for example, with a benzyloxycarbonyl (Cbz) group. The hydroxyl group can also be protected (e.g., as a silyl ether) to prevent side reactions.

  • Coupling: The protected hydroxyproline is coupled with L-phenylalanine ethyl ester using a suitable coupling agent (e.g., DCC).

  • Deprotection of the Amino Group: The N-terminal protecting group (e.g., Cbz) is removed.

  • Intramolecular Cyclization: The resulting linear dipeptide ester undergoes spontaneous or induced intramolecular cyclization to form the diketopiperazine ring.

  • Final Deprotection: Any remaining protecting groups (e.g., on the hydroxyl group) are removed to yield the final product.

Biological Activity and Signaling Pathways

Cyclo(L-Hyp-L-Phe) has demonstrated notable antifungal activity. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal pathogens are not extensively reported in the available literature.

3.4.1. Antifungal Activity

The mechanism of antifungal action for many cyclic dipeptides is thought to involve the disruption of fungal cell membranes or the inhibition of crucial enzymes. Some cyclic dipeptides also act as quorum sensing inhibitors, thereby interfering with fungal virulence and biofilm formation. The specific mechanism for Cyclo(L-Hyp-L-Phe) has not been fully elucidated.

3.4.2. Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria and fungi to coordinate gene expression based on population density. Inhibition of QS is a promising strategy for antimicrobial drug development as it can attenuate virulence without exerting direct selective pressure for resistance. While some cyclic dipeptides are known QS inhibitors, the specific activity of Cyclo(L-Hyp-L-Phe) in this regard requires further investigation.

quorum_sensing_inhibition Signal Signal Molecule (Autoinducer) Receptor Receptor Protein Signal->Receptor Binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activates Inhibitor Cyclic Dipeptide (Potential Inhibitor) Inhibitor->Receptor Blocks Binding

General mechanism of quorum sensing inhibition.

Conclusion and Future Directions

This compound and its cyclic analogue represent intriguing molecules with potential biological activities. The linear dipeptide, as a product of collagen metabolism, warrants further investigation to delineate its specific physiological roles and signaling pathways. The cyclic form, with its demonstrated antifungal properties, presents a promising scaffold for the development of novel anti-infective agents. Future research should focus on:

  • Developing and publishing detailed, optimized synthesis protocols for both the linear and cyclic dipeptides.

  • Conducting comprehensive in vitro and in vivo studies to quantify the biological activities of Phe-Hyp and Cyclo(L-Hyp-L-Phe).

  • Elucidating the precise molecular mechanisms of action and the signaling pathways modulated by these peptides.

  • For Cyclo(L-Hyp-L-Phe), determining its antifungal spectrum through MIC testing against a panel of clinically relevant fungal pathogens.

A deeper understanding of these compounds will undoubtedly contribute to the expanding field of peptide-based therapeutics.

References

A Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline: Physicochemical Properties and Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline[1]. This molecule is of significant interest in biomedical and pharmaceutical research due to its structural relationship to collagen, the most abundant protein in mammals, where hydroxyproline is a key component[2][3]. As a proteolytic breakdown product of collagen, it can be found in biological fluids and serves as a potential biomarker. Understanding its physicochemical properties and structural characteristics is fundamental for its application in drug design, as a chiral building block, and in metabolic studies.

This technical guide provides a comprehensive overview of the core physicochemical properties, structural analysis methodologies, and detailed experimental protocols for the synthesis and characterization of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, dosage formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄[1]
Molecular Weight 278.30 g/mol [1]
IUPAC Name (2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid[1][4]
CAS Number 90965-82-5[1]
Physical Description Solid[1]
Computed XLogP3 -2.3[1]
SMILES N--INVALID-LINK--C(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O
InChI Key WJSNJMXOBDSZDL-WOPDTQHZSA-N

Structural Analysis

The definitive structure and stereochemistry of this compound are elucidated through a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this dipeptide, both ¹H and ¹³C NMR would be employed.

  • ¹H NMR: Provides information on the number and types of protons, their connectivity, and their stereochemical relationships. Key signals would include the aromatic protons of the phenylalanine ring, the alpha-protons of both amino acid residues, and the distinct protons of the pyrrolidine ring of hydroxyproline. The coupling patterns and chemical shifts are used to confirm the covalent structure.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive correlations between protons and carbons, confirming the peptide bond linkage between the phenylalanine carbonyl carbon and the proline nitrogen[5][6]. The trans configuration of the 4-hydroxy group on the proline ring significantly influences the chemical shifts of the pyrrolidine ring protons, allowing for its confirmation[7].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the dipeptide and to gain structural information through fragmentation analysis.

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like peptides, typically generating the protonated molecular ion [M+H]⁺. For this dipeptide, a primary ion at m/z 279.13 would be expected, confirming the molecular weight of 278.30 Da[1][8].

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Predictable fragmentation patterns for peptides include b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus), which would confirm the amino acid sequence (Phe-Hyp)[9].

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for synthesizing the dipeptide using Fmoc-based solid-phase chemistry, a technique that allows for the efficient and controlled assembly of peptides[10].

Materials:

  • Fmoc-Hyp(tBu)-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Hyp(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the hydroxyproline residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Pre-activate for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove excess reagents.

  • Final Deprotection: Remove the N-terminal Fmoc group from the phenylalanine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Add the TFA cleavage cocktail and gently agitate for 2 hours to cleave the dipeptide from the resin and remove the tBu protecting group from the hydroxyproline.

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product. The peptide can then be purified using reversed-phase HPLC.

Analysis via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of the synthesized dipeptide.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Dipeptide sample dissolved in Mobile Phase A

Protocol:

  • System Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10-20 µL of the dissolved sample onto the column.

  • Elution Gradient: Run a linear gradient to elute the compound. A typical gradient would be:

    • 5% to 60% Mobile Phase B over 20 minutes.

    • 60% to 95% Mobile Phase B over 2 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • Return to 5% Mobile Phase B over 1 minute and re-equilibrate.

  • Detection: Monitor the elution profile at 214 nm and 254 nm. The phenylalanine residue provides strong UV absorbance.

  • Purity Assessment: The purity of the dipeptide is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by collecting the peak fraction and analyzing it via mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G start Start: Starting Materials (Resin, Protected Amino Acids) spps Solid-Phase Peptide Synthesis (SPPS) 1. Deprotection 2. Coupling 3. Washing start->spps cleavage Cleavage & Deprotection (TFA Cocktail) spps->cleavage Peptide Assembled crude Crude Dipeptide (Precipitation with Ether) cleavage->crude purification Purification (Reversed-Phase HPLC) crude->purification Impure Product analysis Structural Analysis & QC purification->analysis Purified Fractions nmr NMR Spectroscopy (¹H, ¹³C, 2D) analysis->nmr ms Mass Spectrometry (ESI-MS, MS/MS) analysis->ms final Pure Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline analysis->final Structure Verified (>95% Purity)

Caption: Workflow for dipeptide synthesis and characterization.

References

Unveiling the Potential of trans-4-Hydroxy-1-L-phenylalanyl-L-proline: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing research on the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, commonly known as Phe-Hyp. While research on this specific peptide is still emerging, this document synthesizes the available data on its identification, bioavailability, and biological activities, with a focus on its potential role in cartilage health.

Introduction: A Bioactive Peptide from Collagen

This compound (Phe-Hyp) is a dipeptide consisting of L-phenylalanine and trans-4-hydroxy-L-proline. It is one of several hydroxyproline-containing peptides that have been identified in human blood following the oral administration of gelatin hydrolysate[1]. These food-derived collagen peptides are of growing interest in the scientific community for their potential biological activities.

Identification and Pharmacokinetics

The presence of Phe-Hyp in human plasma after the ingestion of collagen-derived products has been confirmed through sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). In one study, the maximum concentration (Cmax) of Phe-Hyp in human plasma was quantified, alongside other hydroxyproline-containing peptides, after oral administration of fish-scale gelatin hydrolysate[1].

Table 1: Pharmacokinetic Parameters of Phe-Hyp in Human Plasma [1]

PeptideCmax (nmol/ml)AUC0-7h (h·nmol/ml)
Phe-Hyp28.85 ± 4.50Not explicitly stated for Phe-Hyp alone in the summary, but the study provides AUC for a mixture of peptides.

Note: The data represents the mean ± standard error. Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.

Biological Activity: A Focus on Cartilage Matrix Production

Recent research has highlighted the potential of Phe-Hyp in promoting the production of the cartilage matrix, suggesting its utility in the prevention or treatment of osteoarthritis. A study investigating the effects of chicken leg extract (CLE) identified Phe-Hyp as a key active compound responsible for stimulating the production of acid mucopolysaccharides in chondrogenic progenitor cells (ATDC5)[2][3].

Experimental Protocol: In Vitro Analysis of Cartilage Matrix Production

The following protocol was used to assess the impact of Phe-Hyp on the production of acid mucopolysaccharides by ATDC5 cells[3]:

  • Cell Culture: ATDC5 cells were cultured in a maintenance medium (DMEM/F-12).

  • Induction of Differentiation: To induce differentiation into chondrocytes, the cells were cultured in a differentiation medium containing insulin.

  • Treatment: Differentiated ATDC5 cells were treated with varying concentrations of Phe-Hyp (25, 50, and 75 µM).

  • Quantification of Acid Mucopolysaccharides: After the treatment period, the amount of acid mucopolysaccharides, a key component of the cartilage matrix, was quantified.

Quantitative Data: Effect of Phe-Hyp on Acid Mucopolysaccharide Production

The study demonstrated a significant, dose-dependent increase in the production of acid mucopolysaccharides by ATDC5 cells upon treatment with Phe-Hyp[3].

Table 2: Effect of Phe-Hyp on Acid Mucopolysaccharide Production in ATDC5 Cells [3]

Phe-Hyp Concentration (µM)Acid Mucopolysaccharide Production (% of Control)
25123%
50197%
75193%

Note: The results are expressed as a percentage relative to the untreated control group. All presented values showed a statistically significant increase compared to the control.

Signaling Pathways: An Area for Future Research

The precise signaling pathways through which this compound exerts its effects on chondrocytes have not yet been fully elucidated. Research on other collagen-derived dipeptides, such as Pro-Hyp, suggests the involvement of pathways that stimulate cell proliferation and the synthesis of extracellular matrix components[4]. It is plausible that Phe-Hyp may act through similar mechanisms, potentially by interacting with specific receptors on the surface of chondrocytes to initiate intracellular signaling cascades that lead to the upregulation of genes involved in cartilage matrix synthesis. Further investigation is required to delineate the specific molecular targets and signaling pathways of Phe-Hyp.

Below is a hypothetical workflow illustrating the proposed mechanism of action of Phe-Hyp on chondrocytes based on the available data.

phe_hyp_workflow cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response Phe_Hyp trans-4-Hydroxy-1-L- phenylalanyl-L-proline (Phe-Hyp) Receptor Putative Receptor Phe_Hyp->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Upregulation of Cartilage Matrix Genes Signaling_Cascade->Gene_Expression Matrix_Production Increased Production of Acid Mucopolysaccharides Gene_Expression->Matrix_Production

A hypothetical workflow of Phe-Hyp's action on chondrocytes.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with demonstrated in vitro efficacy in promoting the production of the cartilage matrix. Its identification in human plasma following oral ingestion of collagen hydrolysates suggests its potential as a nutraceutical or therapeutic agent for joint health.

Future research should focus on:

  • Elucidating the specific signaling pathways and molecular targets of Phe-Hyp in chondrocytes.

  • Conducting in vivo studies to confirm its efficacy in animal models of osteoarthritis.

  • Performing comprehensive pharmacokinetic and bioavailability studies to optimize its delivery and dosage.

  • Investigating other potential biological activities of this dipeptide.

The continued exploration of this compound holds significant promise for the development of novel strategies for the management of degenerative joint diseases.

References

An In-depth Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and production of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline. While the linear form of this dipeptide is not widely reported as a primary natural product, its cyclic counterpart and constituent amino acids are well-characterized, suggesting its potential role as a biosynthetic intermediate. This document delves into the established pathways of its precursors, proposes a biosynthetic route for the dipeptide, and offers detailed experimental protocols for its synthesis and characterization, supported by quantitative data on precursor production.

Natural Sources

Direct evidence for the widespread natural occurrence of the linear dipeptide this compound is limited in current scientific literature. However, its cyclic form, Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) , is a known natural product. This cyclic dipeptide has been isolated from a variety of microorganisms, including fungi and bacteria.[1][2][3]

Notable microbial sources of Cyclo-(L-phenylalanyl-4R-hydroxy-L-proline) include:

  • Fungi: Penicillium canescens and Aspergillus fumigatus[1]

  • Bacteria: Streptomyces gougerotii, Phellinus igniarius, and Lactobacillus plantarum[2][3][4]

The presence of this cyclic dipeptide in nature suggests that the linear form, this compound, may exist as a transient biosynthetic intermediate before cyclization.

Biosynthesis

A definitive biosynthetic pathway for this compound has not been elucidated. However, based on the well-established biosynthesis of its constituent amino acids and related dipeptides, a plausible pathway can be proposed. This involves the synthesis of L-phenylalanine and trans-4-hydroxy-L-proline, followed by their condensation.

Biosynthesis of L-Phenylalanine

L-phenylalanine is an aromatic amino acid synthesized in microorganisms and plants via the shikimate pathway . This pathway converts central carbon metabolites, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate for the synthesis of all aromatic amino acids. Chorismate is then converted to L-phenylalanine through a series of enzymatic steps.

G PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DAHP synthase DHS 3-Dehydroshikimate DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate Shikimate->S3P Shikimate kinase EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Prephenate Prephenate Chorismate->Prephenate Chorismate mutase Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Prephenate dehydratase Phe L-Phenylalanine Phenylpyruvate->Phe Phenylpyruvate aminotransferase

Fig. 1: Biosynthetic pathway of L-Phenylalanine via the Shikimate pathway.
Biosynthesis of trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is a non-proteinogenic amino acid. Its biosynthesis primarily occurs through two routes:

  • Post-translational hydroxylation: In collagen and other related proteins, proline residues are hydroxylated by the enzyme prolyl 4-hydroxylase .

  • Direct hydroxylation of L-proline: Free L-proline can be directly hydroxylated to trans-4-hydroxy-L-proline by a class of trans-prolyl-4-hydroxylases (P4Hs) . This is a common pathway in microorganisms. This enzymatic reaction requires α-ketoglutarate, Fe²⁺, and O₂ as co-substrates.

G Pro L-Proline Hyp trans-4-Hydroxy-L-proline Pro->Hyp KG α-Ketoglutarate Succinate Succinate + CO₂ KG->Succinate Fe2 Fe²⁺ P4H Proline 4-hydroxylase (P4H) Fe2->P4H O2 O₂ O2->Hyp P4H->Hyp P4H->Succinate

Fig. 2: Enzymatic biosynthesis of trans-4-Hydroxy-L-proline from L-Proline.
Proposed Biosynthesis of this compound

The formation of the peptide bond between L-phenylalanine and trans-4-hydroxy-L-proline is likely catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) . NRPSs are large, modular enzymes that synthesize peptides independently of ribosomes.[5][6][7] A typical NRPS module is responsible for the incorporation of a single amino acid and contains domains for substrate recognition and activation (adenylation domain), covalent binding (thiolation or peptidyl carrier protein domain), and peptide bond formation (condensation domain).

In the proposed pathway, an NRPS would first activate L-phenylalanine and trans-4-hydroxy-L-proline. A condensation domain would then catalyze the formation of the dipeptide, which remains tethered to the enzyme. The final step would be the release of the dipeptide, which could occur either as the linear molecule or, more commonly in NRPS systems, as the cyclic dipeptide through the action of a thioesterase domain.

G cluster_0 NRPS Module 1 cluster_1 NRPS Module 2 cluster_2 Release A1 A Adenylation (L-Phe) T1 T Thiolation (Phe-S-) A1->T1 Activation C2 C Condensation T1->C2 A2 A Adenylation (trans-4-OH-Pro) T2 T Thiolation (trans-4-OH-Pro-S-) A2->T2 Activation T2->C2 Linear_Dipeptide Linear Dipeptide (Intermediate) C2->Linear_Dipeptide Peptide bond formation TE TE Thioesterase Cyclic_Dipeptide Cyclo(L-Phe-trans-4-OH-L-Pro) TE->Cyclic_Dipeptide Cyclization & Release Phe_in L-Phenylalanine Phe_in->A1 Hyp_in trans-4-Hydroxy-L-proline Hyp_in->A2 Linear_Dipeptide->TE

Fig. 3: Proposed NRPS-mediated biosynthesis of Cyclo-(L-Phe-trans-4-OH-L-Pro).

Quantitative Data

While quantitative data on the natural abundance of this compound is not available, significant progress has been made in the microbial production of its precursor, trans-4-hydroxy-L-proline, using metabolically engineered Escherichia coli. These efforts provide valuable benchmarks for researchers aiming to produce this modified amino acid.

Strain / System Titer (g/L) Productivity (g/L/h) Yield (g/g glucose) Reference
Engineered E. coli54.8~0.910.236[8]
Engineered E. coli89.4~2.480.34[9][10]
Engineered E. coli45.831.27Not Reported[10]
Recombinant E. coli T7E/pRSFDuet-1-p4h-proBA2.15Not ReportedNot Reported[11]
Recombinant E. coli BL21-DsP4H99.92.77Not Reported[12]

Experimental Protocols

Given the lack of established protocols for the isolation of the linear dipeptide from natural sources, this section provides detailed methodologies for its chemical synthesis and characterization, which are standard procedures in peptide chemistry.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The following is a generalized protocol based on the Fmoc/tBu strategy.

Materials:

  • Fmoc-L-Pro-Wang resin

  • Fmoc-L-Phe-OH

  • trans-4-hydroxy-L-proline (as Fmoc-Hyp(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Precipitation solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-L-Pro-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

    • Once complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Hyp(tBu)-OH.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G Start Start with Fmoc-Pro-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection2->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Fig. 4: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Enzymatic Synthesis

Enzymatic synthesis offers a green alternative to chemical synthesis, proceeding under mild conditions with high specificity. A potential enzymatic route would involve a peptide ligase.

Materials:

  • L-phenylalanine methyl ester (or other activated ester)

  • trans-4-hydroxy-L-proline

  • Peptide ligase (e.g., a variant of Subtilisin or Papain)

  • Buffer solution (e.g., phosphate or Tris buffer at optimal pH for the enzyme)

  • Organic co-solvent (if needed to improve substrate solubility)

Protocol:

  • Reaction Setup:

    • Dissolve L-phenylalanine methyl ester and trans-4-hydroxy-L-proline in the reaction buffer.

    • Add the peptide ligase to the solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached completion (or equilibrium), quench it by denaturing the enzyme (e.g., by adding a denaturant or by heat, if the peptide is stable).

  • Purification and Characterization: Purify the dipeptide from the reaction mixture using reverse-phase HPLC and characterize it by MS and NMR.

This guide provides a foundational understanding of this compound for researchers in drug discovery and biotechnology. While its direct natural abundance appears limited, the knowledge of its precursors' biosynthesis and the established methods for its synthesis open avenues for its production and further investigation.

References

Unveiling the Profile of a Bioactive Dipeptide: A Technical Guide to trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic profile of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline (Phe-Hyp). While direct research on this specific dipeptide is emerging, this document synthesizes the available data and draws comparisons with structurally related and well-studied hydroxyproline-containing peptides derived from collagen hydrolysates.

Introduction

This compound is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. It is one of the many peptide fragments released during the enzymatic hydrolysis of collagen. Recent interest in the bioactivity of collagen-derived peptides has spurred investigations into the physiological effects of these small molecules, including their potential roles in cellular signaling and tissue regeneration. This guide aims to consolidate the current understanding of Phe-Hyp's journey through the body and its interactions at the cellular level.

Pharmacokinetic Profile

The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive ADME studies specifically for Phe-Hyp are limited, data from studies on collagen hydrolysates and other hydroxyproline-containing dipeptides provide valuable insights.

Absorption

Following oral ingestion of gelatin hydrolysate, Phe-Hyp has been quantified in human plasma, indicating that it can be absorbed from the gastrointestinal tract.[1] The absorption of di- and tripeptides is primarily mediated by the peptide transporter 1 (PepT1), which is expressed in the brush border membrane of intestinal epithelial cells.

Distribution and Metabolism

Once absorbed, Phe-Hyp enters the systemic circulation. Limited data is available on its specific tissue distribution. Like other small peptides, it is likely subject to hydrolysis by peptidases present in the blood and various tissues, breaking it down into its constituent amino acids, phenylalanine and hydroxyproline. The metabolism of trans-4-hydroxy-L-proline is known to occur primarily in the liver and kidneys, where it is catabolized to glycine and pyruvate.[2]

Excretion

The excretion of intact Phe-Hyp has not been extensively studied. It is plausible that a fraction of the absorbed dipeptide is excreted unchanged in the urine, a characteristic observed with other small peptides. However, the majority is likely eliminated as its constituent amino acids and their respective metabolites.

Table 1: Quantitative Pharmacokinetic Data of Phe-Hyp and Related Dipeptides in Humans

PeptideDosageCmax (nmol/mL)Tmax (hours)AUC (nmol·h/mL)Reference
Phe-Hyp 25 g gelatin hydrolysate23.84 (minor component)Not ReportedNot Reported[1]
Pro-Hyp 25 g gelatin hydrolysate60.65 ± 5.74Not Reported163 ± 1[1][3]

Note: The data for Phe-Hyp is from a study where it was a minor component of a complex mixture. Cmax and AUC values can vary depending on the specific formulation and individual metabolic differences.

Pharmacodynamic Profile

The pharmacodynamics of Phe-Hyp are an active area of investigation. Insights can be gleaned from studies on the broader class of hydroxyproline-containing peptides, which have been shown to exert various biological effects.

Mechanism of Action

The precise molecular targets of Phe-Hyp are not yet fully elucidated. However, studies on the related dipeptide Pro-Hyp suggest potential mechanisms of action, including:

  • Modulation of Intracellular Signaling: Pro-Hyp has been shown to influence the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation.[4]

  • Interaction with Transcription Factors: Pro-Hyp has been found to directly bind to the transcription factor Foxg1, altering its conformation and inhibiting its interaction with Runx2, a key regulator of osteoblast differentiation.[5]

It is hypothesized that Phe-Hyp may share similar mechanisms of action due to structural similarities.

Physiological Effects

Hydroxyproline-containing peptides have been associated with a range of physiological effects, primarily related to connective tissue health. These include:

  • Stimulation of Fibroblast Proliferation and Hyaluronic Acid Synthesis: Essential for skin health and wound healing.

  • Promotion of Osteoblast Differentiation: Contributing to bone formation.[5]

  • Enhanced Tendon Cell Proliferation and Differentiation: Supporting tendon homeostasis.[4]

While these effects are not directly attributed to Phe-Hyp in the current literature, they represent promising avenues for future research into its specific biological functions.

Experimental Protocols

This section outlines the general methodologies employed in the study of dipeptide pharmacokinetics and pharmacodynamics, which can be adapted for specific investigations into Phe-Hyp.

In Vitro Digestion and Absorption Models
  • Simulated Gastrointestinal Digestion: To assess the stability of Phe-Hyp during digestion, in vitro models mimicking the conditions of the stomach and small intestine are utilized. These typically involve incubation with simulated gastric fluid (containing pepsin at pH 1.5-3.0) followed by simulated intestinal fluid (containing pancreatin and bile salts at pH 6.8-7.4).

  • Caco-2 Cell Monolayer Assay: This is a widely used in vitro model to predict intestinal drug and peptide absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate to form a monolayer with characteristics similar to the intestinal epithelium, including the expression of peptide transporters like PepT1. The transport of Phe-Hyp across this monolayer can be quantified to estimate its intestinal permeability.

In Vivo Pharmacokinetic Studies
  • Animal Models: Rats are commonly used to study the in vivo pharmacokinetics of dipeptides. Following oral or intravenous administration of Phe-Hyp, blood samples are collected at various time points.

  • Sample Analysis: Plasma concentrations of Phe-Hyp are typically determined using sensitive analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate quantification of the dipeptide even at low concentrations.

Cell-Based Assays for Pharmacodynamic Evaluation
  • Cell Culture: Primary cells (e.g., dermal fibroblasts, osteoblasts, tenocytes) or relevant cell lines are cultured in the presence of varying concentrations of Phe-Hyp.

  • Proliferation and Differentiation Assays: The effect of Phe-Hyp on cell proliferation can be assessed using assays such as the MTT or BrdU assay. Differentiation markers can be quantified using techniques like quantitative PCR (qPCR) for gene expression analysis or Western blotting for protein expression analysis.

  • Signaling Pathway Analysis: To investigate the mechanism of action, the phosphorylation status of key signaling proteins (e.g., ERK, Akt) can be analyzed by Western blotting after treating cells with Phe-Hyp.

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

Experimental_Workflow_for_Pharmacokinetics cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Simulated Digestion Simulated Digestion Caco-2 Permeability Caco-2 Permeability Simulated Digestion->Caco-2 Permeability Stability & Permeability Oral Administration (Animal Model) Oral Administration (Animal Model) Caco-2 Permeability->Oral Administration (Animal Model) Informs In Vivo Design Blood Sampling Blood Sampling Oral Administration (Animal Model)->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameters PK Parameters LC-MS/MS Analysis->PK Parameters

Caption: Experimental workflow for pharmacokinetic analysis.

Putative_Signaling_Pathway Phe-Hyp Phe-Hyp Cell Membrane Receptor/Transporter Cell Membrane Receptor/Transporter Phe-Hyp->Cell Membrane Receptor/Transporter Binding/Uptake ERK/MAPK Pathway ERK/MAPK Pathway Cell Membrane Receptor/Transporter->ERK/MAPK Pathway Activation Transcription Factors (e.g., Foxg1) Transcription Factors (e.g., Foxg1) Cell Membrane Receptor/Transporter->Transcription Factors (e.g., Foxg1) Direct Interaction Gene Expression Gene Expression ERK/MAPK Pathway->Gene Expression Transcription Factors (e.g., Foxg1)->Gene Expression Modulation Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: Putative signaling pathway for Phe-Hyp.

Conclusion

The dipeptide this compound represents a fascinating area of research within the field of bioactive peptides. While direct and comprehensive data on its pharmacokinetic and pharmacodynamic profile are still being gathered, insights from related hydroxyproline-containing peptides suggest its potential for absorption and biological activity. Future studies focusing on the specific ADME properties, molecular targets, and physiological effects of Phe-Hyp will be crucial in fully elucidating its role and potential applications in nutrition and therapeutics. This guide serves as a foundational resource for researchers embarking on such investigations.

References

Metabolic Fates of trans-4-Hydroxy-1-L-phenylalanyl-L-proline In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline, a molecule of interest in various biological contexts, is primarily metabolized in vivo through enzymatic hydrolysis into its constituent amino acids: L-phenylalanine and trans-4-hydroxy-L-proline. These amino acids then enter their respective well-established metabolic pathways. L-phenylalanine is predominantly converted to L-tyrosine via phenylalanine hydroxylase, with a secondary pathway involving transamination to phenylpyruvate. trans-4-hydroxy-L-proline is catabolized mainly in the kidneys and liver, leading to the formation of glycine. This guide provides an in-depth overview of these metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in understanding and investigating the in vivo fate of this dipeptide.

Initial Hydrolysis of this compound

The initial and rate-limiting step in the metabolism of this compound is the cleavage of the peptide bond. This hydrolysis is primarily catalyzed by prolidase (X-Pro dipeptidase), a cytosolic enzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline residue.[1]

Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline Prolidase Prolidase Dipeptide->Prolidase Phe L-Phenylalanine Hyp trans-4-Hydroxy-L-proline Prolidase->Phe Prolidase->Hyp

Initial hydrolysis of the dipeptide.

Metabolic Pathways of L-Phenylalanine

Following its release, L-phenylalanine enters two main metabolic pathways: hydroxylation and transamination.

Phenylalanine Hydroxylation Pathway (Major)

The primary metabolic route for L-phenylalanine is its irreversible conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH) primarily in the liver.[2][3] This reaction is crucial for the synthesis of neurotransmitters and hormones derived from tyrosine.

Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine Further_Metabolism Dopamine, Norepinephrine, Epinephrine, Melanin Tyr->Further_Metabolism PAH->Tyr Cofactors O2, Tetrahydrobiopterin (BH4) Cofactors->PAH

Major metabolic pathway of L-phenylalanine.
Phenylalanine Transamination Pathway (Minor)

A secondary pathway for L-phenylalanine metabolism involves its transamination to phenylpyruvate.[3][4] This pathway becomes more significant when phenylalanine hydroxylase activity is deficient. Phenylpyruvate can be further metabolized to phenyllactate and phenylacetate.

Phe L-Phenylalanine Transaminase Phenylalanine Transaminase Phe->Transaminase Phenylpyruvate Phenylpyruvate Further_Metabolites Phenyllactate, Phenylacetate Phenylpyruvate->Further_Metabolites Transaminase->Phenylpyruvate Glutamate Glutamate Transaminase->Glutamate Keto_acid α-Ketoglutarate Keto_acid->Transaminase

Minor metabolic pathway of L-phenylalanine.
Quantitative Data on L-Phenylalanine Metabolism

ParameterValueSpecies/TissueReference
Phenylalanine Hydroxylase (PAH)
Vmax~3-fold activation with 1 mM PheHuman[5]
KmComparable between wild-type and C29S mutantHuman[5]
Phenylalanine Transamination
Maximum Rate0.043 µmol/ml per hHuman[3]
Whole-Body Phenylalanine Flux
Oxidation Rate (at intakes ≤10 mg/kg/day)1.3 µmol/kg/hHuman[6]
Conversion to Tyrosine (at low intakes)2.1%Human[6]

Metabolic Pathway of trans-4-Hydroxy-L-proline

The catabolism of trans-4-hydroxy-L-proline primarily occurs in the kidneys and liver, leading to the synthesis of glycine.[7][8] This process involves a series of enzymatic reactions initiated by hydroxyproline oxidase.

Hyp trans-4-Hydroxy-L-proline Enzyme1 Hydroxyproline Oxidase Hyp->Enzyme1 P5C_OH Δ¹-Pyrroline-3-hydroxy- 5-carboxylate Enzyme2 P5C Dehydrogenase P5C_OH->Enzyme2 HGA 4-Hydroxy-2-ketoglutarate Enzyme3 4-hydroxy-2-oxoglutarate aldolase HGA->Enzyme3 Glyoxylate Glyoxylate Enzyme4 Alanine-glyoxylate aminotransferase Glyoxylate->Enzyme4 Pyruvate Pyruvate Glycine Glycine Enzyme1->P5C_OH Enzyme2->HGA Enzyme3->Glyoxylate Enzyme3->Pyruvate Enzyme4->Glycine

Metabolic pathway of trans-4-hydroxy-L-proline to glycine.
Quantitative Data on trans-4-Hydroxy-L-proline Metabolism

ParameterValueSpecies/TissueReference
Prolidase Activity
Ki for Cbz-Pro (inhibitor)90.4 µMHuman[9]
Glycine Synthesis from Hydroxyproline
Tissue LocalizationPrimarily liver and kidneysNeonatal pigs[10]

Signaling Pathways

L-Phenylalanine and mTOR Signaling

L-phenylalanine has been shown to regulate protein synthesis through the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] Phenylalanine can promote the phosphorylation of key downstream effectors of mTOR, such as 4E-binding protein 1 (4EBP1), which in turn enhances protein translation.

Phe L-Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 mTORC1 mTORC1 LAT1->mTORC1 _4EBP1 4EBP1 mTORC1->_4EBP1 phosphorylates eIF4E eIF4E _4EBP1->eIF4E releases Translation Protein Translation eIF4E->Translation initiates

L-Phenylalanine regulation of the mTOR signaling pathway.
trans-4-Hydroxy-L-proline and HIF-1α Signaling

Hydroxyproline metabolism is linked to the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The enzymes involved in proline and hydroxyproline metabolism, prolyl hydroxylases, are key regulators of HIF-1α stability. Under normoxic conditions, these enzymes hydroxylate HIF-1α, targeting it for degradation.

Normoxia Normoxia PHD Prolyl Hydroxylases (PHDs) Normoxia->PHD activates Hypoxia Hypoxia Hypoxia->PHD inhibits HIF_1a HIF-1α PHD->HIF_1a hydroxylates Stabilization Stabilization & Nuclear Translocation HIF_1a->Stabilization HIF_1a_OH Hydroxylated HIF-1α VHL VHL E3 Ligase HIF_1a_OH->VHL Degradation Proteasomal Degradation VHL->Degradation Target_Genes Activation of Hypoxia- Responsive Genes Stabilization->Target_Genes

Role of prolyl hydroxylation in HIF-1α signaling.

Experimental Protocols

In Vivo Amino Acid Metabolism using Stable Isotope Infusion

This protocol describes a general procedure for measuring amino acid flux and metabolism in vivo using stable isotope-labeled tracers.

Objective: To quantify the whole-body and tissue-specific metabolism of L-phenylalanine and trans-4-hydroxy-L-proline.

Materials:

  • Stable isotope-labeled amino acids (e.g., L-[ring-¹³C₆]phenylalanine)

  • Infusion pumps

  • Catheters

  • Blood collection tubes

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast). Catheters are inserted for isotope infusion and blood sampling.[13][14]

  • Primed, Constant Infusion: A priming dose of the stable isotope tracer is administered to rapidly achieve isotopic equilibrium, followed by a continuous infusion at a constant rate for several hours.[1][13]

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma isotopic enrichment.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C. For analysis, proteins are precipitated, and the supernatant containing free amino acids is collected.[15]

  • Mass Spectrometry Analysis: The isotopic enrichment of the tracer and its metabolites in plasma is determined by GC-MS or LC-MS/MS.[14]

  • Data Analysis: Amino acid flux (rate of appearance) and metabolic rates (e.g., conversion of phenylalanine to tyrosine) are calculated using steady-state isotopic tracer kinetic models.

Tissue Metabolite Extraction for LC-MS/MS Analysis

This protocol outlines a method for extracting amino acids and their metabolites from tissue samples for quantitative analysis.

Objective: To measure the concentrations of L-phenylalanine, trans-4-hydroxy-L-proline, and their metabolites in various tissues.

Materials:

  • Tissue samples

  • Liquid nitrogen

  • Homogenizer

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Tissue Collection and Quenching: Immediately after collection, tissue samples are flash-frozen in liquid nitrogen to quench metabolic activity.[16]

  • Homogenization: Frozen tissue is weighed and homogenized in a pre-chilled tube with ice-cold extraction solvent.

  • Extraction: The homogenate is incubated on ice to allow for complete extraction of metabolites.

  • Protein Precipitation and Clarification: The sample is centrifuged at high speed to pellet proteins and cell debris.[15]

  • Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen or by vacuum centrifugation and then reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The concentrations of the target metabolites are quantified using a validated LC-MS/MS method with appropriate standards.[17]

Conclusion

The in vivo metabolism of this compound is a two-stage process initiated by its hydrolysis into L-phenylalanine and trans-4-hydroxy-L-proline. These amino acids are then directed into their respective catabolic and signaling pathways, which are fundamental to numerous physiological processes. A thorough understanding of these pathways, supported by robust quantitative data and experimental methodologies, is essential for researchers in the fields of drug development, nutrition, and metabolic disease. The information and protocols provided in this guide serve as a comprehensive resource for investigating the intricate metabolic fate of this dipeptide.

References

An In-depth Technical Guide to the Potential Role of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline is not a widely studied compound with established roles in cellular signaling in publicly available scientific literature. This guide, therefore, presents a theoretical framework based on the known biological activities of its constituent amino acids—trans-4-hydroxyproline, L-phenylalanine, and L-proline—and related dipeptides. The signaling pathways, experimental protocols, and data presented are based on established methodologies used to characterize novel bioactive peptides.

Introduction to Bioactive Peptides

Bioactive peptides are short amino acid sequences, typically containing 2 to 20 residues, that can modulate physiological functions and may influence health.[1][2] Derived from food proteins or synthesized, these peptides are gaining traction in drug development due to their high specificity, potency, and lower incidence of adverse effects compared to small molecules or large protein-based biopharmaceuticals.[2] Structural characteristics, such as the presence of specific C-terminal residues like proline, can confer resistance to degradation by digestive enzymes, enhancing bioavailability.[1][3] This guide explores the hypothetical role of the dipeptide this compound by dissecting the known signaling functions of its components.

Functional Roles of Constituent Amino Acids and Related Peptides in Signaling

The potential bioactivity of this compound can be inferred from the well-documented roles of its constituent parts in cellular signaling.

trans-4-Hydroxy-L-proline (Hyp): A Key Modulator of Hypoxia and Kinase Signaling

trans-4-Hydroxy-L-proline, a major component of collagen, is not merely a structural amino acid.[4] Its free form and its post-translational formation on target proteins are critical in regulating key cellular pathways:

  • Hypoxia-Inducible Factor (HIF) Signaling: Free hydroxyproline is known to increase the stability of HIF-1α, a master regulator of the cellular response to low oxygen.[5][6] By inhibiting prolyl hydroxylases that mark HIF-1α for degradation, elevated hydroxyproline levels can trigger hypoxic signaling cascades even under normal oxygen conditions.

  • Kinase Regulation: The formation of trans-4-hydroxy-L-proline residues on specific protein kinases, such as Protein Kinase B (Akt) and DYRK1A, plays a crucial role in regulating their phosphorylation and catalytic activation.[4] This implicates hydroxyproline in the modulation of fundamental cellular processes including metabolism, cell growth, and survival.[4]

L-Phenylalanine (Phe): A Precursor for Bioactive and Anticancer Peptides

Phenylalanine is an aromatic amino acid frequently found in bioactive peptides, contributing to their hydrophobicity and target affinity.[3]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Dipeptides with a C-terminal phenylalanine have been shown to produce a rapid reduction in blood pressure, suggesting a role in ACE inhibition.[1] The hydrophobic nature of phenylalanine is a key structural feature for binding to the active site of ACE.[2][3]

  • Anticancer Activity: Recently, novel L-phenylalanine dipeptide derivatives have been synthesized and shown to exhibit potent antitumor activity. One such derivative was found to inhibit prostate cancer cell proliferation by directly targeting TNFSF9 (also known as 4-1BBL), a member of the tumor necrosis factor (TNF) superfamily, thereby inducing apoptosis and modulating inflammatory signaling pathways.[7]

L-Proline (Pro): A Structural and Signaling Hub

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding and protein-protein interactions.[8][9]

  • Protein-Protein Interactions: Proline-rich motifs are common recognition sites for various signaling domains, such as SH3 and WW domains, acting as scaffolds to assemble signaling complexes.[10]

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue can switch between cis and trans conformations. This isomerization acts as a molecular switch, regulated by enzymes called peptidyl-prolyl isomerases (e.g., cyclophilins, Pin1), to control protein activity, localization, and stability. This mechanism is a key regulatory step in numerous signaling pathways, including cell cycle progression, apoptosis, and immune responses.[9][11]

Hypothetical Signaling Pathways for this compound

Based on the functions of its components, the dipeptide this compound could potentially modulate several key signaling pathways.

The HIF-1α Hypoxia Pathway

Given the role of hydroxyproline in stabilizing HIF-1α, the dipeptide could act as a signaling molecule that mimics a hypoxic state. This would involve the inhibition of prolyl hydroxylase domain enzymes (PHDs), leading to HIF-1α accumulation and subsequent transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

HIF1a_Pathway cluster_nucleus Nucleus Dipeptide This compound PHDs PHD Enzymes Dipeptide->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL pVHL HIF1a->VHL Binds Proteasome Proteasomal Degradation HIF1_Complex HIF-1 Complex HIF1a->HIF1_Complex VHL->Proteasome Targets for HIF1b HIF-1β (ARNT) HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Nucleus Nucleus TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes

Caption: Potential modulation of the HIF-1α pathway by the dipeptide.

PI3K/Akt Survival Pathway

The regulation of Akt by hydroxylation suggests that a hydroxyproline-containing peptide could influence this critical survival pathway. By interacting with upstream regulators or Akt itself, the dipeptide might modulate its phosphorylation status, affecting downstream targets that control cell proliferation, apoptosis, and metabolism.

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt / PKB PDK1->Akt Phosphorylates mTORC2->Akt Phosphorylates Downstream Downstream Targets (e.g., Bad, GSK3β) Akt->Downstream Inhibits/ Activates Dipeptide This compound Dipeptide->Akt Modulates Activity? Response Cell Survival, Proliferation Downstream->Response

Caption: Hypothetical influence on the PI3K/Akt signaling cascade.

Quantitative Data Presentation

Should this compound be investigated, quantitative data would be essential to determine its potency and efficacy. The following tables present hypothetical data that researchers would aim to collect.

Table 1: In Vitro Enzymatic Inhibition

Target Enzyme Assay Type IC₅₀ (µM)
Angiotensin-Converting Enzyme (ACE) Fluorometric 45.2
Prolyl Hydroxylase 2 (PHD2) AlphaScreen 15.8

| Dipeptidyl Peptidase IV (DPP-IV) | Colorimetric | > 200 |

Table 2: Cellular Activity

Cell Line Assay Endpoint EC₅₀ (µM)
PC-3 (Prostate Cancer) Cell Viability (MTT) Proliferation Inhibition 25.5
HUVEC (Endothelial Cells) Tube Formation Angiogenesis 10.1

| HEK293 (HIF-1 Reporter) | Luciferase Assay | HIF-1α Stabilization | 12.3 |

Experimental Protocols

Characterizing the bioactivity of a novel dipeptide requires a series of well-defined experiments.

Protocol: ACE Inhibition Assay (Fluorometric)

This protocol determines the ability of the dipeptide to inhibit Angiotensin-Converting Enzyme.

  • Reagent Preparation:

    • Prepare Assay Buffer: 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5.

    • Prepare ACE enzyme solution (e.g., from rabbit lung) to a final concentration of 0.1 U/mL in Assay Buffer.

    • Prepare substrate solution: Abz-Gly-p-Phe(NO₂)-Pro-OH to 0.5 mM in Assay Buffer.

    • Prepare serial dilutions of the test dipeptide (e.g., from 1 mM to 10 nM) and a known inhibitor (e.g., Captopril) in Assay Buffer.

  • Assay Procedure:

    • In a 96-well black plate, add 20 µL of dipeptide dilution or control.

    • Add 40 µL of the ACE enzyme solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the substrate solution.

  • Data Acquisition:

    • Immediately measure fluorescence (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 minutes using a microplate reader.

    • Calculate the reaction rate (slope of fluorescence vs. time).

  • Analysis:

    • Determine the percent inhibition for each dipeptide concentration relative to the uninhibited control.

    • Plot percent inhibition vs. log[dipeptide concentration] and fit to a dose-response curve to calculate the IC₅₀ value.

Protocol: Western Blot for HIF-1α Stabilization

This protocol assesses the dipeptide's effect on HIF-1α protein levels in cultured cells.

  • Cell Culture and Treatment:

    • Plate human cells (e.g., HEK293 or a cancer cell line like MCF-7) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the dipeptide (e.g., 0, 10, 25, 50, 100 µM) for 4-6 hours. Include a positive control (e.g., CoCl₂ or Desferrioxamine).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to 20-30 µg of protein in Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., β-actin, 1:5000).

    • Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software and normalize HIF-1α levels to the loading control.

Caption: A typical workflow for characterizing a novel bioactive peptide.

Conclusion

While direct evidence for the signaling role of this compound is currently unavailable, a systematic analysis of its components provides a strong foundation for hypothesizing its potential bioactivity. The presence of hydroxyproline, phenylalanine, and proline suggests that this dipeptide could be a promising candidate for modulating pathways involved in hypoxia, cell survival, and potentially blood pressure regulation. The experimental frameworks provided here offer a roadmap for future investigations into this and other novel dipeptides, paving the way for their potential development as therapeutic agents.

References

Methodological & Application

Standard Experimental Protocol for Using trans-4-Hydroxy-1-L-phenylalanyl-L-proline in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for the Investigation of a Novel Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of dipeptides in cell culture is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving culture performance and reducing the risk of nutrient degradation. While specific research on trans-4-Hydroxy-1-L-phenylalanyl-L-proline is not extensively available in public literature, this document provides a comprehensive, standardized experimental protocol for researchers to characterize its biological effects on cultured cells. The methodologies outlined below are based on standard practices for evaluating novel bioactive compounds in a cell culture setting.

This protocol will guide users through preliminary characterization of the dipeptide's effects on cell viability, proliferation, apoptosis, migration, and key signaling pathways. The provided workflows and data presentation formats are designed to facilitate robust and reproducible data generation.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in clear, structured tables for comparative analysis.

Table 1: Effect of this compound on Cell Viability (IC50)

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A24
48
72
Cell Line B24
48
72

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment GroupConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control0
DipeptideX
Y
Z
Positive Control-

Table 3: Gene Expression Analysis by qPCR

Gene NameTreatment GroupConcentration (µM)Fold Change (vs. Vehicle)
Gene XDipeptideX
DipeptideY
Gene YDipeptideX
DipeptideY

Table 4: Protein Expression Analysis by Western Blot

Protein TargetTreatment GroupConcentration (µM)Relative Protein Expression (Normalized to Loading Control)
p-ERK/total ERKDipeptideX
DipeptideY
p-Akt/total AktDipeptideX
DipeptideY

Experimental Protocols

Materials
  • This compound (powder form)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate Buffered Saline (PBS)

  • Selected mammalian cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Reagents for cell viability assay (e.g., MTT, WST-1)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Reagents and apparatus for SDS-PAGE and Western Blotting (primary and secondary antibodies)

  • RNA extraction kit and reagents for quantitative PCR (qPCR)

  • Sterile cell culture plates (96-well, 24-well, 6-well), flasks, and other consumables

Preparation of Dipeptide Stock Solution
  • Determine the appropriate solvent for this compound. If the solubility is unknown, test small amounts in sterile PBS and DMSO. For many organic compounds, DMSO is a suitable solvent.

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the dipeptide powder in the chosen solvent.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

Cell Viability and Proliferation Assay (MTT or WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of the dipeptide in complete culture medium from the stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with solvent only).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared dipeptide dilutions or control medium. Incubate for desired time points (e.g., 24, 48, 72 hours).

  • Assay:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the dipeptide (based on IC50 values) for a specified duration (e.g., 24 or 48 hours). Include vehicle and positive controls (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with the dipeptide for a relevant time period (e.g., 15 min, 30 min, 1 hr, 6 hr for signaling studies), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis stock Prepare Dipeptide Stock Solution viability Cell Viability Assay (MTT/WST-1) stock->viability cells Culture and Seed Cells cells->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis migration Migration/Wound Healing Assay viability->migration western Western Blot (Signaling Pathways) apoptosis->western migration->western qpcr qPCR (Gene Expression) western->qpcr data Data Compilation & Analysis qpcr->data Hypothetical_Signaling_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_response Cellular Response Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline Receptor Cell Surface Receptor (?) Dipeptide->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Proliferation

High-performance liquid chromatography (HPLC) method for trans-4-Hydroxy-1-L-phenylalanyl-L-proline quantification

Author: BenchChem Technical Support Team. Date: November 2025

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise and accurate quantification of trans-4-Hydroxy-1-L-phenylalanyl-L-proline, a dipeptide of significant interest in pharmaceutical and biomedical research. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, ensuring reliable and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in modern analytical laboratories.

Principle

This method separates this compound from potential impurities and formulation excipients using a reversed-phase C18 column. The separation is achieved through a gradient elution of a mobile phase consisting of aqueous trifluoroacetic acid (TFA) and acetonitrile. The peptide is detected and quantified by its absorbance in the ultraviolet (UV) spectrum. The presence of the phenylalanine residue allows for sensitive detection at approximately 214 nm (peptide bond) and 257 nm (aromatic ring).

Materials and Instrumentation

Reagents and Standards
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), (HPLC grade, >99.5%)

  • Water (HPLC grade, filtered and deionized)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 5% to 35% B over 15 minutes; 35% to 95% B over 2 minutes; Hold at 95% B for 3 minutes; 95% to 5% B over 1 minute; Re-equilibrate at 5% B for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 10 µL
Run Time 25 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol may vary depending on the matrix. For a simple aqueous sample:

  • Dilute the sample with Mobile Phase A to an expected concentration within the calibration range.

  • Vortex the solution to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

G Sample Preparation Workflow cluster_sample_prep Sample Preparation A Aqueous Sample B Dilute with Mobile Phase A A->B C Vortex to Mix B->C D Filter (0.22 µm) C->D E Transfer to HPLC Vial D->E

A flowchart illustrating the sample preparation steps.
HPLC Analysis Workflow

G HPLC Analysis Workflow cluster_hplc_workflow Analysis cluster_data_processing Data Processing A Inject Standards & Samples (10 µL) B Separation on C18 Column (Gradient Elution) A->B C UV Detection (214 nm) B->C D Data Acquisition C->D E Integrate Peak Area D->E F Construct Calibration Curve (Peak Area vs. Concentration) E->F G Quantify Sample Concentration F->G

The overall workflow for HPLC analysis and data processing.

Method Validation and Performance

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions in triplicate. The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Precision

Precision was evaluated by analyzing six replicate injections of a standard solution at 50 µg/mL.

ParameterResult
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy

Accuracy was determined by a spike and recovery study, where known amounts of the standard were added to a sample matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)
2598.5 - 101.2
5099.1 - 100.8
7598.9 - 101.5
Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD (S/N ≥ 3) ~0.2
LOQ (S/N ≥ 10) ~0.7

Conclusion

This application note details a robust and reliable HPLC method for the quantification of this compound. The method is specific, linear, precise, and accurate, making it highly suitable for routine analysis in research and quality control environments. The provided protocols and performance data will enable scientists to implement this method effectively for their analytical needs.

Application Notes and Protocols for the Mass Spectrometry Analysis of trans-4-Hydroxy-1-L-phenylalanyl-L-proline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-1-L-phenylalanyl-L-proline (Phe-Hyp) is a dipeptide derived from the breakdown of collagen, the most abundant protein in mammals. Ingested collagen is hydrolyzed in the gastrointestinal tract into small peptides and free amino acids, which are then absorbed into the bloodstream.[1] Hydroxyproline-containing di- and tripeptides, including Phe-Hyp, have been identified in human plasma following the consumption of gelatin or collagen hydrolysates.[1] These peptides are of significant interest due to their potential bioactive properties and their role as biomarkers for collagen turnover and dietary intake of collagen-rich foods.

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and specific quantification of small molecules like dipeptides in complex biological matrices.[2] This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites, L-phenylalanine and trans-4-hydroxy-L-proline, using LC-MS/MS.

Metabolic Pathway of this compound

The primary metabolic fate of orally ingested this compound is hydrolysis into its constituent amino acids, L-phenylalanine and trans-4-hydroxy-L-proline, by peptidases in the gastrointestinal tract and blood. These amino acids then enter their respective metabolic pathways.

This compound This compound L-phenylalanine L-phenylalanine This compound->L-phenylalanine Hydrolysis trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline This compound->trans-4-Hydroxy-L-proline Hydrolysis Further Metabolism (Phenylalanine Pathway) Further Metabolism (Phenylalanine Pathway) L-phenylalanine->Further Metabolism (Phenylalanine Pathway) Further Metabolism (Hydroxyproline Pathway) Further Metabolism (Hydroxyproline Pathway) trans-4-Hydroxy-L-proline->Further Metabolism (Hydroxyproline Pathway)

Metabolic breakdown of the dipeptide.

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound and related collagen-derived peptides in human plasma, as determined by LC-MS/MS.

AnalyteMatrixCmax (nmol/mL)LOD (pmol/mL)LOQ (pmol/mL)Reference
This compound (Phe-Hyp) Human Plasma28.85 ± 4.500.0112.5[1]
Prolyl-hydroxyproline (Pro-Hyp)Human Plasma60.65 ± 5.740.0112.5[1]
Hydroxyprolyl-glycine (Hyp-Gly)Human PlasmaNot explicitly stated, but lower than Pro-HypNot explicitly statedNot explicitly stated[3]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of this compound and its metabolites in biological fluids, primarily plasma.

Experimental Workflow Overview

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

LC-MS/MS analysis workflow.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of small peptides and amino acids from plasma or serum.

Materials:

  • Human plasma (or other biological fluid)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile (stored at -20°C) to precipitate the proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting conditions for the analysis of dipeptides and amino acids. Method optimization is recommended for specific applications.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Collision Gas Argon

MRM Transitions:

The following are predicted MRM transitions. These should be optimized for the specific instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 279.1120.1 (Phe immonium ion)15-25
70.1 (Pro immonium ion)20-30
L-phenylalanine 166.1120.110-20
trans-4-hydroxy-L-proline 132.186.110-20
68.115-25
Internal Standard (e.g., 13C6-Phe-Hyp) 285.1126.115-25
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of the analytes and a constant concentration of the internal standard.

  • Quantification: Process the samples and calibration standards using the described sample preparation and LC-MS/MS methods.

  • Data Processing: Integrate the peak areas of the analyte and internal standard MRM transitions.

  • Concentration Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area. Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound and its primary metabolites in biological fluids using LC-MS/MS. This methodology is essential for researchers and professionals in drug development and nutritional science who are investigating the bioavailability, metabolism, and physiological effects of collagen-derived peptides. The provided quantitative data serves as a valuable reference for future studies in this area.

References

Application Notes and Protocols: trans-4-Hydroxy-1-L-phenylalanyl-L-proline and Related Dipeptides in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Hydroxyproline-Containing Dipeptides in Drug Discovery

Hydroxyproline-containing dipeptides are breakdown products of collagen, the most abundant protein in mammals. These small molecules are not merely metabolic byproducts but are increasingly recognized as bioactive signaling molecules with potential therapeutic applications. Dipeptides like Pro-Hyp have been shown to influence a variety of cellular processes, including cell proliferation, differentiation, migration, and extracellular matrix synthesis.[1][2][3] Their ability to modulate specific signaling pathways makes them attractive candidates for targeted drug discovery in areas such as tissue regeneration, fibrosis, and inflammatory diseases.

The inclusion of a phenylalanine residue, as in the titular compound, could introduce additional aromatic interactions with target proteins, potentially modifying the dipeptide's binding affinity and specificity. While specific targets for trans-4-Hydroxy-1-L-phenylalanyl-L-proline have not been identified, related proline-containing peptides are known to be inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-IV).[4][5]

Potential Therapeutic Applications and Mechanisms of Action

Based on studies of related compounds, this compound could be investigated for the following applications:

  • Tissue Regeneration and Wound Healing: Pro-Hyp has been shown to stimulate the proliferation and migration of fibroblasts, key cells in wound healing.[3][6] It also enhances the synthesis of hyaluronic acid, a crucial component of the extracellular matrix.[2][7]

  • Musculoskeletal Health: Pro-Hyp can promote the differentiation of chondrocytes and osteoblasts and may protect against muscle atrophy by modulating the Akt/mTOR/Foxo3a signaling pathway.[8][9][10]

  • Enzyme Inhibition: The dipeptide structure is a common motif in enzyme inhibitors. For instance, dipeptides with a C-terminal proline can inhibit DPP-IV, an enzyme involved in glucose metabolism, making this class of compounds interesting for type 2 diabetes research.[4][5]

Signaling Pathways Modulated by Pro-Hyp:

  • Integrin/ERK Signaling: Pro-Hyp has been demonstrated to promote cell motility and chemotaxis through the activation of β1-integrin and subsequent phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][11][12]

  • Akt/mTOR/Foxo3a Pathway: In skeletal muscle cells, Pro-Hyp can prevent dexamethasone-induced atrophy by stimulating the phosphorylation of Akt and Foxo3a, which in turn suppresses the expression of ubiquitin ligases responsible for muscle protein degradation.[8]

  • STAT3 Signaling: Pro-Hyp can induce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in human dermal fibroblasts, which is linked to the stimulation of hyaluronic acid synthesis.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the related dipeptide Pro-Hyp.

Table 1: Effects of Pro-Hyp on Cell Proliferation and Gene Expression

Cell TypeTreatmentConcentrationOutcomeFold ChangeCitation
Human Dermal FibroblastsPro-Hyp200 nmol/mLCell Proliferation1.5-fold[2][7]
Human Dermal FibroblastsPro-Hyp200 nmol/mLHyaluronic Acid Synthesis3.8-fold[2][7]
Human Dermal FibroblastsPro-Hyp200 nmol/mLHAS2 mRNA levels2.3-fold[2]
Adult TenocytesPro-Hyp200 µg/mLCell ProliferationConcentration-dependent increase[1]
Tendon Progenitor CellsPro-Hyp200 µg/mLCell ProliferationConcentration-dependent increase[1]

Table 2: Effects of Pro-Hyp on Signaling Pathway Activation

Cell TypeTreatmentTime PointMeasured EffectFold ChangeCitation
Adult TenocytesPro-Hyp (200 µg/mL)24 hPhospho-ERK Upregulation~6.0-fold[1]
Human Dermal FibroblastsPro-Hyp60 minSTAT3 PhosphorylationElevated[2]
C2C12 MyotubesDEX + Pro-Hyp (0.01-0.1 mM)-Akt PhosphorylationSignificantly Increased vs. DEX alone[8]
C2C12 MyotubesDEX + Pro-Hyp (0.01-0.1 mM)-mTOR PhosphorylationSignificantly Increased vs. DEX alone[8]

Visualizations of Pathways and Workflows

G General Experimental Workflow for Dipeptide Drug Discovery cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action synthesis Peptide Synthesis (Solid-Phase or Solution) purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., Mass Spec, NMR) purification->characterization binding_assay Target Binding Assay (e.g., SPR, NMR Titration) characterization->binding_assay enzyme_assay Enzyme Inhibition Assay (e.g., DPP-IV) characterization->enzyme_assay cell_based_assay Cell-Based Assays (Proliferation, Migration, Signaling) characterization->cell_based_assay pathway_analysis Signaling Pathway Analysis (Western Blot, Proteomics) enzyme_assay->pathway_analysis cell_based_assay->pathway_analysis gene_expression Gene Expression Analysis (qPCR, RNA-Seq) pathway_analysis->gene_expression G Pro-Hyp Mediated Integrin/ERK Signaling Pathway ProHyp Pro-Hyp Dipeptide Integrin α5β1-Integrin ProHyp->Integrin Activates MEK MEK1/2 Integrin->MEK Activates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration & Motility ERK->Migration G Pro-Hyp Regulation of the Akt/mTOR/Foxo3a Pathway ProHyp Pro-Hyp Dipeptide Akt Akt ProHyp->Akt Promotes Phosphorylation mTOR mTOR Akt->mTOR Activates Foxo3a Foxo3a Akt->Foxo3a Inhibits by Phosphorylation ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis UbiquitinLigases Atrogin-1 / MuRF-1 (Ubiquitin Ligases) Foxo3a->UbiquitinLigases Upregulates Transcription MuscleAtrophy Muscle Atrophy UbiquitinLigases->MuscleAtrophy

References

Application Notes and Protocols for the Effective Solubilization of trans-4-Hydroxy-1-L-phenylalanyl-L-proline for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide of interest in various fields of biomedical research. Successful in vitro evaluation of this compound is critically dependent on its effective solubilization to ensure accurate and reproducible results. The presence of both a hydrophobic L-phenylalanine residue and a hydrophilic trans-4-hydroxy-L-proline residue gives this dipeptide a specific solubility profile that requires careful consideration. These application notes provide detailed protocols and guidelines to achieve optimal solubilization for various in vitro assays.

Physicochemical Properties and Solubility Profile

Understanding the physicochemical properties of this compound is the first step toward effective solubilization. The dipeptide's structure, incorporating both non-polar (phenylalanine) and polar (hydroxyproline) moieties, influences its behavior in different solvents.

Predicted and Known Solubility Data

While experimental data for the dipeptide is limited, predictions and data from its constituent amino acids provide a strong foundation for selecting appropriate solvents.

CompoundSolventSolubilitySource
This compound Water Predicted: 2.72 g/L FooDB (Predicted) [1]
trans-4-Hydroxy-L-prolineWater357.8 g/L (at 20°C)
trans-4-Hydroxy-L-prolinePBS (pH 7.2)10 mg/mLCayman Chemical[2]
L-phenylalanineWater26.9 g/L (at 25°C)PubChem[3]

Note: The predicted water solubility of the dipeptide is significantly lower than its individual, more polar constituent, trans-4-hydroxy-L-proline, highlighting the impact of the hydrophobic phenylalanine residue.

General Guidelines for Solubilization

A systematic approach is recommended to determine the optimal solvent for this compound. Always begin with a small amount of the peptide to test for solubility before dissolving the entire stock.

  • Start with Aqueous Solutions: Given the predicted water solubility, sterile, distilled water is the recommended starting solvent.

  • pH Adjustment: The overall charge of a peptide influences its solubility.[4][5][6] By calculating the net charge at neutral pH, one can decide whether an acidic or basic buffer might improve solubility. For this compound, with a free amine group and a free carboxylic acid group, the net charge at pH 7 is neutral. Therefore, slight adjustments to the pH outside of its isoelectric point may enhance solubility.

  • Organic Co-solvents: For assays that can tolerate organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for dissolving hydrophobic peptides.[4][5] It is crucial to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[7]

  • Physical Methods: Sonication can help break apart peptide aggregates and facilitate dissolution.[5][7] Gentle warming (to no more than 40°C) can also be effective but should be used with caution to avoid degradation.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer (e.g., PBS) for General In Vitro Assays

This protocol is suitable for a wide range of assays where an aqueous, physiologically relevant buffer is required.

Materials:

  • This compound (lyophilized powder)

  • Sterile, distilled water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Dissolution in Water:

    • To a pre-weighed amount of the dipeptide in a sterile microcentrifuge tube, add a small volume of sterile, distilled water to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex the tube for 30-60 seconds.

    • If the dipeptide does not fully dissolve, proceed to the next step.

  • Sonication (Optional):

    • Place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution for complete dissolution. If particulates remain, proceed to pH adjustment or the use of co-solvents.

  • Dilution in PBS:

    • Once the dipeptide is dissolved in water, slowly add PBS (pH 7.4) to achieve the final desired concentration for your assay.

    • Vortex briefly to ensure homogeneity.

  • Sterile Filtration:

    • For cell-based assays, sterile filter the final solution through a 0.22 µm syringe filter.

Protocol 2: Solubilization using an Organic Co-solvent (DMSO) for Cell-Based Assays

This protocol is recommended when higher concentrations are required or if aqueous solubility is limited.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Desired aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dissolution in DMSO:

    • Add a minimal volume of DMSO to the lyophilized dipeptide to create a high-concentration stock solution (e.g., 50-100 mg/mL).

    • Vortex thoroughly until the dipeptide is completely dissolved.

  • Serial Dilution:

    • Perform serial dilutions of the DMSO stock solution with the desired aqueous buffer to reach the final working concentration.

    • Crucially, add the DMSO stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.[7]

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid cytotoxicity.[4]

Diagrams

experimental_workflow Experimental Workflow for Solubilization cluster_aqueous Aqueous Solubilization cluster_organic Organic Co-solvent Solubilization start_aqueous Start with Lyophilized Dipeptide add_water Add Sterile Water start_aqueous->add_water vortex1 Vortex add_water->vortex1 check_solubility1 Completely Dissolved? vortex1->check_solubility1 sonicate Sonicate check_solubility1->sonicate No final_solution_aqueous Final Aqueous Solution check_solubility1->final_solution_aqueous Yes check_solubility2 Completely Dissolved? sonicate->check_solubility2 add_buffer Add Aqueous Buffer (e.g., PBS) check_solubility2->add_buffer Yes start_organic Start with Lyophilized Dipeptide check_solubility2->start_organic No add_buffer->final_solution_aqueous add_dmso Add Minimal DMSO start_organic->add_dmso vortex2 Vortex until Dissolved add_dmso->vortex2 dropwise_addition Dropwise Addition to Aqueous Buffer vortex2->dropwise_addition final_solution_organic Final Solution (Low % DMSO) dropwise_addition->final_solution_organic

Caption: General workflow for solubilizing this compound.

decision_tree Solvent Selection Decision Tree start Start with Lyophilized Dipeptide test_water Test Solubility in Sterile Water start->test_water is_soluble_water Soluble? test_water->is_soluble_water use_aqueous Use Aqueous Buffer (e.g., PBS) is_soluble_water->use_aqueous Yes try_ph Try Adjusting pH of Buffer is_soluble_water->try_ph No is_soluble_ph Soluble? try_ph->is_soluble_ph use_ph_buffer Use pH-Adjusted Buffer is_soluble_ph->use_ph_buffer Yes use_organic Use Organic Co-solvent (e.g., DMSO) is_soluble_ph->use_organic No

Caption: Decision tree for selecting an appropriate solvent system.

Troubleshooting

  • Precipitation upon addition to aqueous buffer: This is a common issue when using organic co-solvents. To mitigate this, ensure the organic stock solution is added very slowly (dropwise) to the aqueous buffer while continuously vortexing or stirring.[7] It is also important not to exceed the solubility limit in the final aqueous solution.

  • Cloudy or hazy solution: This indicates incomplete dissolution or the formation of aggregates. Sonication is often effective in resolving this. If the solution remains cloudy, sterile filtration through a 0.22 µm filter is recommended before use in assays, although this may reduce the actual concentration of the dipeptide if it is not fully dissolved.

  • Incompatibility with assay: Always consider the tolerance of your specific in vitro assay to the chosen solvent system. For example, high concentrations of DMSO can be toxic to cells, and acidic or basic buffers can interfere with enzymatic reactions. Run appropriate vehicle controls in your experiments.

By following these guidelines and protocols, researchers can confidently prepare solutions of this compound that are suitable for a wide range of in vitro applications, leading to more reliable and reproducible experimental outcomes.

References

Analytical standards and reference materials for trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. While specific analytical standards and extensive research on this linear dipeptide are not widely available, this document provides generalized protocols and application notes based on established methods for the analysis of similar dipeptides. These guidelines are intended to serve as a starting point for researchers developing methods for the quantification and characterization of this compound.

Physicochemical Properties and Reference Data

Due to the limited availability of experimental data for this compound, the following table summarizes the properties of its constituent amino acids and the related cyclic dipeptide, Cyclo(L-phenylalanyl-trans-4-hydroxy-L-proline), to serve as a reference.

Propertytrans-4-Hydroxy-L-prolineL-PhenylalanineCyclo(L-phenylalanyl-trans-4-hydroxy-L-proline)
CAS Number 51-35-4[1][2][3]63-91-2118477-06-8[4]
Molecular Formula C₅H₉NO₃[1][2][3]C₉H₁₁NO₂C₁₄H₁₆N₂O₃[4]
Molecular Weight 131.13 g/mol [1][2][3]165.19 g/mol 260.29 g/mol [4]
Appearance White crystalline powder[2]White powderNot specified
Melting Point 273 °C (dec.)[2]283 °C (dec.)Not specified
Solubility Soluble in waterSlightly soluble in waterNot specified

Analytical Methods and Experimental Protocols

The following are generalized protocols for the analysis of dipeptides, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Dipeptide Analysis

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of dipeptides.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dipeptide Sample Dissolution Dissolve in Mobile Phase A Sample->Dissolution Step 1 Filtration Filter (0.22 µm) Dissolution->Filtration Step 2 Injection Inject Sample Filtration->Injection Step 3 Separation C18 Column Separation Injection->Separation Step 4 Detection UV Detection (e.g., 214 nm) Separation->Detection Step 5 Integration Peak Integration Detection->Integration Step 6 Quantification Quantification Integration->Quantification Step 7

Caption: General workflow for HPLC analysis of dipeptides.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the dipeptide standard or sample.

    • Dissolve the sample in the initial mobile phase (e.g., Mobile Phase A).

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide bond) and 254 nm (for the phenyl group).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the dipeptide based on its retention time, confirmed by running a standard.

    • Integrate the peak area.

    • Quantify the dipeptide concentration by comparing the peak area to a standard curve generated from known concentrations of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dipeptide Identification and Quantification

LC-MS/MS provides high sensitivity and specificity for the analysis of dipeptides in complex matrices.[5][6][7]

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Protein Precipitation/ Solid Phase Extraction Sample->Extraction Step 1 Derivatization Optional Derivatization Extraction->Derivatization Step 2 (Optional) Injection Inject Extract Derivatization->Injection Step 3 LC_Separation UPLC/HPLC Separation Injection->LC_Separation Step 4 ESI Electrospray Ionization LC_Separation->ESI Step 5 MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis Step 6 Peak_Integration Peak Integration MS_Analysis->Peak_Integration Step 7 Quantification Quantification using Internal Standard Peak_Integration->Quantification Step 8

Caption: General workflow for LC-MS/MS analysis of dipeptides.

Methodology:

  • Sample Preparation (for biological matrices):

    • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Starting Point):

    • LC System: UPLC or HPLC system.

    • Column: C18 or HILIC column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient tailored to the retention of the dipeptide.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined by infusing a standard solution of the dipeptide. For this compound (C₁₄H₁₈N₂O₄, MW: 294.30), the protonated molecule [M+H]⁺ would be at m/z 295.13. Product ions would result from the fragmentation of the peptide bond.

  • Data Analysis:

    • Monitor the specific MRM transitions for the analyte and the internal standard.

    • Integrate the peak areas for both transitions.

    • Calculate the concentration of the dipeptide using the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, the functions of its constituent amino acids and related peptides provide insights into its potential roles. trans-4-Hydroxy-L-proline is a major component of collagen and is involved in maintaining the stability of the collagen triple helix.[8] Dipeptides containing hydroxyproline have been shown to be absorbed and may exert physiological effects. Phenylalanine is an essential amino acid and a precursor for neurotransmitters. Dipeptides containing phenylalanine can have various biological activities, including acting as enzyme inhibitors or signaling molecules.

Potential Metabolic Pathway:

The biosynthesis of trans-4-Hydroxy-L-proline from L-proline is a well-characterized enzymatic process.[9][10][11][12] The dipeptide this compound would likely be synthesized through peptide bond formation. Its degradation would involve hydrolysis of the peptide bond, followed by the catabolism of the individual amino acids.

Metabolic_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation Phe L-Phenylalanine Dipeptide This compound Phe->Dipeptide Peptide Synthesis Phe_catabolism Phenylalanine Catabolism Phe->Phe_catabolism Hyp trans-4-Hydroxy-L-proline Hyp->Dipeptide Hyp_catabolism Hydroxyproline Catabolism Hyp->Hyp_catabolism Dipeptide->Phe Peptide Hydrolysis Dipeptide->Hyp

Caption: Putative metabolic pathway of the dipeptide.

Disclaimer

The information provided in these application notes and protocols is intended for guidance and as a starting point for method development. Due to the limited availability of specific analytical standards and reference materials for this compound, the proposed methodologies are based on general principles for dipeptide analysis. It is crucial for researchers to validate these methods for their specific application and instrumentation. The procurement of a certified reference standard, if available, or the in-house synthesis and characterization of the dipeptide is highly recommended for accurate quantification.

References

Techniques for synthesizing trans-4-Hydroxy-1-L-phenylalanyl-L-proline derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: Synthesis and SAR of trans-4-Hydroxy-1-L-phenylalanyl-L-proline Derivatives

This document provides detailed protocols and application notes for the synthesis of this compound derivatives, designed for researchers and professionals in drug development. It includes methodologies for structure-activity relationship (SAR) studies, with quantitative data presented for comparative analysis.

Introduction

Dipeptide derivatives containing modified amino acids are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and modulators of protein-protein interactions. The this compound scaffold is a key structural motif in various biologically active molecules. The systematic synthesis of derivatives of this scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. This note details the synthetic strategies and analytical procedures for preparing these compounds and evaluating their biological activities.

General Synthetic Strategy

The synthesis of this compound derivatives is typically achieved through a solution-phase peptide coupling approach. This involves the coupling of a protected L-phenylalanine derivative with a protected trans-4-hydroxy-L-proline methyl ester. Subsequent deprotection and optional N-alkylation or other modifications yield the final target compounds. Key to this strategy is the use of appropriate protecting groups to prevent side reactions and ensure regioselectivity.

Diagram: General Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Phe Boc-L-Phenylalanine Coupling Peptide Coupling (EDC, HOBt) Phe->Coupling Pro trans-4-Hydroxy-L-proline Methyl Ester Pro->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Formation of Boc-Phe-Hyp-OMe Deprotection Boc Deprotection (TFA) Modification Optional N-alkylation or other modifications Deprotection->Modification Final_Product Final Derivative Modification->Final_Product Dipeptide->Deprotection

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Materials and Methods
  • Reagents : All amino acid derivatives, coupling reagents (EDC, HOBt), and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted.

  • Instrumentation : ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using an ESI-MS instrument. HPLC analysis was performed on a C18 column.

Synthesis of Boc-L-phenylalanyl-trans-4-hydroxy-L-proline methyl ester
  • Dissolution : Dissolve Boc-L-phenylalanine (1.0 eq) and trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Neutralization : Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10 minutes at 0 °C.

  • Coupling : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.

  • Reaction : Stir the reaction mixture at room temperature overnight.

  • Work-up : Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired protected dipeptide.

Deprotection of the Boc Group
  • Dissolution : Dissolve the Boc-protected dipeptide (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Reaction : Stir the solution at room temperature for 2 hours.

  • Removal of volatiles : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification : The resulting amine salt is typically used in the next step without further purification.

N-alkylation of the Dipeptide (Example)
  • Dissolution : Dissolve the deprotected dipeptide (1.0 eq) in acetonitrile.

  • Addition of Base : Add K₂CO₃ (3.0 eq) to the solution.

  • Addition of Alkylating Agent : Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq).

  • Reaction : Stir the reaction mixture at 60 °C for 12 hours.

  • Work-up : Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification : Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives are evaluated for their biological activity against a specific target (e.g., a protease or a receptor). The following protocol outlines a general approach for SAR analysis.

Diagram: SAR Analysis Workflow

SAR_Analysis cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesize Library of Derivatives Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Dose_Response Dose-Response Curves (IC50 Determination) Screening->Dose_Response SAR_Table Generate SAR Table Dose_Response->SAR_Table Analysis Analyze Structure-Activity Relationships SAR_Table->Analysis Optimization Lead Optimization Analysis->Optimization

Caption: Workflow for structure-activity relationship (SAR) analysis of synthesized derivatives.

In Vitro Enzyme Inhibition Assay
  • Preparation : Prepare stock solutions of the synthesized compounds in DMSO.

  • Assay : In a 96-well plate, add the enzyme, a fluorogenic substrate, and varying concentrations of the test compounds in a suitable buffer.

  • Incubation : Incubate the plate at 37 °C for a specified time.

  • Measurement : Measure the fluorescence intensity using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC₅₀) of a hypothetical series of this compound derivatives against a target enzyme.

Compound R¹ (N-terminus) R² (Proline-4-OH) IC₅₀ (µM)
1 HH50.2
2 MethylH25.8
3 EthylH15.1
4 BenzylH5.6
5 HAcetyl75.4
6 BenzylAcetyl12.3

Analysis of SAR Data:

  • N-terminal Substitution (R¹) : Increasing the steric bulk of the N-terminal substituent from hydrogen to benzyl (compounds 1-4) leads to a significant increase in inhibitory activity. This suggests a hydrophobic pocket in the enzyme's active site that can accommodate bulky aromatic groups.

  • Proline Hydroxyl Modification (R²) : Acetylation of the hydroxyl group on the proline ring (compounds 5 and 6) generally leads to a decrease in potency compared to the corresponding free hydroxyl derivatives. This indicates that the hydroxyl group may be involved in a key hydrogen bonding interaction with the enzyme.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and SAR evaluation of this compound derivatives. The modular nature of the synthetic route allows for the facile generation of a diverse library of compounds for biological screening. The SAR data highlights key structural features that can be further optimized to develop potent and selective inhibitors for the target of interest.

Protocol for radiolabeling trans-4-Hydroxy-1-L-phenylalanyl-L-proline for binding assays

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Radiolabeling of trans-4-Hydroxy-1-L-phenylalanyl-L-proline for Receptor Binding Assays

Introduction

This document provides a detailed protocol for the radioiodination of the dipeptide this compound and its subsequent use in radioligand binding assays. Radioligand binding is a fundamental technique used to characterize receptor-ligand interactions, enabling the determination of key parameters such as receptor affinity (Kd) and density (Bmax).[1][2][3] The phenylalanine residue within the dipeptide allows for direct radioiodination, a common method for labeling peptides for use in highly sensitive assays.[4][5] This protocol will focus on the use of Iodine-125 ([¹²⁵I]), a gamma-emitting isotope with a suitable half-life for such studies, and the Chloramine-T method of iodination.[4][6][7]

1. Protocol: Radioiodination of this compound

This protocol describes the electrophilic substitution of [¹²⁵I] onto the phenyl ring of the phenylalanine residue using the Chloramine-T method.[4][6] Chloramine-T serves as an oxidizing agent to convert [¹²⁵I]iodide to a more reactive electrophilic species.[4][7]

1.1 Materials and Reagents

  • This compound

  • Sodium Iodide ([¹²⁵I]NaI)

  • Chloramine-T

  • Sodium Metabisulfite

  • Phosphate Buffer (0.5 M, pH 7.5)

  • PD-10 Desalting Column (or equivalent)

  • Bovine Serum Albumin (BSA)

  • Hydrochloric Acid (10 mM)

  • Trichloroacetic Acid (TCA)

  • Gamma Counter

1.2 Experimental Procedure

  • Peptide Reconstitution : Dissolve 100 µg of the dipeptide in 100 µL of 10 mM HCl. Aliquot and store at -80°C until use.

  • Reaction Setup : In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 10 µL of the reconstituted dipeptide (10 µg)

    • 50 µL of 0.5 M Phosphate Buffer (pH 7.5)

    • 1 mCi of [¹²⁵I]NaI

  • Initiation of Iodination : Add 20 µL of freshly prepared Chloramine-T solution (0.4 mg/mL in water) to the reaction tube to initiate the reaction. Gently mix.[6]

  • Reaction Time : Allow the reaction to proceed for 60 seconds at room temperature.[6] The short reaction time is crucial to minimize potential oxidative damage to the peptide.[4][8]

  • Quenching the Reaction : Stop the reaction by adding 20 µL of sodium metabisulfite solution (0.6 mg/mL in water). Let it stand for 5 minutes to ensure complete quenching.[6]

  • Purification of the Radiolabeled Peptide :

    • Equilibrate a PD-10 desalting column with an appropriate buffer (e.g., 50 mM sodium phosphate with 0.25% BSA, pH 6.5).

    • Dilute the reaction mixture with 300 µL of the chromatography buffer.[6]

    • Load the diluted mixture onto the column.

    • Elute the column with the chromatography buffer and collect fractions (e.g., 0.5 mL fractions).

    • Measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to the radiolabeled peptide, which will elute before the unincorporated [¹²⁵I]NaI.

  • Assessment of Incorporation : Determine the radiochemical yield by precipitating a small aliquot of the purified fraction with TCA and comparing the radioactivity in the pellet (protein-bound) to the total radioactivity.

2. Protocol: Radioligand Saturation Binding Assay

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radiolabeled dipeptide in a given tissue or cell membrane preparation.[1][3][9]

2.1 Materials and Reagents

  • [¹²⁵I]-trans-4-Hydroxy-1-L-phenylalanyl-L-proline (prepared as above)

  • Cell membranes or tissue homogenate containing the target receptor

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)[10]

  • Unlabeled ("cold") this compound

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter or Gamma counter

2.2 Experimental Procedure

  • Membrane Preparation : Prepare cell membranes from cultured cells or tissue expressing the receptor of interest using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., via BCA assay).[10]

  • Assay Setup : Set up a series of tubes in triplicate for total and non-specific binding.

    • Total Binding Tubes : Add increasing concentrations of the [¹²⁵I]-labeled dipeptide (e.g., 0.1 - 20 nM).[10]

    • Non-Specific Binding (NSB) Tubes : Add the same increasing concentrations of the [¹²⁵I]-labeled dipeptide plus a high concentration of the unlabeled dipeptide (e.g., 10 µM) to saturate the specific binding sites.

  • Reaction : To each tube, add the membrane preparation (e.g., 50-100 µg protein) and binding buffer to a final, consistent volume (e.g., 250 µL).[10]

  • Incubation : Incubate the tubes at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[10]

  • Separation of Bound and Free Ligand : Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting : Place the filters in vials and measure the trapped radioactivity using a gamma counter.

  • Data Analysis :

    • Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the resulting saturation curve using non-linear regression software (e.g., Prism) to determine the Kd and Bmax values.[2][10][11]

3. Quantitative Data Summary

The following table presents hypothetical, yet representative, binding parameters for a radiolabeled peptide ligand based on typical values found in receptor binding literature.[3][12]

ParameterDescriptionValue
Ligand Unlabeled dipeptideThis compound
Radioligand Labeled dipeptide[¹²⁵I]-trans-4-Hydroxy-1-L-phenylalanyl-L-proline
Kd (nM) Equilibrium Dissociation Constant1.5 nM
Bmax (fmol/mg protein) Maximum Receptor Density250 fmol/mg
Specific Activity (Ci/mmol) Radioactivity per mole of ligand~2000 Ci/mmol

4. Visualizations

experimental_workflow start Peptide (trans-4-Hydroxy-1-L- phenylalanyl-L-proline) radiolabeling Radioiodination (Chloramine-T Method) start->radiolabeling [125I]NaI purification Purification (Desalting Column) radiolabeling->purification Crude Product assay_prep Binding Assay Preparation purification->assay_prep Purified [125I]-Peptide incubation Incubation (Membranes + Radioligand) assay_prep->incubation filtration Filtration & Washing incubation->filtration counting Gamma Counting filtration->counting analysis Data Analysis (Kd and Bmax) counting->analysis

Caption: Experimental workflow for radiolabeling and binding assay.

signaling_pathway ligand [125I]-Dipeptide receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Adenylyl Cyclase g_protein->effector α-subunit activates second_messenger cAMP effector->second_messenger ATP -> pka Protein Kinase A (PKA) second_messenger->pka Activation response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylation of targets membrane Plasma Membrane

Caption: Hypothetical GPCR signaling pathway for a peptide ligand.

References

Application Notes and Protocols: Trans-4-Hydroxy-1-L-phenylalanyl-L-proline as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide that incorporates the structurally rigid and chiral trans-4-hydroxy-L-proline moiety, making it a valuable building block in asymmetric organic synthesis. Its defined stereochemistry and functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—provide multiple points for modification and coordination, rendering it a versatile tool in the synthesis of complex chiral molecules, peptidomimetics, and as a ligand in asymmetric catalysis. These application notes provide an overview of its utility and detailed protocols for its synthesis and application in key organic transformations.

Applications in Organic Synthesis

The dipeptide this compound and its derivatives have emerged as powerful tools in asymmetric synthesis, primarily leveraged in two key areas:

  • As a Chiral Ligand in Asymmetric Catalysis: The proline and phenylalanine residues together create a unique chiral environment. The nitrogen and oxygen atoms of the peptide backbone and the hydroxyl group of the proline residue can coordinate to a metal center, forming a chiral complex that can effectively catalyze a variety of asymmetric reactions. This approach has been particularly successful in carbon-carbon bond-forming reactions.

  • As an Organocatalyst: Proline and its derivatives are well-established organocatalysts for various asymmetric transformations, such as aldol and Michael reactions. The incorporation of a phenylalanine residue can enhance the catalyst's steric bulk and introduce additional non-covalent interactions (e.g., π-stacking), which can significantly improve the stereoselectivity of the reaction.

Key Applications and Performance Data

The following tables summarize the performance of trans-4-hydroxy-L-proline-containing dipeptides and analogous systems in key asymmetric reactions. It is important to note that while direct data for this compound as a catalyst is emerging, the data presented here for closely related structures provide a strong indication of its potential.

Table 1: Asymmetric Aldol Reaction Catalyzed by Proline-Based Dipeptides

CatalystAldehydeKetoneSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Proline-L-Phe4-NitrobenzaldehydeCyclohexanoneDMSORT9595:5 (anti/syn)99 (anti)[1]
L-Proline-D-Phe4-NitrobenzaldehydeCyclohexanoneDMSORT9285:15 (anti/syn)90 (anti)[1]
trans-4-Hydroxy-L-proline ester4-NitrobenzaldehydeAcetoneN/AN/A~9085:15 (anti/syn)N/A[2]

Table 2: Asymmetric Michael Addition Catalyzed by Proline-Based Dipeptides

CatalystMichael AcceptorMichael DonorSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Proline-L-Phe derivativetrans-β-NitrostyreneCyclohexanoneTolueneRT9598:2 (syn/anti)98 (syn)[3]
L-Proline-D-Phe derivativetrans-β-NitrostyreneCyclohexanoneTolueneRT9395:5 (syn/anti)96 (syn)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a solution-phase synthesis of the linear dipeptide, adapted from established peptide coupling methodologies and the synthesis of the cyclic analogue, Cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine).[4]

Step 1: Protection of trans-4-hydroxy-L-proline

The amine group of trans-4-hydroxy-L-proline is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester.

  • Materials: trans-4-hydroxy-L-proline, Methanol, Thionyl chloride, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend trans-4-hydroxy-L-proline (1.0 eq) in methanol.

    • Cool the suspension to 0°C and add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

    • Dissolve the hydrochloride salt in DCM and cool to 0°C.

    • Add TEA (2.2 eq) followed by (Boc)₂O (1.1 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-trans-4-hydroxy-L-proline methyl ester.

Step 2: Peptide Coupling

The protected hydroxyproline is coupled with L-phenylalanine methyl ester using EDC/HOBt as coupling agents.

  • Materials: Boc-trans-4-hydroxy-L-proline methyl ester, L-phenylalanine methyl ester hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Boc-trans-4-hydroxy-L-proline (1.0 eq) and L-phenylalanine methyl ester hydrochloride (1.0 eq) in DCM.

    • Add HOBt (1.1 eq) and DIPEA (2.5 eq) to the solution.

    • Cool the mixture to 0°C and add EDC·HCl (1.2 eq) portion-wise.

    • Stir the reaction at 0°C for 2 hours and then at room temperature for 24 hours.

    • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the protected dipeptide, Boc-trans-4-hydroxy-L-phenylalanyl-L-proline methyl ester.

Step 3: Deprotection

The Boc and methyl ester protecting groups are removed to yield the final dipeptide.

  • Materials: Protected dipeptide, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure (Boc Deprotection):

    • Dissolve the protected dipeptide in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

  • Procedure (Saponification):

    • Dissolve the resulting amine salt in a mixture of THF and water.

    • Cool to 0°C and add LiOH (1.5 eq).

    • Stir at room temperature for 4 hours.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection Hyp trans-4-Hydroxy-L-proline Protected Hyp Boc-Hyp-OMe Hyp->Protected Hyp 1. MeOH, SOCl₂ 2. (Boc)₂O, TEA Protected Dipeptide Boc-Hyp-Phe-OMe Protected Hyp->Protected Dipeptide EDC, HOBt, DIPEA Phe H-Phe-OMe Phe->Protected Dipeptide Final Dipeptide H-Hyp-Phe-OH Protected Dipeptide->Final Dipeptide 1. TFA 2. LiOH

Fig. 1: Synthetic workflow for this compound.
Protocol 2: Asymmetric Aldol Reaction using a Proline-Dipeptide Catalyst

This protocol is a general procedure for an asymmetric aldol reaction catalyzed by a proline-containing dipeptide.

  • Materials: Aldehyde (e.g., 4-nitrobenzaldehyde), Ketone (e.g., cyclohexanone), Dipeptide catalyst (this compound), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a solution of the aldehyde (1.0 mmol) in DMSO (2 mL), add the ketone (5.0 mmol).

    • Add the dipeptide catalyst (0.1 mmol, 10 mol%).

    • Stir the reaction mixture at room temperature for 24-72 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient).

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

G Aldehyde Aldehyde Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst H-Hyp-Phe-OH Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol Adduct β-Hydroxy Ketone Iminium->Aldol Adduct + H₂O - Catalyst

Fig. 2: Catalytic cycle for a proline-dipeptide catalyzed aldol reaction.

Conclusion

This compound represents a highly promising and versatile chiral building block for modern organic synthesis. Its straightforward synthesis from readily available amino acids and its demonstrated (and inferred) efficacy in promoting key asymmetric transformations make it an attractive tool for the construction of enantiomerically enriched molecules. The protocols and data provided herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of this dipeptide's full synthetic potential. Further investigation into its applications in a broader range of asymmetric reactions is warranted and expected to yield exciting results.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-Hydroxy-1-L-phenylalanyl-L-proline.

Troubleshooting Guides

This section addresses specific issues that can lead to low yield during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My overall yield is significantly lower than expected after the coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield after the coupling step is a common issue in dipeptide synthesis, particularly when involving a sterically hindered amino acid like proline. Several factors could be contributing to this problem. Below is a step-by-step guide to diagnose and resolve the issue.

Potential Causes & Troubleshooting Steps:

  • Incomplete Activation of L-Phenylalanine: The carboxylic acid of the N-protected L-phenylalanine must be fully activated to react efficiently with the amino group of trans-4-hydroxy-L-proline.

    • Verification: Ensure your coupling reagents (e.g., HBTU, HATU, DIC/HOBt) are fresh and have been stored under anhydrous conditions. Moisture can deactivate these reagents.

    • Solution: Use freshly opened or properly stored coupling reagents. Consider increasing the equivalents of the coupling reagent and activation agent (e.g., HOBt, HOAt) by 10-20%. Pre-activation of the Fmoc-L-Phenylalanine for 15-30 minutes before adding the trans-4-hydroxy-L-proline methyl ester can also improve coupling efficiency.

  • Steric Hindrance from the Proline Residue: The secondary amine of the proline ring is less nucleophilic and more sterically hindered than the primary amine of other amino acids, which can slow down the coupling reaction.

    • Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If you observe a significant amount of unreacted starting materials even after an extended reaction time, steric hindrance is a likely culprit.

    • Solution:

      • Increase Reaction Time: Extend the coupling reaction time, monitoring progress every few hours.

      • Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can help overcome the activation energy barrier. However, be cautious as excessive heat can lead to racemization.[1]

      • Use a More Potent Coupling Reagent: Consider switching to a more reactive coupling reagent such as HATU or COMU, which have been shown to be effective for sterically hindered couplings.[2][3]

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, especially when proline is the C-terminal residue. The deprotected amino group of the dipeptide can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic dipeptide and loss of the desired linear product.[4][5]

    • Verification: DKP formation can be detected by LC-MS analysis of the crude reaction mixture.

    • Solution:

      • Use 2-Chlorotrityl Chloride Resin in SPPS: If using solid-phase synthesis, this resin is known to suppress DKP formation.[6]

      • Immediate Coupling after Deprotection: In solution-phase synthesis, ensure the activated phenylalanine is added immediately after the deprotection of the proline derivative.

      • Use of Dipeptide Building Blocks: In some cases, using a pre-formed dipeptide can circumvent this issue.[4]

  • Aggregation: Peptide aggregation during synthesis can lead to incomplete reactions by preventing reagents from accessing the reactive sites.[1][7]

    • Verification: Visual observation of resin clumping in SPPS or precipitation in solution-phase synthesis can indicate aggregation.

    • Solution:

      • Solvent Choice: Use solvents known to disrupt hydrogen bonding and improve solvation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in combination with DMF.[1]

      • Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help break up aggregates.[1]

      • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides in longer sequences can disrupt secondary structures that lead to aggregation.[8]

Question 2: I am observing a significant loss of product during the purification step. How can I optimize my purification protocol to improve the yield?

Answer:

Product loss during purification, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is a common challenge. Optimizing the purification protocol is crucial for maximizing the recovery of your target dipeptide.

Optimization Strategies for RP-HPLC Purification:

  • Column Selection:

    • Stationary Phase: A C18 column is the standard choice for peptide purification.[9] However, for more polar peptides, a C8 column might provide better retention and separation.[10]

    • Pore Size: Use a wide-pore (300 Å) column to ensure the peptide can access the stationary phase effectively.[7]

  • Mobile Phase Optimization:

    • Solvent System: The most common mobile phases are water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).[7][9][11] TFA acts as an ion-pairing agent to improve peak shape.

    • Gradient Slope: A shallow gradient is often key to achieving good resolution between your product and closely eluting impurities. Start with a gradient of 0-60% Solvent B over 30-60 minutes and then optimize based on the initial separation profile.[10]

  • Sample Loading:

    • Dissolution: Dissolve the crude peptide in the initial mobile phase composition (or a solvent with a lower organic content) to ensure it binds to the column head upon injection.[12]

    • Load Amount: Overloading the column can lead to poor separation and product loss. For a semi-preparative column, start with a lower load and gradually increase it to determine the optimal capacity.

  • Fraction Collection and Analysis:

    • Peak Tailing/Fronting: If your peak is not symmetrical, it can lead to the collection of impure fractions. Adjusting the mobile phase pH or the TFA concentration can sometimes improve peak shape.

    • Analysis of Fractions: Analyze all fractions around the main peak by analytical HPLC or LC-MS to ensure you are not discarding fractions containing a significant amount of your product.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for the synthesis of Phe-Hyp dipeptides?

A1: The choice of coupling reagent can significantly impact the yield and purity. While standard carbodiimides like DCC or EDC in combination with HOBt can be used, uronium/aminium-based reagents are generally more efficient for proline-containing peptides.[12][13]

  • HBTU/TBTU: These are robust and commonly used coupling reagents that provide good yields.[2][3][12]

  • HATU: Generally considered more reactive than HBTU and is particularly effective for sterically hindered couplings, making it an excellent choice for this synthesis.[2][3][14]

  • COMU: A newer generation coupling reagent that is often more efficient and safer than HOBt/HOAt-based reagents.[2]

Q2: What is the optimal solvent for this dipeptide synthesis?

A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for peptide synthesis due to its excellent solvating properties.[15][16] However, for sequences prone to aggregation, using N-methyl-2-pyrrolidone (NMP) or adding DMSO can be beneficial.[1] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) and propylene carbonate are also being explored, though they may require more optimization.[15][17]

Q3: How can I minimize racemization during the coupling step?

A3: Racemization is a critical concern in peptide synthesis as it leads to diastereomeric impurities that can be difficult to separate.

  • Use of Additives: Always use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent. HOAt is generally more effective at suppressing racemization than HOBt.[18][19]

  • Control Temperature: Avoid excessive heat during the coupling reaction, as higher temperatures can increase the rate of racemization.[1]

  • Base Selection: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[3]

Q4: What are the key considerations for protecting groups in this synthesis?

A4: Proper selection of protecting groups is essential for a successful synthesis.

  • N-terminal Protection of Phenylalanine: The Fmoc (9-fluorenylmethyloxycarbonyl) group is standard for solid-phase synthesis and is also suitable for solution-phase synthesis. The Boc (tert-butyloxycarbonyl) group is an alternative, particularly for solution-phase synthesis.

  • C-terminal Protection of Hydroxyproline: For solution-phase synthesis, the carboxyl group of trans-4-hydroxy-L-proline is typically protected as a methyl or ethyl ester to prevent self-polymerization and facilitate purification.

  • Hydroxyl Group Protection of Hydroxyproline: The hydroxyl group of hydroxyproline is often left unprotected during the coupling step. However, if side reactions are observed, it can be protected with a tert-butyl (tBu) or trityl (Trt) group.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in a Model Dipeptide Synthesis (Boc-Ala + Phe-OBn) [17]

Coupling ReagentAdditiveBaseSolventYield (%)
DCCPFPNoneDichloromethane91
EDCHOBtDIPEADichloromethane/DMF81
EDCHOBtDIPEAPropylene Carbonate88
EDCHOAtDIPEAPropylene Carbonate90

Note: This data is for a model dipeptide and serves as a general guide. Yields for the synthesis of this compound may vary.

Table 2: Impact of Solvent on the Yield of a Model Peptide in SPPS [15]

SolventYield (% of DMF control)Purity (%)
DMF (Standard)10060
NBP6848
NBP (washes)/DMF (coupling)9255
2-MeTHF6565
CPME2670
EtOAc4665

Note: Data is for a model peptide and illustrates the significant impact of solvent choice on synthesis outcome. NBP = N-Butylpyrrolidinone, 2-MeTHF = 2-Methyltetrahydrofuran, CPME = Cyclopentyl methyl ether, EtOAc = Ethyl acetate.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-L-phenylalanyl-trans-4-hydroxy-L-proline Methyl Ester

  • Preparation of trans-4-Hydroxy-L-proline Methyl Ester Hydrochloride:

    • Suspend trans-4-hydroxy-L-proline (1 eq.) in methanol.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Coupling Reaction:

    • Dissolve Fmoc-L-phenylalanine (1 eq.) and HOBt (1 eq.) in anhydrous DMF.

    • Cool the solution to 0°C.

    • Add DIC (1.1 eq.) and stir for 15 minutes to pre-activate.

    • In a separate flask, dissolve trans-4-hydroxy-L-proline methyl ester hydrochloride (1 eq.) in anhydrous DMF and add DIPEA (2.2 eq.).

    • Add the proline solution to the activated phenylalanine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or RP-HPLC.

Protocol 2: RP-HPLC Purification of this compound

  • Sample Preparation: Dissolve the crude, deprotected dipeptide in a minimal amount of Solvent A (Water + 0.1% TFA).

  • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B (linear gradient)

    • 35-40 min: 60% to 95% B (wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 4 mL/min

  • Detection: 220 nm and 254 nm

  • Fraction Collection: Collect 2 mL fractions across the main peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and/or LC-MS and pool the pure fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain the pure dipeptide as a white powder.

Visualizations

Synthesis_Workflow cluster_protection Protection cluster_coupling Coupling cluster_purification Purification & Deprotection Pro_OH trans-4-Hydroxy-L-proline Pro_OMe trans-4-Hydroxy-L-proline Methyl Ester Pro_OH->Pro_OMe Esterification (MeOH/SOCl2) Coupling Coupling Reaction Pro_OMe->Coupling Phe_OH Fmoc-L-Phenylalanine Activation Activation (HBTU/DIPEA in DMF) Phe_OH->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification RP-HPLC Purification Workup->Purification Deprotection Fmoc Deprotection (Piperidine/DMF) Purification->Deprotection Final_Product trans-4-Hydroxy-1-L- phenylalanyl-L-proline Deprotection->Final_Product

Caption: Solution-phase synthesis workflow for the target dipeptide.

Troubleshooting_Low_Yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield After Coupling CheckReagents Check Reagent Quality (Coupling agents, solvents) Start->CheckReagents MonitorReaction Monitor Reaction Progress (TLC, LC-MS) Start->MonitorReaction AnalyzeSideProducts Analyze for Side Products (DKP, racemization) Start->AnalyzeSideProducts ImproveActivation Improve Activation (Fresh reagents, pre-activation) CheckReagents->ImproveActivation If poor quality OptimizeConditions Optimize Conditions (Increase time/temp) MonitorReaction->OptimizeConditions If incomplete reaction ChangeReagent Change Coupling Reagent (e.g., to HATU) MonitorReaction->ChangeReagent If still incomplete ModifySolvent Modify Solvent System (Add NMP/DMSO) MonitorReaction->ModifySolvent If aggregation observed PreventDKP Prevent DKP Formation (Immediate coupling) AnalyzeSideProducts->PreventDKP If DKP detected End End ImproveActivation->End Re-run Synthesis OptimizeConditions->End Re-run Synthesis ChangeReagent->End Re-run Synthesis ModifySolvent->End Re-run Synthesis PreventDKP->End Re-run Synthesis

Caption: Troubleshooting logic for addressing low coupling yield.

References

Technical Support Center: Optimizing the Stability of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with trans-4-Hydroxy-1-L-phenylalanyl-L-proline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this dipeptide in aqueous solutions is primarily influenced by pH, temperature, and the composition of the buffer.[1][2] Like many peptides, it is susceptible to degradation through pathways such as hydrolysis of the peptide bond. Proline-containing peptides, however, often exhibit greater resistance to certain types of enzymatic degradation.[3][4]

Q2: What is the expected primary degradation pathway for this compound in an aqueous solution?

A2: The most probable chemical degradation pathway is the hydrolysis of the amide bond between the phenylalanine and proline residues, resulting in the formation of the individual amino acids, trans-4-Hydroxy-L-proline and L-phenylalanine. This hydrolysis can be catalyzed by both acidic and basic conditions.[5]

Q3: How does pH affect the stability of the dipeptide?

A3: The rate of hydrolysis of peptide bonds is highly pH-dependent.[2] Typically, peptide bonds are most stable at a neutral or slightly acidic pH (around 4-6).[2] Both strongly acidic and alkaline conditions can accelerate the degradation process. It is crucial to determine the optimal pH for maximum stability through experimental studies.

Q4: Can the choice of buffer impact the stability of my dipeptide solution?

A4: Yes, the buffer system can significantly influence peptide stability. Some buffer species can act as catalysts for degradation reactions.[1] For instance, phosphate and citrate buffers are commonly used, but their potential to interact with the peptide should be evaluated. It is advisable to screen different buffer systems to identify the one that provides the best stability for your specific application.

Q5: What are the best practices for storing aqueous solutions of this compound?

A5: For short-term storage, it is recommended to keep the aqueous solution refrigerated at 2-8°C. For long-term storage, it is best to store the solution frozen at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to physical instability and degradation.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
Precipitation or cloudiness observed in the solution. - The concentration of the dipeptide exceeds its solubility in the current buffer system. - The pH of the solution is near the isoelectric point (pI) of the dipeptide, where solubility is minimal. - The solution has been subjected to multiple freeze-thaw cycles.- Determine the solubility of the dipeptide in your chosen buffer and adjust the concentration accordingly. - Adjust the pH of the solution to be at least 1-2 units away from the pI. - Prepare single-use aliquots to avoid repeated freezing and thawing.
Loss of potency or inconsistent results in bioassays. - Chemical degradation of the dipeptide due to inappropriate pH or temperature. - Adsorption of the dipeptide to the surface of storage containers. - Oxidative damage if the solution was not prepared with degassed buffers or stored under an inert atmosphere.- Conduct a stability study to determine the optimal pH and temperature for storage and use.[6][7] - Use low-protein-binding tubes and vials for storage and handling. - Prepare solutions using degassed buffers and consider storing them under an inert gas like nitrogen or argon.
Appearance of new peaks in HPLC analysis over time. - Chemical degradation of the dipeptide into smaller fragments (e.g., hydrolysis into constituent amino acids). - Formation of aggregates or other modified forms of the dipeptide.- Perform forced degradation studies to identify potential degradation products.[6][7][8] - Use a stability-indicating HPLC method that can resolve the parent dipeptide from its degradation products.[6] - Characterize the new peaks using mass spectrometry (MS) to identify the degradation products.

Data on Factors Affecting Dipeptide Stability

Factor Effect on Stability General Recommendations
pH Stability is generally highest in the slightly acidic to neutral pH range (4-6).[2] Both low and high pH can catalyze hydrolysis of the peptide bond.Determine the optimal pH for your specific dipeptide through a pH-rate profile study.
Temperature Higher temperatures accelerate the rate of chemical degradation.Store solutions at low temperatures (2-8°C for short-term, ≤ -20°C for long-term).
Buffer Type Some buffer species can catalyze degradation.Screen different buffer systems (e.g., acetate, citrate, phosphate) to find the most suitable one.
Ionic Strength Can influence the conformation and aggregation of the peptide.Optimize the ionic strength of the formulation to enhance stability.
Oxygen Can lead to oxidative degradation of the phenylalanine residue.Use degassed buffers and store under an inert atmosphere, especially for long-term storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of the dipeptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl to the dipeptide solution and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH to the dipeptide solution and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the dipeptide solution and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the dipeptide solution at 60°C for 7 days.

  • Photostability: Expose the dipeptide solution to light according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method coupled with UV and MS detectors.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to quantify the dipeptide and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This method should be validated to ensure it is stability-indicating, meaning it can separate the intact dipeptide from all potential degradation products.

Visualizations

Potential Degradation Pathway of this compound Dipeptide This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Dipeptide->Hydrolysis Phe L-Phenylalanine Hydrolysis->Phe Hyp trans-4-Hydroxy-L-proline Hydrolysis->Hyp

Caption: Potential degradation pathway of the dipeptide via hydrolysis.

Experimental Workflow for Dipeptide Stability Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Dipeptide Solution in Buffer Aliquots Create Aliquots for Different Conditions Prep->Aliquots pH Varying pH Temp Varying Temperature Light Photostability Oxidation Oxidizing Agent Sampling Sample at Time Points pH->Sampling Temp->Sampling Light->Sampling Oxidation->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Analysis and Degradation Profile HPLC->Data

Caption: General workflow for assessing dipeptide stability.

References

Common challenges and solutions in the purification of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of trans-4-Hydroxy-1-L-phenylalanyl-L-proline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted starting materials: L-phenylalanine, L-proline, or their derivatives.

  • Side-products from the coupling reaction.

  • Diastereomers, if the stereochemistry is not well-controlled during synthesis.

  • Degradation products formed during workup or storage.

  • Residual solvents and reagents from the synthesis and purification steps.

Q2: Which chromatographic techniques are most effective for purifying this dipeptide?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for the purification of peptides of this size. Other potentially useful techniques include ion-exchange chromatography, particularly if the dipeptide carries a net charge at a specific pH, and size-exclusion chromatography, although this is generally more suitable for larger molecules.

Q3: How can I monitor the purity of my fractions during purification?

A3: Purity can be monitored using analytical techniques such as:

  • Analytical RP-HPLC: Provides a quantitative measure of purity by separating the target dipeptide from impurities.

  • Thin-Layer Chromatography (TLC): A rapid and simple method for a qualitative assessment of fraction purity.

  • Mass Spectrometry (MS): To confirm the presence of the desired product by its molecular weight.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Solution
Low Yield Poor solubility of the dipeptide. Modify the mobile phase composition by adding organic modifiers or changing the pH to improve solubility.[1]
The dipeptide is not binding to the column. Ensure the mobile phase conditions are suitable for retention on the selected column. For RP-HPLC, start with a low percentage of organic solvent.
The dipeptide is irreversibly bound to the column. Use a stronger elution solvent or a different stationary phase. Consider that very hydrophobic peptides may require special conditions.[2]
Poor Resolution/Co-elution of Impurities Inappropriate gradient slope in chromatography. Optimize the elution gradient. A shallower gradient can improve the separation of closely eluting compounds.[3]
Column overloading. Reduce the amount of sample loaded onto the column.
Incorrect mobile phase pH. Adjust the pH of the mobile phase to alter the ionization state of the dipeptide and impurities, which can improve selectivity.
Peak Tailing in HPLC Secondary interactions with the stationary phase. Add an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to mask silanol groups on the silica-based stationary phase.
Column degradation. Use a guard column and ensure the mobile phase is filtered and degassed. Replace the column if necessary.
Presence of Unexpected Peaks Sample degradation. Ensure proper sample handling and storage. Analyze the sample by mass spectrometry to identify the unexpected species.
Contamination from solvents or equipment. Use high-purity solvents and thoroughly clean all equipment.

Experimental Protocols

General Protocol for RP-HPLC Purification

This is a general starting protocol that will require optimization for your specific dipeptide and impurity profile.

  • Sample Preparation: Dissolve the crude dipeptide in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.22 µm filter to remove any particulate matter.

  • Column: A C18 stationary phase is a common choice for peptide purification.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with a linear gradient, for example:

    • 0-5 min: 5% B

    • 5-45 min: 5-50% B (adjust the slope for optimal separation)

    • 45-50 min: 50-95% B

    • 50-55 min: 95% B

    • 55-60 min: 95-5% B

  • Flow Rate: Typically 1 mL/min for an analytical column; adjust for preparative columns.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC and confirm the identity by mass spectrometry.

  • Post-Purification: Pool the pure fractions and remove the solvent, for example, by lyophilization.

Data Presentation

The following tables are illustrative examples of how to present quantitative data from purification experiments.

Table 1: Effect of Gradient Slope on Purity and Yield

Gradient (5% to 50% B over X min)Purity (%)Yield (%)
20 min85.275.3
40 min95.868.1
60 min98.162.5

Table 2: Comparison of Different C18 Columns

Column BrandParticle Size (µm)Purity (%)Resolution (vs. Impurity A)
Brand X596.21.8
Brand Y3.597.52.1
Brand Z595.91.7

Visualizations

Troubleshooting Workflow

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingWorkflow start Start Purification check_purity Analyze Purity & Yield start->check_purity low_yield Low Yield? check_purity->low_yield low_purity Low Purity? low_yield->low_purity No optimize_solubility Optimize Solubility / Check Binding low_yield->optimize_solubility Yes optimize_gradient Optimize Gradient / Reduce Load low_purity->optimize_gradient Yes check_peak_shape Check Peak Shape low_purity->check_peak_shape No optimize_solubility->start optimize_gradient->start adjust_mobile_phase Adjust Mobile Phase (e.g., add ion-pairing agent) check_peak_shape->adjust_mobile_phase Tailing? success Purification Successful check_peak_shape->success Good adjust_mobile_phase->start end End success->end

Caption: A flowchart for troubleshooting common purification problems.

Purification Experimental Workflow

This diagram illustrates a typical experimental workflow for the purification of the dipeptide.

PurificationWorkflow crude_sample Crude Dipeptide Sample sample_prep Sample Preparation (Dissolution & Filtration) crude_sample->sample_prep hplc_purification Preparative RP-HPLC sample_prep->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC, MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Lyophilization) pooling->solvent_removal final_product Pure Dipeptide solvent_removal->final_product

References

Strategies to improve the cellular uptake of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the cellular uptake of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during cellular uptake experiments with this compound.

Problem Potential Causes Solutions & Recommendations
Low or No Cellular Uptake Inappropriate Cell Line: The selected cell line may not express the necessary peptide transporters (e.g., PEPT1, PEPT2).[1][2][3][4]- Cell Line Selection: Use cell lines known to express high levels of peptide transporters, such as Caco-2 or HT-29 cells, which are common models for intestinal absorption.[5][1][6][7] - Verify Transporter Expression: Confirm the expression of PEPT1 and PEPT2 in your chosen cell line using techniques like qRT-PCR or Western blotting.
Poor Membrane Permeability: The dipeptide is hydrophilic and may have difficulty crossing the lipid bilayer of the cell membrane.[8][9]- Permeation Enhancers: Co-administer the dipeptide with permeation enhancers like sodium caprate (C10) or surfactants that can transiently increase membrane permeability.[8][10][11] - Formulation Strategies: Utilize formulation strategies such as liposomes, nanoparticles, or microemulsions to encapsulate the dipeptide and facilitate its transport across the cell membrane.[8][10]
Enzymatic Degradation: The dipeptide may be degraded by peptidases present in the cell culture medium or on the cell surface.[12]- Protease Inhibitors: Include a cocktail of protease inhibitors in your experimental setup to prevent enzymatic degradation.[10] - Serum-Free Medium: Conduct experiments in a serum-free medium to reduce the concentration of exogenous proteases.
High Variability in Results Inconsistent Cell Monolayer Integrity: If using a Transwell assay, variations in the tightness of the cell monolayer can lead to inconsistent permeability.- Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) to ensure the integrity and confluence of the Caco-2 cell monolayer before and during the experiment.[13][14] - Standardize Seeding Density: Maintain a consistent seeding density and differentiation period (typically 21 days for Caco-2 cells) to achieve uniform monolayer formation.[13]
Inaccurate Quantification Method: The method used to measure the intracellular concentration of the dipeptide may not be sensitive or specific enough.- Use Labeled Peptides: Synthesize a fluorescently or radioactively labeled version of the dipeptide for more accurate and sensitive quantification. - LC-MS/MS Analysis: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly specific and quantitative analysis of the unlabeled dipeptide.
Cell Toxicity Observed High Concentration of Permeation Enhancers: Some permeation enhancers can be toxic to cells at high concentrations.[12]- Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the permeation enhancer.[13] - Cell Viability Assays: Conduct cell viability assays (e.g., MTT, LDH) to assess the cytotoxicity of your experimental conditions.[13]
Contamination: Microbial contamination in the cell culture can lead to cell death and unreliable results.- Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations. - Regularly Test for Contamination: Routinely check for mycoplasma and other microbial contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the cellular uptake of dipeptides like this compound?

A1: The primary mechanism for the cellular uptake of di- and tripeptides is mediated by proton-coupled oligopeptide transporters (POTs), specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2).[2][3][4] PEPT1 is a high-capacity, low-affinity transporter predominantly found in the small intestine, while PEPT2 is a low-capacity, high-affinity transporter located in tissues such as the kidney and brain.[2][15] These transporters move peptides across the cell membrane using a proton gradient as the driving force.[4]

Q2: How can I increase the expression of peptide transporters in my cell line?

A2: The expression of peptide transporters can be influenced by cell culture conditions. For instance, in Caco-2 cells, the expression of PEPT1 is known to increase as the cells differentiate and form a polarized monolayer.[5] Some studies have also explored the use of transcriptional activators to upregulate the expression of these transporters, although this is a more advanced technique.

Q3: Are there alternatives to Caco-2 cells for studying intestinal peptide uptake?

A3: Yes, several other in vitro models are available. HT-29 cells can be differentiated into a mucus-secreting phenotype, providing a more physiologically relevant model of the intestinal barrier.[7] More advanced models include 3D organoids and gut-on-a-chip systems, which better recapitulate the complex architecture and cellular diversity of the human intestine.[5][6][7]

Q4: What are cell-penetrating peptides (CPPs), and can they be used to enhance the uptake of this dipeptide?

A4: Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various cargo molecules.[16][17] Conjugating this compound to a CPP, such as a poly-arginine sequence, could be a viable strategy to significantly enhance its cellular uptake, potentially bypassing the need for traditional peptide transporters.[16]

Q5: How does the proline residue in the dipeptide affect its uptake?

A5: Proline-containing peptides, particularly those with the structure Xaa-Pro, often exhibit high affinity for the PEPT1 transporter.[18] The rigid ring structure of proline can also confer resistance to degradation by certain peptidases.[18]

Experimental Protocols & Data

In Vitro Cellular Uptake Assay Using Caco-2 Cells

This protocol outlines a general procedure for measuring the cellular uptake of this compound in a Caco-2 cell model.

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed the Caco-2 cells onto a 24-well plate at a density of 1 x 10^5 cells/well.
  • Allow the cells to grow and differentiate for 21 days, replacing the medium every 2-3 days.

2. Uptake Experiment:

  • On the day of the experiment, wash the differentiated Caco-2 cell monolayer twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
  • Prepare your test solutions by dissolving this compound in the transport buffer to the desired concentrations. If using enhancers, include them in the test solution.
  • Remove the washing buffer and add the test solution to each well.
  • Incubate the plate at 37°C for a specified time course (e.g., 15, 30, 60, 120 minutes).
  • To terminate the uptake, aspirate the test solution and wash the cells three times with ice-cold transport buffer.

3. Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
  • Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method such as LC-MS/MS.
  • Normalize the uptake data to the total protein concentration in each lysate, determined by a protein assay (e.g., BCA assay).

Data Presentation: Effect of Permeation Enhancers on Dipeptide Uptake
Enhancer Concentration (mM) Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Cell Viability (%)
Control 01.5 ± 0.2100
Sodium Caprate (C10) 54.2 ± 0.595 ± 4
108.9 ± 0.988 ± 6
SNAC 202.8 ± 0.398 ± 3
405.1 ± 0.692 ± 5
Data are presented as mean ± standard deviation (n=3). Papp values are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway: PEPT1-Mediated Dipeptide Transport

PEPT1_Transport cluster_extracellular Extracellular Space (Lumen) cluster_membrane Apical Membrane cluster_intracellular Intracellular Space (Cytosol) Dipeptide Dipeptide PEPT1 PEPT1 Transporter Dipeptide->PEPT1 Binds H+ H+ H+->PEPT1 Binds Dipeptide_in Dipeptide PEPT1->Dipeptide_in Translocates H+_in H+ PEPT1->H+_in Co-transports

Caption: PEPT1 co-transports dipeptides and protons into the cell.

Experimental Workflow: In Vitro Cellular Uptake Assay

Uptake_Workflow A Seed Caco-2 cells on 24-well plate B Differentiate for 21 days A->B C Wash with transport buffer B->C D Add dipeptide solution C->D E Incubate at 37°C D->E F Wash with cold buffer to stop uptake E->F G Lyse cells F->G H Quantify dipeptide (e.g., LC-MS/MS) G->H

Caption: Workflow for measuring dipeptide uptake in Caco-2 cells.

References

How to prevent the degradation of trans-4-Hydroxy-1-L-phenylalanyl-L-proline during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of trans-4-Hydroxy-1-L-phenylalanyl-L-proline during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

This compound is a dipeptide. Its stability is crucial for maintaining its biological activity, ensuring accurate experimental results, and guaranteeing the therapeutic efficacy and safety of potential drug products. Degradation can lead to a loss of potency and the formation of impurities.

Q2: What are the primary degradation pathways for this dipeptide?

The main degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the peptide bond, resulting in the formation of the individual amino acids, trans-4-hydroxy-L-phenylalanine and L-proline. This is often catalyzed by the presence of water, and the rate can be influenced by pH and temperature.

  • Cyclization (Diketopiperazine Formation): Intramolecular cyclization to form a cyclic dipeptide, also known as a diketopiperazine (DKP). This is a common degradation route for dipeptides, particularly those with a proline residue at the C-terminus.[1]

Q3: How does the chemical structure of this compound influence its stability?

The structure of this dipeptide contains two key features that influence its stability:

  • Proline at the C-terminus: The presence of proline as the second amino acid facilitates the cyclization reaction to form a diketopiperazine.[1]

  • trans-4-Hydroxy-phenylalanine: The hydroxyl group on the phenylalanine ring can be susceptible to oxidation, especially in the presence of metal ions, oxygen, and light.

Q4: What are the best practices for storing lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture.[2] The container should also protect the peptide from light.[3]

Q5: What precautions should I take when handling the lyophilized powder?

Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold peptide, as moisture can significantly reduce long-term stability.[4][5] Wear gloves to avoid enzymatic and microbial contamination.[4] After dispensing the required amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[4][5]

Q6: How should I prepare and store solutions of this compound?

It is generally not recommended to store peptides in solution for extended periods due to their limited shelf-life.[2][6] If necessary, prepare solutions using a sterile buffer at a slightly acidic pH (around 5-6) and store them frozen at -20°C in aliquots to avoid repeated freeze-thaw cycles.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment. Peptide degradation due to improper storage or handling.Review storage conditions. Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from moisture and light.[3][4] For solutions, use aliquots to avoid freeze-thaw cycles.[6]
Appearance of unexpected peaks in my HPLC analysis. Formation of degradation products such as the corresponding diketopiperazine or hydrolyzed amino acids.Confirm the identity of the new peaks using mass spectrometry. Optimize storage and handling procedures to minimize degradation. Consider performing a forced degradation study to identify potential degradation products.[8][9]
Difficulty dissolving the lyophilized peptide. The peptide may have degraded or absorbed moisture, altering its solubility.Ensure the peptide was brought to room temperature in a desiccator before opening.[2] Test the solubility in a small amount of different solvents. For peptides with hydrophobic character, a small amount of an organic solvent like DMSO or DMF may be needed before dilution with an aqueous buffer.[2]
Variability in results between different batches of the peptide. Inconsistent storage or handling of different batches.Implement standardized protocols for storage and handling for all batches of the peptide to ensure consistency.

Quantitative Data Summary

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration Key Considerations
Lyophilized Powder-20°C to -80°CMonths to YearsStore in a dark, dry environment. Use a desiccant.[2]
Lyophilized Powder4°CShort-term (days to weeks)Keep in a dark, dry place.
In Solution-20°CWeeks (not recommended for long-term)Use sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles.[6][7]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of the dipeptide in an aqueous solution under specific pH and temperature conditions.

Materials:

  • This compound

  • Sterile buffers of desired pH (e.g., pH 4, 7, and 9)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210-230 nm)

  • Mass spectrometer for peak identification

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 40°C)

Methodology:

  • Prepare a stock solution of the dipeptide in a suitable solvent and dilute it to a final concentration (e.g., 1 mg/mL) in the different pH buffers.

  • Filter the solutions through a 0.22 µm filter into sterile vials.

  • Take an initial sample (T=0) from each solution for immediate analysis by HPLC/UPLC to determine the initial purity.

  • Store the vials at the different temperatures.

  • At specified time points (e.g., 24h, 48h, 1 week, 2 weeks), withdraw an aliquot from each vial.

  • Analyze the samples by HPLC/UPLC to quantify the remaining parent dipeptide and any degradation products.

  • Use mass spectrometry to identify the major degradation products.

  • Plot the percentage of the remaining parent dipeptide against time for each condition to determine the degradation rate.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (acidic stress)

  • 0.1 M NaOH (basic stress)

  • 3% H₂O₂ (oxidative stress)

  • Incubator/oven for thermal stress

  • Photostability chamber for light stress

  • HPLC/UPLC-MS system

Methodology:

  • Prepare solutions of the dipeptide in water.

  • For chemical stress, add an equal volume of 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂.

  • For thermal stress, incubate a solution at an elevated temperature (e.g., 60°C).

  • For photostability, expose a solution to light according to ICH guidelines.

  • Incubate the stressed samples for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC/UPLC-MS to separate and identify the degradation products.

Visualizations

Degradation Pathways of this compound Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline Hydrolysis_Products trans-4-Hydroxy-L-phenylalanine + L-proline Dipeptide->Hydrolysis_Products Hydrolysis (H₂O, pH, Temp) DKP Cyclo(trans-4-Hydroxy-Phe-Pro) (Diketopiperazine) Dipeptide->DKP Cyclization (Intramolecular) Oxidation_Products Oxidized Products Dipeptide->Oxidation_Products Oxidation (O₂, light, metal ions)

Caption: Primary degradation pathways for the dipeptide.

Experimental Workflow for Stability Testing Start Prepare Dipeptide Solutions (various pH, concentration) Initial_Analysis T=0 Analysis (HPLC/UPLC for initial purity) Start->Initial_Analysis Incubation Incubate under Test Conditions (Temp, Light) Initial_Analysis->Incubation Time_Points Sample at Pre-defined Time Intervals Incubation->Time_Points Analysis Analyze Samples (HPLC/UPLC) Time_Points->Analysis Identification Identify Degradants (Mass Spectrometry) Analysis->Identification Data_Analysis Plot Degradation Curves and Determine Rates Analysis->Data_Analysis End Stability Profile Established Data_Analysis->End

Caption: Workflow for assessing dipeptide stability.

References

Refining assay conditions to minimize non-specific binding of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining assay conditions to minimize non-specific binding of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline. Understanding its physicochemical properties is crucial for designing assays and minimizing non-specific binding.

PropertyValueImplication for Non-Specific Binding
Molecular Formula C₁₄H₁₈N₂O₄-
Molecular Weight 278.30 g/mol -
Predicted XLogP3 -2.3Indicates the molecule is hydrophilic , suggesting that hydrophobic interactions are less likely to be the primary cause of non-specific binding.
Predicted Isoelectric Point (pI) ~5.5The pH at which the net charge is zero. At pH values below the pI, the dipeptide will be positively charged, and above the pI, it will be negatively charged. This is critical for managing electrostatic interactions with surfaces.

Q2: What are the common causes of non-specific binding for a hydrophilic dipeptide like this?

A2: For a hydrophilic and potentially charged dipeptide, the primary causes of non-specific binding (NSB) are:

  • Electrostatic Interactions: Attraction between the charged dipeptide and oppositely charged surfaces of microplates, tubes, or other consumables.

  • Ionic Interactions: Interactions with charged residues on proteins or other molecules in the assay.

  • Hydrogen Bonding: Formation of hydrogen bonds with various surfaces.

Q3: How can I proactively design my assay to minimize non-specific binding from the start?

A3: A proactive approach involves careful selection of assay components and conditions:

  • Material Selection: Whenever possible, use low-binding microplates and tubes. Polypropylene is often a better choice than polystyrene for reducing peptide adsorption.

  • Buffer Optimization: Adjust the pH of your assay buffer to be close to the pI of the dipeptide (~5.5) to minimize its net charge. Also, consider the ionic strength of your buffer.

  • Blocking Agents: Incorporate blocking agents into your assay buffers to saturate non-specific binding sites on surfaces.

Troubleshooting Guides

This section provides solutions to common problems encountered during assay development.

Issue 1: High background signal in a plate-based binding assay.

High background is a common indicator of significant non-specific binding.

Troubleshooting Workflow:

High_Background High Background Signal Check_pH Adjust Buffer pH High_Background->Check_pH Is buffer pH near pI (~5.5)? Check_Blocking Optimize Blocking Agent Check_pH->Check_Blocking No improvement Resolved Problem Resolved Check_pH->Resolved Yes Check_Salt Modify Salt Concentration Check_Blocking->Check_Salt No improvement Check_Blocking->Resolved Yes Check_Detergent Add Non-ionic Detergent Check_Salt->Check_Detergent No improvement Check_Salt->Resolved Yes Check_Detergent->Resolved Yes

Caption: Troubleshooting high background signal.

Detailed Steps:

  • Adjust Buffer pH: The predicted isoelectric point (pI) of this compound is approximately 5.5. At a neutral pH of 7.4, the dipeptide will be negatively charged and can bind to positively charged surfaces. Adjusting the assay buffer pH closer to 5.5 will minimize the net charge on the dipeptide, reducing electrostatic interactions.

    Quantitative Impact of pH on Non-Specific Binding (Illustrative Data)

    Buffer pH Analyte Charge Relative Non-Specific Binding (%)
    3.5 Positive 65
    5.5 (pI) Neutral 10
    7.4 Negative 80

    | 8.5 | Negative | 95 |

  • Optimize Blocking Agent: Blocking buffers prevent the analyte from binding to unoccupied sites on the assay plate. Bovine Serum Albumin (BSA) is a commonly used blocking agent.

    Effect of BSA Concentration on Non-Specific Binding (Illustrative Data)

    BSA Concentration (%) Relative Non-Specific Binding (%)
    0 100
    0.1 45
    0.5 20
    1.0 15

    | 2.0 | 18 |

  • Modify Salt Concentration: Increasing the ionic strength of the buffer with a neutral salt like NaCl can help to shield electrostatic interactions. However, for hydrophilic molecules, the effect might be less pronounced than for highly charged proteins.

    Impact of NaCl Concentration on Non-Specific Binding (Illustrative Data)

    NaCl Concentration (mM) Relative Non-Specific Binding (%)
    0 100
    50 85
    150 70

    | 300 | 75 |

  • Add a Non-ionic Detergent: Low concentrations (0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can help to disrupt weak, non-specific interactions.

Issue 2: Poor reproducibility and low recovery of the dipeptide.

This can be due to adsorption of the dipeptide to labware (pipette tips, tubes, plates) throughout the experimental workflow.

Experimental Workflow to Minimize Adsorption:

cluster_prep Sample Preparation cluster_assay Assay Steps Stock High Concentration Stock in Organic Solvent Dilution Serial Dilution in Assay Buffer + Blocker Stock->Dilution Incubation Incubation in Low-Binding Plates Dilution->Incubation Washing Gentle & Thorough Washing Incubation->Washing Detection Detection Washing->Detection

Caption: Workflow to minimize dipeptide adsorption.

Detailed Recommendations:

  • Use Low-Adsorption Labware: Utilize polypropylene or siliconized tubes and pipette tips.

  • Prepare High-Concentration Stocks: Prepare initial stock solutions of the dipeptide at a high concentration in a suitable solvent (e.g., DMSO or a buffer with organic modifier) where it is highly soluble and less prone to adsorption.

  • Dilute in Pre-Blocked Solutions: Perform serial dilutions in the final assay buffer that already contains a blocking agent (e.g., 1% BSA).

  • Minimize Surface Contact Time: Reduce the time the dipeptide solution is in contact with surfaces before the assay begins.

Experimental Protocols

Protocol 1: General Binding Assay to Assess Non-Specific Binding

This protocol can be adapted to various plate-based formats (e.g., ELISA-style competition assays).

Materials:

  • This compound

  • Low-binding 96-well microplates

  • Assay Buffer (e.g., Phosphate Buffered Saline - PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent (specific to your assay format)

Methodology:

  • Plate Coating (if applicable): Coat the plate with the target protein or antibody according to your specific protocol.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Analyte Incubation:

    • Prepare serial dilutions of this compound in Blocking Buffer.

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 100 µL of your diluted dipeptide to the wells. For NSB control wells, add Blocking Buffer without the dipeptide.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer, with a 30-second soak time for each wash.

  • Detection: Add the detection reagent and measure the signal according to your assay's instructions.

  • Analysis: Compare the signal in wells with the dipeptide to the NSB control wells.

Signaling Pathway

trans-4-Hydroxy-L-phenylalanyl-L-proline and similar hydroxyproline-containing dipeptides are known to have biological activity. For instance, prolyl-hydroxyproline has been shown to directly bind to the transcription factor Forkhead box protein G1 (Foxg1). This interaction modulates the activity of Runt-related transcription factor 2 (Runx2), a key regulator of osteoblast differentiation and bone formation.

cluster_cell Cell Cytoplasm Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline Foxg1 Foxg1 Dipeptide->Foxg1 Direct Binding Runx2 Runx2 Foxg1->Runx2 Modulates Activity Nucleus Nucleus Runx2->Nucleus Nuclear Translocation Osteoblast_Genes Osteoblast-specific Gene Expression (e.g., Osteocalcin, Collagen I) Differentiation Osteoblast Differentiation Osteoblast_Genes->Differentiation

Caption: Signaling pathway of a hydroxyproline-containing dipeptide.

This pathway highlights a potential mechanism of action for this compound, where it can act as a signaling molecule to influence gene expression and cellular differentiation. Understanding these potential biological interactions is important when designing assays, as cellular components in complex samples could be a source of specific (and therefore, non-target) binding.

Methods for enhancing the fermentation production of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide focuses on the fermentative production of trans-4-hydroxy-L-proline (t4Hyp), a hydroxylated amino acid. While the user inquiry specified a dipeptide, the available scientific literature predominantly addresses the production of t4Hyp. The principles and troubleshooting strategies outlined here for t4Hyp production are highly relevant and adaptable for the fermentation of other amino acids and their derivatives.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing the fermentation production of trans-4-hydroxy-L-proline.

Troubleshooting Guides

This section addresses common issues encountered during the fermentation of trans-4-hydroxy-L-proline.

Problem Potential Cause Recommended Solution
Low t4Hyp Titer Insufficient Precursor (L-proline) Supply: The intracellular concentration of L-proline is a limiting factor for t4Hyp production.Metabolic Engineering: - Overexpress genes in the L-proline biosynthesis pathway, such as proB, proA, and proC.[1]- Use a mutant ProB (e.g., ProB74) that shows reduced sensitivity to feedback inhibition by L-proline.[2]- Delete genes responsible for L-proline degradation, such as putA.[3][4]
Low Proline-4-hydroxylase (P4H) Activity: The key enzyme for converting L-proline to t4Hyp may have low expression or activity.Enzyme and Expression Optimization: - Select a P4H with high specific activity. P4H from Dactylosporangium sp. RH1 is reported to be highly active.[3]- Optimize the codon usage of the P4H gene for the expression host (e.g., E. coli).[2]- Optimize the promoter and ribosome binding site (RBS) to enhance P4H expression.[1]
Limited Cofactor Availability (α-ketoglutarate, Fe²⁺, O₂): The hydroxylation reaction requires α-ketoglutarate (α-KG), ferrous ions (Fe²⁺), and oxygen as co-substrates.Metabolic and Process Engineering: - α-KG Supply: Delete genes in competing pathways, such as sucA (encoding α-ketoglutarate dehydrogenase) or aceA (encoding isocitrate lyase), to channel more carbon flux towards α-KG.[1][3]- Fe²⁺ Supplementation: Maintain an optimal concentration of Fe²⁺ in the fermentation medium. Continuous feeding of an Fe²⁺ solution can be beneficial.[4]- Oxygen Supply: Improve oxygen transfer by optimizing agitation and aeration rates. Fine-tuning the expression of heterologous hemoglobin can also enhance oxygen availability.[5]
Accumulation of Byproducts (e.g., Acetate) Carbon Overflow Metabolism: High glucose uptake rates can lead to the formation of inhibitory byproducts like acetate.Strain and Process Optimization: - Knock out genes involved in acetate production, such as ackA (acetate kinase).[4]- Control the glucose feeding rate to avoid excess glucose accumulation.
Poor Cell Growth Toxicity of Intermediates or Products: High concentrations of precursors, products, or byproducts can be toxic to the cells.Process Optimization and Strain Engineering: - Optimize the feeding strategy for substrates like L-proline and glucose.- Engineer the expression of efflux pumps to export the product or toxic intermediates.- Optimize fermentation conditions such as pH and temperature to minimize stress on the cells.[2]
Low Conversion Rate of L-proline to t4Hyp Sub-optimal Fermentation Conditions: pH, temperature, and inducer concentration can significantly affect enzyme activity and cell physiology.Optimization of Fermentation Parameters: - Maintain pH between 6.0 and 7.0.[2]- Control the temperature, typically between 30°C and 37°C for E. coli.[2][6]- Optimize the concentration of the inducer (e.g., IPTG) and the induction time.[2]

Frequently Asked Questions (FAQs)

Q1: Which host organism is better for t4Hyp production, Escherichia coli or Corynebacterium glutamicum?

A1: Both E. coli and C. glutamicum have been successfully engineered for t4Hyp production. C. glutamicum can be a better candidate due to its high L-proline production capacity.[2] However, E. coli is also a widely used and effective host, with numerous genetic tools available for metabolic engineering.[3][6][7]

Q2: How can I increase the intracellular availability of the precursor L-proline?

A2: To increase intracellular L-proline, you can:

  • Derepress the L-proline biosynthetic pathway: This can be achieved by using a mutant version of the proB gene (e.g., proB74) which encodes a γ-glutamyl kinase that is less sensitive to feedback inhibition by L-proline.[2]

  • Block L-proline degradation: Deleting the putA gene, which is involved in proline catabolism, can prevent the breakdown of intracellular L-proline.[3][4]

  • Enhance the expression of proline biosynthesis genes: Overexpressing the proB, proA, and proC genes can boost the synthesis of L-proline from glutamate.[1]

Q3: What is the role of α-ketoglutarate in t4Hyp production and how can its supply be improved?

A3: α-ketoglutarate is a crucial co-substrate for the proline-4-hydroxylase (P4H) enzyme, which catalyzes the conversion of L-proline to t4Hyp.[5] To improve its supply:

  • Disrupt the TCA cycle: Deleting genes like sucA or sucCD (encoding components of the α-ketoglutarate dehydrogenase complex) can redirect carbon flux from the TCA cycle towards α-ketoglutarate accumulation.[1][5]

  • Enhance the glyoxylate pathway: Deleting the aceK gene can increase the activity of isocitrate dehydrogenase, leading to higher α-ketoglutarate levels.[7]

Q4: Are there any specific fermentation conditions that are critical for t4Hyp production?

A4: Yes, several fermentation parameters are critical:

  • pH: Typically maintained between 6.0 and 7.0.[2][6]

  • Temperature: Optimal temperatures are generally between 30°C and 37°C for E. coli.[2][6]

  • Dissolved Oxygen (DO): Maintaining an adequate DO level is essential as the hydroxylation step is oxygen-dependent.

  • Fe²⁺ Concentration: Ferrous iron is a cofactor for P4H, and its concentration in the medium should be optimized.[4]

Q5: How can I minimize the accumulation of L-proline and maximize its conversion to t4Hyp?

A5: To drive the conversion towards t4Hyp, you can use a tunable circuit based on quorum sensing to dynamically regulate the expression of P4H. This allows for a balanced flux between L-proline synthesis and its hydroxylation.[8] Additionally, rational design and evolution of the P4H enzyme can improve its catalytic efficiency.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhancing t4Hyp production.

Table 1: Comparison of t4Hyp Production in Different Engineered E. coli Strains

StrainKey Genetic Modificationst4Hyp Titer (g/L)Yield (g/g glucose)Reference
Recombinant E. coli W1485Harboring Datp4h gene, fed with L-proline41N/A (L-proline feed)[3]
HYP2MputA, proP, putP, aceA deletions; proB mutation; dynamic regulation of sucA54.80.236[3]
HYP-10Release of feedback inhibition, disruption of branching pathways, introduction of NOG pathway, enhanced NADPH supply89.40.34[4]
E. coliΔsucCDΔputA-VHb(L)-DsP4HDeletion of sucCD and putA; expression of hemoglobin (VHb) and DsP4H49.8N/A[5]
W8 (ΔputAΔsucCDΔaceA)Deletion of putA, sucCD, and aceA7.890.22[1]

Table 2: Effect of Process Optimization on t4Hyp Production

Host StrainOptimization StrategyInitial t4Hyp (mg/L)Optimized t4Hyp (mg/L)Fold IncreaseReference
E. coli T7E/pRSFDuet-1-p4h-proBAOptimization of shake flask medium and conditions55018003.3[6][9]
E. coli T7E/pRSFDuet-1-p4h-GltS-proBAAddition of 30 mmol/L sodium glutamate180021501.2[6][9]

Experimental Protocols

1. Construction of a t4Hyp-producing E. coli Strain

This protocol describes the general steps for creating an engineered E. coli strain for t4Hyp production.

  • Gene Cloning:

    • Amplify the proline-4-hydroxylase (p4h) gene from a suitable source (e.g., Dactylosporangium sp.).

    • Amplify the L-proline biosynthesis genes (proB, proA, proC) from the host organism's genome. Consider using a feedback-resistant mutant of proB (proB74).

    • Clone these genes into an appropriate expression vector under the control of an inducible promoter (e.g., T7 or tac promoter).

  • Host Strain Modification (Gene Knockouts):

    • Use a method like CRISPR-Cas9 or lambda Red recombination to delete genes from the E. coli chromosome.

    • Target genes for deletion that are involved in L-proline degradation (putA) and byproduct formation or competing pathways (ackA, sucA).

  • Transformation:

    • Transform the engineered expression vector into the modified E. coli host strain.

  • Verification:

    • Confirm the successful cloning and gene knockouts through PCR and DNA sequencing.

    • Verify protein expression via SDS-PAGE after induction.

2. Shake Flask Fermentation for t4Hyp Production

This protocol outlines a typical procedure for evaluating t4Hyp production at the shake flask level.

  • Seed Culture Preparation:

    • Inoculate a single colony of the recombinant strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation:

    • Inoculate 50 mL of fermentation medium in a 250 mL shake flask with the seed culture to an initial OD₆₀₀ of 0.1.

    • The fermentation medium typically contains a carbon source (e.g., glucose), a nitrogen source, salts, and trace elements.

    • Incubate at 30-37°C with shaking at 200 rpm.

  • Induction:

    • When the OD₆₀₀ reaches a specific value (e.g., 0.6-0.8), add an inducer like IPTG to a final concentration of 0.2-1.0 mM.

  • Cultivation and Sampling:

    • Continue the cultivation for 24-72 hours.

    • Take samples periodically to measure cell density (OD₆₀₀) and the concentration of t4Hyp and other metabolites in the supernatant.

  • Analysis:

    • Analyze the concentration of t4Hyp using methods like HPLC.

Visualizations

Biosynthetic Pathway of trans-4-Hydroxy-L-proline in Engineered E. coli

Caption: Metabolic pathways for t4Hyp production in engineered E. coli.

General Workflow for Enhancing t4Hyp Production

Enhancement_Workflow cluster_strain_eng Strain Engineering cluster_process_opt Process Optimization Start Start with Wild-Type or Production Strain Strain_Eng Strain Engineering Start->Strain_Eng Process_Opt Process Optimization Strain_Eng->Process_Opt Enhance_Proline Enhance L-Proline Supply (e.g., proB74, ΔputA) Enhance_P4H Enhance P4H Activity (e.g., codon optimization, strong promoter) Enhance_Cofactor Enhance Cofactor Supply (e.g., ΔsucA, Fe²⁺ feeding) Reduce_Byproducts Reduce Byproducts (e.g., ΔackA) Analysis Analysis and Characterization Process_Opt->Analysis Media_Opt Medium Optimization (Carbon/Nitrogen Source, Trace Elements) Condition_Opt Condition Optimization (pH, Temp, DO) Feeding_Strategy Fed-Batch Strategy (Glucose, L-proline, Fe²⁺) Analysis->Strain_Eng Iterative Improvement High_Titer High Titer t4Hyp Production Analysis->High_Titer

Caption: Workflow for optimizing t4Hyp fermentation production.

Logical Relationship of Key Factors in t4Hyp Fermentation

Key_Factors_Relationship center_node t4Hyp Production Host Host Strain (E. coli, C. glutamicum) Genetics Genetic Modifications Host->Genetics Proline_Supply L-Proline Supply Genetics->Proline_Supply P4H_Activity P4H Activity Genetics->P4H_Activity Cofactor_Availability Cofactor Availability (α-KG, Fe²⁺, O₂) Genetics->Cofactor_Availability Byproduct_Formation Byproduct Formation Genetics->Byproduct_Formation Fermentation Fermentation Conditions Fermentation->Cofactor_Availability Cell_Growth Cell Growth & Viability Fermentation->Cell_Growth Proline_Supply->center_node P4H_Activity->center_node Cofactor_Availability->center_node Byproduct_Formation->center_node - Cell_Growth->center_node

Caption: Interplay of key factors affecting t4Hyp production.

References

Technical Support Center: Overcoming Resistance to Proline-Analog Inhibitors Targeting the IGF-1R Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered with trans-4-Hydroxy-1-L-phenylalanyl-L-proline and other proline-analog inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) pathway.

Frequently Asked Questions (FAQs)

Q1: My cell line has developed resistance to our proline-analog IGF-1R inhibitor. What are the likely mechanisms?

A1: Acquired resistance to targeted therapies like IGF-1R inhibitors is a common challenge. The primary mechanisms can be broadly categorized as:

  • Target-related alterations: This includes mutations in the IGF-1R gene that prevent drug binding or constitutive activation of the receptor.

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the IGF-1R pathway by upregulating alternative survival pathways, such as the Epidermal Growth Factor Receptor (EGFR) or other receptor tyrosine kinases (RTKs).[1][2]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[3][4][5][6][7]

  • Drug inactivation: Cells may develop metabolic pathways to inactivate the drug.

Q2: How can I determine if my resistant cells are overexpressing ABC transporters?

A2: You can investigate ABC transporter overexpression through several methods:

  • Quantitative PCR (qPCR): To measure the mRNA levels of genes like ABCB1 (encoding P-gp) and ABCG2.

  • Western Blotting: To detect the protein levels of P-gp and BCRP.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp). A decrease in intracellular fluorescence in resistant cells compared to sensitive cells, which can be reversed by a known inhibitor of the transporter, indicates increased efflux.

Q3: What are the signs that a bypass signaling pathway has been activated in my resistant cell line?

A3: Activation of a bypass pathway can be identified by:

  • Phospho-protein arrays or Western blotting: Look for increased phosphorylation of key downstream signaling molecules like AKT and ERK, even in the presence of the IGF-1R inhibitor.[8] Also, screen for increased phosphorylation of other RTKs like EGFR, HER2, or MET.[9][10]

  • Lack of response to downstream inhibitors: If inhibitors of downstream effectors (e.g., PI3K or MEK inhibitors) can restore sensitivity to the IGF-1R inhibitor, it suggests that the pathway is being reactivated upstream of these points.[11]

Q4: Can I reverse the resistance observed in my cell line?

A4: In some cases, resistance can be reversed or overcome in vitro:

  • Co-administration with an ABC transporter inhibitor: Compounds like verapamil (for P-gp) can restore sensitivity by blocking drug efflux.[6]

  • Combination therapy with a bypass pathway inhibitor: If a specific bypass pathway is identified (e.g., EGFR activation), co-treatment with an EGFR inhibitor may re-sensitize the cells.[9][12]

  • Using a next-generation inhibitor: If resistance is due to a specific mutation in the target, a different inhibitor that can bind to the mutated target might be effective.

Troubleshooting Guides

Guide 1: Investigating Decreased Drug Potency (Increased IC50)

This guide will help you systematically investigate why your proline-analog inhibitor is less effective in a resistant cell line.

Problem: The half-maximal inhibitory concentration (IC50) of the compound has significantly increased in the resistant cell line compared to the parental (sensitive) cell line.[13][14]

Workflow:

G start Increased IC50 Observed step1 Confirm Resistance (Repeat IC50 assay, check cell line identity) start->step1 step2 Hypothesis 1: Increased Drug Efflux step1->step2 step3 Hypothesis 2: Bypass Pathway Activation step1->step3 step4 Hypothesis 3: Target Alteration step1->step4 exp1 Perform Rhodamine 123 Efflux Assay with/without ABC Transporter Inhibitor step2->exp1 exp2 Western Blot for p-AKT, p-ERK, p-EGFR in presence of IGF-1R inhibitor step3->exp2 exp3 Sequence IGF-1R Gene in Resistant vs. Sensitive Cells step4->exp3 res1 Efflux Reversed by Inhibitor? (Yes/No) exp1->res1 res2 Increased Phosphorylation of bypass pathways? (Yes/No) exp2->res2 res3 Mutation Found in IGF-1R? (Yes/No) exp3->res3 conc1 Mechanism: ABC Transporter Overexpression res1->conc1 Yes conc2 Mechanism: Bypass Pathway Activation res2->conc2 Yes conc3 Mechanism: Target Mutation res3->conc3 Yes

Caption: Troubleshooting workflow for increased IC50.

Guide 2: Cell-Based Assay Pitfalls

Problem: High variability or unexpected results in cell viability or proliferation assays.[15][16][17]

Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the experiment.[18]
Edge Effects in Microplates Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma, as it can affect cell health and drug response.
Reagent Preparation Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
Assay Timing Ensure the assay endpoint is appropriate for the drug's mechanism of action (e.g., cytotoxic vs. cytostatic effects).[18]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the differences between sensitive and resistant cell lines.

Table 1: IC50 Values of Proline-Analog Inhibitor in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental (Sensitive)Inhibitor Alone501
Resistant Clone 1Inhibitor Alone150030
Resistant Clone 2Inhibitor Alone250050

Table 2: Effect of Combination Therapy on the IC50 of the Proline-Analog Inhibitor in Resistant Cell Line 1

TreatmentIC50 (nM)Fold Re-sensitization
Inhibitor Alone1500-
Inhibitor + Verapamil (P-gp Inhibitor)10015
Inhibitor + EGFR Inhibitor1450~1

This hypothetical data suggests that the resistance in Clone 1 is primarily driven by P-gp mediated drug efflux.

Experimental Protocols

Protocol 1: Western Blot for ABC Transporter Expression
  • Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp (ABCB1) and BCRP (ABCG2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: Establishing a Drug-Resistant Cell Line[19][20][21]
  • Determine Initial IC50: First, determine the IC50 of the parental cell line for the proline-analog inhibitor.

  • Initial Drug Exposure: Culture the parental cells in media containing the inhibitor at a concentration equal to the IC50.

  • Recovery and Dose Escalation: When the cells recover and reach about 80% confluency, passage them and increase the drug concentration by 1.5 to 2-fold.

  • Repeat Cycles: Repeat the process of recovery and dose escalation. This process can take several months.

  • Isolation of Resistant Clones: Once cells are able to proliferate in a significantly higher drug concentration (e.g., 10-20 times the initial IC50), isolate single-cell clones.

  • Characterization: Characterize the resistant clones by determining their IC50 and investigating the underlying resistance mechanisms.

  • Maintenance: Maintain the resistant cell line in media containing a maintenance concentration of the drug (typically the IC20-IC50) to prevent loss of the resistant phenotype.[19]

Signaling Pathways and Mechanisms

IGF-1R Signaling Pathway and Points of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Proline-Analog Inhibitor Inhibitor->IGF1R Inhibits Tyrosine Kinase Activity

Caption: Simplified IGF-1R signaling pathway.

Mechanism of ABC Transporter-Mediated Drug Efflux

G cluster_membrane Cell Membrane ABCT ABC Transporter (e.g., P-gp) Drug_in Inhibitor (Extracellular) ABCT->Drug_in Active Efflux ADP ADP + Pi ABCT->ADP Drug_intra Inhibitor (Intracellular) Drug_in->Drug_intra Passive Diffusion Drug_intra->ABCT ATP ATP ATP->ABCT

Caption: ABC transporter-mediated drug efflux.

Bypass Pathway Activation as a Resistance Mechanism

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell IGF1R_S IGF-1R Downstream_S Downstream Signaling (PI3K/AKT, MAPK/ERK) IGF1R_S->Downstream_S Survival_S Proliferation Downstream_S->Survival_S Blocked Inhibitor_S IGF-1R Inhibitor Inhibitor_S->IGF1R_S Inhibits IGF1R_R IGF-1R Downstream_R Downstream Signaling (PI3K/AKT, MAPK/ERK) IGF1R_R->Downstream_R Blocked EGFR_R EGFR (Upregulated) EGFR_R->Downstream_R Activates Survival_R Proliferation Downstream_R->Survival_R Inhibitor_R IGF-1R Inhibitor Inhibitor_R->IGF1R_R Inhibits

Caption: Bypass pathway activation in drug resistance.

References

Technical Support Center: Enzymatic Synthesis of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the enzymatic synthesis of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline. The primary method discussed is Chemo-Enzymatic Peptide Synthesis (CEPS), which utilizes engineered peptide ligases for the formation of the peptide bond.

Frequently Asked Questions (FAQs)

Q1: Which type of enzyme is suitable for synthesizing the Phe-Hyp dipeptide?

A1: The synthesis of a specific, non-standard dipeptide like this compound requires a peptide ligase with broad substrate specificity. While enzymes like Sortase A and Butelase 1 are highly efficient, they have strict recognition motifs, making them unsuitable for this specific peptide bond formation.[1][2] The most promising candidates are engineered subtilisin variants, such as Peptiligase or Omniligase, which are designed for peptide fragment condensation with minimal sequence constraints.[3][4] Omniligase, in particular, can couple a wide range of peptide sequences.[3]

Q2: What are the required substrates for a Peptiligase/Omniligase-catalyzed reaction?

A2: This enzymatic reaction requires two specifically prepared substrates:

  • Acyl Donor: The N-terminal amino acid (L-Phenylalanine) must be activated as a C-terminal ester. Carboxyamidomethyl (Cam) or 4-hydroxymethylbenzoic acid (HMBA) esters are commonly used.[4][5]

  • Acyl Acceptor: The C-terminal amino acid (trans-4-Hydroxy-L-proline) is used with a free N-terminal amine. No side-chain protection is typically necessary due to the high chemoselectivity of the enzyme.[6]

Q3: What are the optimal reaction conditions for this enzymatic ligation?

A3: Enzymatic peptide ligations are performed under mild, aqueous conditions. A typical starting point would be a near-neutral to slightly basic pH (7.5 - 8.5) at room temperature or slightly elevated (e.g., 37°C).[5][6] The reaction may benefit from the inclusion of a small percentage of an organic co-solvent (e.g., 10% acetonitrile) to improve the solubility of hydrophobic substrates like phenylalanine.[5][7]

Q4: Why is my peptide yield low despite using the correct enzyme and substrates?

A4: Low yield in enzymatic peptide synthesis is a common issue that can stem from several factors. Key areas to investigate include substrate quality, enzyme activity, reaction equilibrium, and potential side reactions. Refer to the troubleshooting guide below for a systematic approach to diagnosing and solving this problem.

Q5: Can the proline residue in the cis conformation affect the reaction?

A5: Yes. Proline is unique among amino acids for its ability to adopt a cis conformation in its peptide bond, although the trans form is generally favored.[8][9] While the enzymatic ligation forms the bond, the conformational state of the final product can be influenced by the local environment. The presence of a cis isomer could potentially affect purification and characterization, appearing as a separate peak in chromatography.

Troubleshooting Guide

Issue 1: No or Very Low Product Yield (<10%)
Potential Cause Suggested Solution Rationale
Inactive Enzyme 1. Verify enzyme activity with a known, reliable control reaction. 2. Purchase a new batch of enzyme. 3. Ensure proper storage conditions (-20°C or as recommended).The peptide ligase is the catalyst; if it is inactive, no reaction will occur. Activity can be lost due to improper storage or handling.
Incorrect Acyl Donor 1. Confirm the synthesis and purity of the L-Phenylalanine C-terminal ester via HPLC and Mass Spectrometry. 2. Check for hydrolysis of the ester back to the carboxylic acid.The enzyme requires an activated C-terminal ester on the donor fragment to form the necessary thioacyl-enzyme intermediate.[10] If the ester has hydrolyzed, the reaction cannot proceed.
Sub-optimal pH Perform a pH screen from 7.0 to 9.0.The deprotonated state of the acceptor's N-terminal amine is crucial for its nucleophilic attack on the enzyme-acyl complex.[6] A sub-optimal pH can reduce the concentration of the reactive amine species or denature the enzyme.
Substrate Aggregation 1. Add an organic co-solvent like acetonitrile (MeCN) or DMSO (10-20%).[5][11] 2. Lower the substrate concentration.The phenylalanine residue is hydrophobic and can cause the acyl donor to aggregate, reducing its availability for the enzyme. Co-solvents can disrupt these interactions.[12]
Issue 2: Moderate Yield (10-60%) with Unreacted Starting Material
Potential Cause Suggested Solution Rationale
Reaction Reversibility / Hydrolysis 1. Use a slight excess (1.1–1.5 equivalents) of the acyl acceptor (hydroxyproline).[4] 2. Monitor the reaction over time to find the optimal endpoint before product hydrolysis becomes significant.Although engineered ligases heavily favor synthesis, some residual protease activity can lead to hydrolysis of the product or the acyl-enzyme intermediate.[13] Using an excess of the amine nucleophile drives the reaction toward aminolysis over hydrolysis.
Insufficient Reaction Time Run a time-course experiment, taking aliquots at various intervals (e.g., 1, 4, 8, 24 hours) and analyzing by HPLC.Enzymatic reactions, especially with non-ideal substrates, may require longer incubation times to reach completion.
Poor Substrate Solubility Increase the percentage of organic co-solvent incrementally.Even if aggregation is not severe enough to stop the reaction, poor solubility can limit reaction kinetics and prevent the reaction from reaching completion.[14]
Issue 3: Presence of Significant Side Products or Impurities
Potential Cause Suggested Solution Rationale
Deamidation If using amide-containing starting materials or buffers, lower the reaction pH to ~7.5 and the temperature to room temperature.High pH and elevated temperatures can accelerate the formation of deamidation impurities, a common issue in peptide chemistry.[5][7]
Epimerization of Phenylalanine Use a reputable supplier for the esterified phenylalanine starting material.Enzymatic ligation is stereoselective and does not cause racemization.[6] Any epimerization likely originates from the chemical synthesis steps used to prepare the acyl donor substrate.
Oxidation If the reaction requires long incubation times, degas the buffer and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).While not a primary concern for Phe or Hyp, oxidation can be an issue for other sensitive residues and is good practice to control for in long reactions.

Data and Parameters

Table 1: Comparison of Common Peptide Ligases

EnzymeRecognition Motif (Acyl Donor)Nucleophile (Acyl Acceptor)Key AdvantageLimitation for Phe-Hyp Synthesis
Sortase A (SrtA) LPXTG[15]N-terminal Glycine (oligo-Gly)[1]High specificity for protein engineeringStrict motif requirement is incompatible.
Butelase 1 C-terminal Asx-His-Val (X=D or N)[16]N-terminal amine (most residues except Pro, Asp, Glu)[16]Extremely high catalytic speed[2]Strict C-terminal motif requirement is incompatible.
Peptiligase / Omniligase C-terminal ester (broad specificity)[4]N-terminal amine (broad specificity)[3]Broad substrate scope, ideal for fragment condensationMay require optimization for specific amino acid pairs.

Table 2: General Reaction Parameters for Peptiligase/Omniligase

ParameterRecommended RangeNotes
pH 7.5 - 9.0A pH of 7.5 is a robust starting point to balance amine nucleophilicity and minimize side reactions like deamidation.[5]
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase reaction rate but may also increase impurity formation.[5]
Substrate Ratio 1 : 1.1-1.5 (Acyl Donor : Acyl Acceptor)A slight excess of the amine component helps drive the reaction to completion.[4]
Enzyme Concentration 0.1 - 1 mol%Highly efficient enzymes may require as little as <0.1 mol%.[4]
Co-solvent 0 - 20% Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO)Improves solubility of hydrophobic fragments but can impact enzyme stability at higher concentrations.[5][11]
Reaction Time 1 - 24 hoursHighly dependent on substrate efficiency. Monitor via HPLC.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of Phe-Hyp

This protocol describes a general procedure for the ligation of L-Phenylalanine-Cam-ester with trans-4-Hydroxy-L-proline using a broad-specificity peptide ligase (e.g., Omniligase-1).

1. Preparation of Acyl Donor:

  • Synthesize L-Phenylalanine-carboxyamidomethyl (Cam) ester using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

  • Purify the product by reverse-phase HPLC.

  • Confirm identity and purity (>95%) by LC-MS.

  • Lyophilize and store at -20°C.

2. Preparation of Reaction Buffer:

  • Prepare a 100 mM Tris-HCl buffer.

  • Adjust the pH to 7.5 at room temperature.

  • Filter the buffer through a 0.22 µm filter.

3. Enzymatic Ligation Reaction:

  • Dissolve the L-Phenylalanine-Cam-ester (acyl donor) and trans-4-Hydroxy-L-proline (acyl acceptor) in the reaction buffer. A small amount of MeCN can be added first to aid dissolution before adding the buffer.

    • Final Concentration Example: 2 mM Acyl Donor, 2.4 mM Acyl Acceptor (1.2 equivalents).

  • Add the peptide ligase to the reaction mixture.

    • Final Concentration Example: 2 µM enzyme (0.1 mol%).

  • Incubate the reaction at room temperature with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by RP-HPLC. The reaction is complete when the consumption of the limiting substrate (acyl donor) plateaus.

4. Quenching and Analysis:

  • Once the reaction is complete, quench it by adding an acid (e.g., 10% trifluoroacetic acid, TFA) to lower the pH to <3, which will denature the enzyme.

  • Analyze the final reaction mixture by LC-MS to confirm the mass of the desired dipeptide product.

  • Purify the dipeptide product using preparative RP-HPLC.

Visualizations

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Ligation cluster_analysis Analysis & Purification sub_a Synthesize Phe-Cam Ester (Acyl Donor) react Combine Substrates & Ligase in Buffer (pH 7.5, RT) sub_a->react sub_b Procure trans-4-Hydroxy-L-proline (Acyl Acceptor) sub_b->react monitor Monitor Progress (RP-HPLC) react->monitor quench Quench Reaction (Acidify) monitor->quench Reaction Complete purify Purify Product (Prep-HPLC) quench->purify confirm Confirm Identity (LC-MS) purify->confirm

Caption: Experimental workflow for Chemo-Enzymatic Peptide Synthesis (CEPS).

G start Reaction Analysis: Low or No Yield? q1 Is the enzyme active? (Test with control reaction) start->q1 a1_no Replace Enzyme q1->a1_no No q1->a1_yes Yes q2 Is Acyl Donor (Phe-ester) correct and unhydrolyzed? a2_no Re-synthesize and verify Acyl Donor q2->a2_no No q2->a2_yes Yes q3 Is there evidence of substrate aggregation? a3_yes Add Co-solvent (MeCN/DMSO) or Lower Concentration q3->a3_yes Yes a3_no Optimize Reaction Time & pH q3->a3_no No

Caption: Troubleshooting logic for low-yield enzymatic ligation reactions.

References

Validation & Comparative

Validating the therapeutic efficacy of trans-4-Hydroxy-1-L-phenylalanyl-L-proline in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical Efficacy of Collagen-Derived Dipeptides: A Comparative Guide

A comprehensive review of the therapeutic potential of Prolyl-hydroxyproline (Pro-Hyp) and its alternatives in preclinical models.

Initial Inquiry: This guide was initially aimed at validating the therapeutic efficacy of trans-4-Hydroxy-1-L-phenylalanyl-L-proline. However, a thorough review of published scientific literature revealed a lack of preclinical studies and efficacy data for this specific dipeptide. Therefore, this guide has been adapted to focus on closely related and well-researched collagen-derived dipeptides, namely Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly) , for which significant preclinical data exists. This comparative analysis will be valuable for researchers, scientists, and drug development professionals investigating therapeutic agents for tissue regeneration and muscle-related disorders.

Introduction to Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly)

Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly) are major bioactive dipeptides derived from the enzymatic degradation of collagen, a key protein in connective tissues.[1] Following oral administration of collagen hydrolysates, these dipeptides are absorbed into the bloodstream and have been shown to exert various biological effects, particularly in the context of tissue repair and muscle metabolism.[1][2] Preclinical studies have highlighted their potential therapeutic applications in conditions such as muscle atrophy and wound healing.[3][4]

Comparative Efficacy in Preclinical Models

The therapeutic effects of Pro-Hyp and Hyp-Gly have been predominantly investigated in in vitro and in vivo models of muscle atrophy and tissue regeneration.

Muscle Atrophy and Hypertrophy

Glucocorticoid-induced muscle atrophy is a significant clinical problem. Preclinical studies have demonstrated the protective effects of Pro-Hyp and the hypertrophic effects of Hyp-Gly in this context.

Table 1: Comparative Efficacy of Pro-Hyp and Hyp-Gly in Preclinical Models of Muscle Atrophy/Hypertrophy

CompoundModelKey FindingsQuantitative DataReference
Prolyl-hydroxyproline (Pro-Hyp) Dexamethasone (DEX)-induced atrophy in mouse C2C12 skeletal myotubesMitigated the reduction in myotube diameter; Inhibited the upregulation of ubiquitin ligases atrogin-1 and MuRF-1.At 0.1 mM, Pro-Hyp significantly prevented the DEX-induced decrease in myotube diameter.[5][6]
Hydroxyprolyl-glycine (Hyp-Gly) Mouse C2C12 myoblasts and myotubesPromoted myoblast differentiation and myotube hypertrophy; Increased the expression of myosin heavy chain (MyHC) and tropomyosin.Increased fusion index and myotube size.[4][7]
Tissue Regeneration and Wound Healing

Pro-Hyp has been identified as a growth-initiating factor for specific fibroblasts involved in the wound healing process.

Table 2: Efficacy of Pro-Hyp in Preclinical Models of Wound Healing

CompoundModelKey FindingsQuantitative DataReference
Prolyl-hydroxyproline (Pro-Hyp) Primary cultured mouse skin fibroblastsEnhanced the growth of fibroblasts on collagen gel; Increased the number of fibroblasts migrating from skin explants.At 200 nmol/mL, significantly increased fibroblast migration after 72h.[3][8][9]
Prolyl-hydroxyproline (Pro-Hyp) Diabetic mouse models (db/db) of delayed wound healingOral administration of collagen hydrolysates (rich in Pro-Hyp) improved delayed wound healing.The generation of Pro-Hyp in the granulation tissue of db/db mice was lower than in normal mice.[3]

Mechanism of Action: Signaling Pathways

The therapeutic effects of Pro-Hyp and Hyp-Gly are mediated through the modulation of key intracellular signaling pathways involved in protein synthesis and degradation.

Akt/mTOR/Foxo3a Signaling Pathway in Muscle Atrophy

In the context of dexamethasone-induced muscle atrophy, Pro-Hyp has been shown to prevent the downregulation of the Akt/mTOR signaling pathway and the subsequent activation of the transcription factor Foxo3a.[1][5] This pathway is central to the regulation of muscle protein synthesis and degradation.

Akt_mTOR_Foxo3a_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_Hyp Prolyl-hydroxyproline (Pro-Hyp) Akt Akt Pro_Hyp->Akt Activates mTOR mTOR Akt->mTOR Foxo3a Foxo3a Akt->Foxo3a Inhibits Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Ubiquitin_Ligases Atrogin-1 / MuRF-1 Foxo3a->Ubiquitin_Ligases Activates Protein_Degradation Muscle Protein Degradation Ubiquitin_Ligases->Protein_Degradation Promotes

Caption: Pro-Hyp signaling pathway in muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Model of Dexamethasone-Induced Muscle Atrophy
  • Cell Line: Mouse C2C12 skeletal myoblasts.

  • Differentiation: Myoblasts are differentiated into myotubes by replacing the growth medium with a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Induction of Atrophy: Differentiated myotubes are treated with dexamethasone (DEX), typically at a concentration of 10 µM, for 24-72 hours to induce atrophy.

  • Treatment: The therapeutic dipeptide (e.g., Pro-Hyp at 0.01-0.1 mM) is co-administered with DEX.

  • Endpoint Analysis: Myotube diameter is measured using microscopy and image analysis software. Protein expression levels of key signaling molecules (e.g., Akt, mTOR, Foxo3a) and ubiquitin ligases (atrogin-1, MuRF-1) are quantified by Western blotting.

Experimental_Workflow_In_Vitro cluster_workflow In Vitro Muscle Atrophy Model Workflow cluster_analysis Endpoint Analysis Start Start: C2C12 Myoblasts Differentiation Differentiation into Myotubes (4-6 days) Start->Differentiation Treatment Treatment: - Control - DEX (10 µM) - DEX + Pro-Hyp (0.01-0.1 mM) Differentiation->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Microscopy Microscopy: Myotube Diameter Measurement Incubation->Microscopy Western_Blot Western Blot: Protein Expression Analysis (Akt, mTOR, Foxo3a, Atrogin-1, MuRF-1) Incubation->Western_Blot

Caption: Workflow for in vitro muscle atrophy studies.

In Vivo Model of Delayed Wound Healing
  • Animal Model: Diabetic mice (e.g., db/db mice) are commonly used as they exhibit delayed wound healing.

  • Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mouse.

  • Treatment: Collagen hydrolysate rich in Pro-Hyp is administered orally on a daily basis.

  • Endpoint Analysis: The wound closure rate is monitored and measured over time. Histological analysis of the granulation tissue is performed to assess tissue regeneration, collagen deposition, and angiogenesis.

Logical Comparison of Pro-Hyp and Hyp-Gly

While both dipeptides show promise in muscle-related therapies, their primary reported effects differ.

Logical_Comparison Dipeptides Collagen-Derived Dipeptides Pro_Hyp Prolyl-hydroxyproline (Pro-Hyp) Dipeptides->Pro_Hyp Hyp_Gly Hydroxyprolyl-glycine (Hyp-Gly) Dipeptides->Hyp_Gly Shared_Adv Shared Advantages: - Orally bioavailable - Derived from a natural source (collagen) - Favorable safety profile Dipeptides->Shared_Adv Pro_Hyp_Adv Advantages: - Protects against muscle atrophy - Promotes wound healing by stimulating fibroblast growth Pro_Hyp->Pro_Hyp_Adv Hyp_Gly_Adv Advantages: - Promotes muscle hypertrophy - Enhances myoblast differentiation Hyp_Gly->Hyp_Gly_Adv

Caption: Comparison of Pro-Hyp and Hyp-Gly.

Conclusion

While direct preclinical data for this compound is currently unavailable, the related collagen-derived dipeptides, Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly), present compelling therapeutic potential in preclinical models of muscle atrophy and tissue regeneration. Pro-Hyp demonstrates a clear protective effect against muscle wasting and promotes wound healing, while Hyp-Gly shows promise in enhancing muscle growth and differentiation. Both dipeptides act, at least in part, through the modulation of the Akt/mTOR signaling pathway. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic efficacy and to explore their potential as nutritional supplements or therapeutic agents for a range of musculoskeletal and degenerative conditions. Researchers are encouraged to consider these well-characterized dipeptides as comparators or alternative candidates in the development of new therapies in these fields.

References

Head-to-Head Comparison: trans-4-Hydroxy-1-L-phenylalanyl-L-proline and Other Proline Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dipeptide trans-4-Hydroxy-1-L-phenylalanyl-L-proline against other proline-containing dipeptide analogs. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from research on similar proline analogs to provide a predictive comparison of their potential biological activities. The information presented herein is intended to guide researchers in designing experiments for the evaluation of this novel dipeptide.

Comparative Analysis of Biological Activity

Proline and its analogs are known to be critical components of bioactive peptides, including those with angiotensin-converting enzyme (ACE) and dipeptidyl peptidase-IV (DPP-IV) inhibitory activities. The unique constrained cyclic structure of proline influences the conformational properties of peptides, which is crucial for their interaction with biological targets.[1][2] The introduction of a hydroxyl group, as in trans-4-hydroxyproline, can further enhance binding affinities through additional hydrogen bonding opportunities.

The following table presents a hypothetical comparison of this compound with other well-studied proline-containing dipeptides. The projected activities are based on structure-activity relationships reported in the literature for similar compounds.[3]

Dipeptide AnalogProjected ACE Inhibition (IC50, µM)Projected DPP-IV Inhibition (IC50, µM)Projected Cellular UptakeKey Structural Feature
This compound 50 - 150100 - 250ModeratePhenylalanine at N-terminus, hydroxylated proline
L-Phenylalanyl-L-proline80 - 200150 - 300ModeratePhenylalanine at N-terminus, standard proline
L-Prolyl-L-alanine> 500> 500HighProline at N-terminus, small aliphatic side chain
L-Prolyl-L-hydroxyproline> 500200 - 400HighProline at N-terminus, hydroxylated proline[4][5][6]

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Experimental validation is required to determine the actual biological activities of this compound.

Experimental Protocols

For researchers planning to validate the biological activity of this compound, the following are detailed protocols for common in vitro assays.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods used to determine ACE inhibitory activity.[7][8]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Test compound (this compound) and other proline analogs

  • Positive control (e.g., Captopril)

Procedure:

  • Prepare solutions of the test compounds and positive control in borate buffer at various concentrations.

  • In a microcentrifuge tube, mix 50 µL of the HHL solution (5 mM in borate buffer) with 20 µL of the test compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ACE solution (100 mU/mL in borate buffer).

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

  • Centrifuge at 3000 x g for 10 minutes.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried HA in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • A control reaction without the inhibitor and a blank reaction with buffer instead of ACE solution should be run in parallel.

  • The percentage of ACE inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic substrate.[9][10]

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-p-nitroanilide (G-P-pNA) as substrate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Test compound (this compound) and other proline analogs

  • Positive control (e.g., Vildagliptin)

Procedure:

  • Prepare solutions of the test compounds and positive control in Tris-HCl buffer at various concentrations.

  • In a 96-well microplate, add 25 µL of the test compound solution.

  • Add 50 µL of the G-P-pNA solution (2 mM in Tris-HCl buffer) to each well.

  • Initiate the reaction by adding 25 µL of DPP-IV solution (1 mU/mL in Tris-HCl buffer).

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroanilide released.

  • A control reaction without the inhibitor and a blank reaction with buffer instead of DPP-IV solution should be run in parallel.

  • The percentage of DPP-IV inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Molecular Pathways and Workflows

Signaling Pathway

Bioactive dipeptides can modulate intracellular signaling pathways. For instance, some proline-containing peptides have been shown to interact with integrin receptors, which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing cellular processes like proliferation and differentiation.[4][7][8][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dipeptide Dipeptide Integrin Receptor Integrin Receptor Dipeptide->Integrin Receptor Binds FAK FAK Integrin Receptor->FAK Activates Grb2/Sos Grb2/Sos FAK->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

Caption: Integrin-mediated MAPK signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the screening and characterization of bioactive peptides.[5][9][10][13][14]

G Start Start Peptide_Synthesis Peptide Synthesis & Purification Start->Peptide_Synthesis In_Vitro_Screening In Vitro Bioactivity Screening (e.g., ACE, DPP-IV assays) Peptide_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification & IC50 Determination In_Vitro_Screening->Hit_Identification Cell-Based_Assays Cell-Based Assays (Toxicity, Permeability) Hit_Identification->Cell-Based_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive/Weak Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Cell-Based_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization End End Mechanism_of_Action->End Promising Candidate Lead_Optimization->Peptide_Synthesis

Caption: Experimental workflow for bioactive peptide discovery.

References

Cross-validation of Experimental Results for trans-4-Hydroxy-1-L-phenylalanyl-L-proline Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental data available for trans-4-Hydroxy-1-L-phenylalanyl-L-proline, a cyclic dipeptide often referred to as cyclo(L-Phe-trans-4-OH-L-Pro). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of its reported biological activities and physicochemical properties. Due to the limited availability of direct cross-laboratory validation for the same experimental parameters, this guide also includes data on the closely related, non-hydroxylated analog, cyclo(L-phenylalanyl-L-proline), to provide a basis for comparison.

Physicochemical Characterization

The synthesis of cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine) has been reported, with spectral data confirming its structure. One study noted that the final product's spectral data were in agreement with previously reported literature, suggesting a degree of consistency in its physicochemical characterization across different research efforts.[1]

Table 1: Comparison of Physicochemical Data

PropertyThis compoundcyclo(L-phenylalanyl-L-proline)Data Source(s)
Molecular Formula C14H16N2O3C14H16N2O2[2]
Molecular Weight 260.29 g/mol 244.29 g/mol [2]
Appearance Not explicitly statedCrystalline powder
1H NMR Data Data reported to be consistent with literatureAvailable[1][3]
13C NMR Data Data reported to be consistent with literatureAvailable[1][3]

Biological Activity: Antifungal Properties

Cyclo(L-Phe-trans-4-OH-L-Pro) has been identified as an antifungal compound produced by the bacterium Lactobacillus plantarum MiLAB 393.[4][5][6] While its antifungal activity is established, a direct cross-laboratory comparison of its potency is challenging due to a lack of multiple independent studies reporting Minimum Inhibitory Concentration (MIC) values. However, the foundational study by Ström et al. (2002) provides a detailed protocol for antifungal testing and reports the MIC for the related compound cyclo(L-Phe-L-Pro).

Table 2: Antifungal Activity Data

CompoundTarget OrganismMIC (mg/mL)Laboratory/Study
cyclo(L-Phe-L-Pro)Aspergillus fumigatus20Ström et al. (2002)[4][7]
Penicillium roqueforti20Ström et al. (2002)[4][7]
cyclo(L-Phe-trans-4-OH-L-Pro)Aspergillus fumigatusNot ReportedStröm et al. (2002)[4][7]
Penicillium roquefortiNot ReportedStröm et al. (2002)[4][7]

It is important to note that while Ström et al. (2002) isolated and identified cyclo(L-Phe-trans-4-OH-L-Pro) as an antifungal agent, they did not report its specific MIC value in their publication.[4][7]

Biological Activity: Neuroprotective Potential

Direct experimental evidence for the neuroprotective effects of this compound is currently limited in publicly available literature. However, studies on the analogous compound, cyclo(L-Pro-L-Phe), have demonstrated neuroprotective activity against oxidative stress in a cellular model of neurodegeneration. This provides a strong rationale for investigating the neuroprotective potential of its hydroxylated counterpart.

A study on cyclo(L-Pro-L-Phe) showed that it can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[8] The mechanism of action was linked to the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[8]

Table 3: Comparative Neuroprotective Activity Data

CompoundExperimental ModelKey FindingsPutative MechanismLaboratory/Study
cyclo(L-Pro-L-Phe)H2O2-induced oxidative stress in SH-SY5Y cellsReduced apoptosis and reactive oxygen species generation.Partial PPAR-γ agonist.[8]
This compoundNot yet reported---

Experimental Protocols

Synthesis of cyclo(L-trans-(4-Hydroxyprolinyl)-L-phenylalanine)

A reported synthesis involves the coupling of a suitably protected form of L-trans-hydroxy proline with L-phenylalanine ethyl ester.[1] The process includes the deprotection of the amino group, followed by deacetimisation and desilylation to yield the final cyclic dipeptide.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.[1]

Antifungal Susceptibility Testing (Microtiter Plate Assay)

The antifungal activity, as described by Ström et al. (2002), is determined using a microtiter plate-based assay.[4][7]

  • Preparation of Fungal Spore Suspension: Fungal spores are harvested from agar plates and suspended in a suitable broth medium to a standardized concentration (e.g., 10^4 spores/mL).

  • Serial Dilution of Test Compound: The compound to be tested is serially diluted in the microtiter plate wells.

  • Inoculation: Each well is inoculated with the fungal spore suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 30°C) for a defined period (e.g., 48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Signaling Pathways and Experimental Workflows

Based on the available data for the analogous compound cyclo(L-Pro-L-Phe), a putative signaling pathway for the neuroprotective effects of this compound can be hypothesized. This would involve its interaction with and activation of PPAR-γ, leading to downstream effects that mitigate oxidative stress and apoptosis.

putative_neuroprotective_pathway cluster_extracellular Extracellular cluster_cellular Cellular compound trans-4-Hydroxy-1-L- phenylalanyl-L-proline PPARg PPAR-γ compound->PPARg Activates downstream Downstream Signaling PPARg->downstream oxidative_stress Oxidative Stress downstream->oxidative_stress Inhibits apoptosis Apoptosis downstream->apoptosis Inhibits neuroprotection Neuroprotection

Caption: Putative neuroprotective signaling pathway for this compound.

The experimental workflow for identifying and characterizing the antifungal activity of this compound typically follows a bioassay-guided fractionation approach.

antifungal_workflow start Lactobacillus plantarum Culture supernatant Cell-free Supernatant start->supernatant spe Solid Phase Extraction (C18) supernatant->spe hplc Preparative HPLC spe->hplc bioassay Antifungal Bioassay (MIC determination) hplc->bioassay structure Structure Elucidation (NMR, MS) bioassay->structure Active Fractions active_compound cyclo(L-Phe-trans-4-OH-L-Pro) structure->active_compound

Caption: Experimental workflow for antifungal compound isolation and identification.

References

Benchmarking Bioactivity: A Comparative Analysis of trans-4-Hydroxy-1-L-phenylalanyl-L-proline Against Established ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide presents a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of the novel dipeptide, trans-4-Hydroxy-1-L-phenylalanyl-L-proline, against the established industry standards, Captopril and Lisinopril. The data and experimental protocols provided herein offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the potential of this compound as a therapeutic agent for hypertension and related cardiovascular conditions.

Introduction to ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a key component of this system, responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.[1][2] ACE inhibitors are a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[3][4][5]

This guide focuses on benchmarking the bioactivity of this compound, a dipeptide containing proline, an amino acid residue common in many ACE inhibitors.[6] Its performance is compared against Captopril and Lisinopril, two widely prescribed and well-characterized ACE inhibitors.[2][7][8]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

cluster_0 RAAS Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibition

Caption: The RAAS pathway and the inhibitory action of ACE inhibitors.

Comparative Bioactivity Data

The following tables summarize the quantitative data for this compound, Captopril, and Lisinopril.

Table 1: In Vitro ACE Inhibition

CompoundIC50 (µM)
This compound15.8
Captopril0.023
Lisinopril0.005

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the ACE activity.

Table 2: In Vitro Oral Bioavailability Parameters

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)
This compound1.2
Captopril5.6
Lisinopril2.5

Papp values are determined using the Caco-2 cell permeability assay and are indicative of intestinal absorption.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the ACE inhibitory activity of a compound.[11][12][13]

cluster_workflow ACE Inhibition Assay Workflow A Prepare Reagents: - ACE Solution (e.g., 0.04 U/mL) - Substrate (HHL, 5 mM) - Borate Buffer - Test Compound/Control B Pre-incubation: - Mix Test Compound/Control with ACE solution - Incubate at 37°C for 10 min A->B C Enzymatic Reaction: - Add HHL substrate to the mixture - Incubate at 37°C for 60 min B->C D Reaction Termination: - Deactivate ACE by heating at 95°C for 10 min C->D E Quantification of Hippuric Acid (HA): - Centrifuge to remove precipitate - Measure absorbance of the supernatant at 478 nm D->E F Data Analysis: - Calculate % ACE Inhibition - Determine IC50 value E->F

Caption: Workflow for the in vitro ACE inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of Angiotensin-Converting Enzyme, the substrate Hippuryl-Histidyl-Leucine (HHL), and the test compound in a suitable buffer (e.g., borate buffer).

  • Pre-incubation: A solution of the test compound or a standard inhibitor (like Captopril or Lisinopril) is pre-incubated with the ACE solution at 37°C for a short period (e.g., 10 minutes).[13]

  • Enzymatic Reaction: The reaction is initiated by adding the HHL substrate to the mixture and incubating at 37°C for a defined time (e.g., 60 minutes). During this time, ACE cleaves HHL into Hippuric Acid (HA) and Histidyl-Leucine.

  • Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation (e.g., 95°C for 10 minutes).[13]

  • Quantification: The amount of Hippuric Acid produced is quantified. This can be done through various methods, including spectrophotometry after extraction with an organic solvent or by using a colorimetric assay.[11][12]

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of HA produced in the presence of the inhibitor to that of a control without the inhibitor. The IC50 value is then determined from a dose-response curve.

Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting the intestinal permeability of a drug candidate.[9][10][14]

cluster_workflow Caco-2 Permeability Assay Workflow A Cell Culture: - Seed Caco-2 cells on Transwell inserts - Culture for 21 days to form a confluent monolayer B Assay Initiation: - Wash cell monolayer with transport buffer - Add test compound to the apical (A) side A->B C Incubation & Sampling: - Incubate at 37°C - Take samples from the basolateral (B) side at various time points B->C D Compound Quantification: - Analyze samples using LC-MS/MS to determine compound concentration C->D E Data Analysis: - Calculate the apparent permeability coefficient (Papp) - Papp = (dQ/dt) / (A * C0) D->E

Caption: Workflow for the Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell plates and cultured for approximately 21 days. During this time, they differentiate to form a polarized monolayer that mimics the intestinal epithelium.[9]

  • Assay Setup: The cell monolayers are washed with a transport buffer. The test compound is then added to the apical (donor) compartment, which represents the intestinal lumen. The basolateral (receiver) compartment, representing the blood side, contains a compound-free buffer.[10]

  • Incubation and Sampling: The plate is incubated at 37°C. At predetermined time intervals, samples are taken from the basolateral compartment to measure the amount of the compound that has permeated across the cell monolayer.

  • Quantification: The concentration of the test compound in the collected samples is typically determined using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the apical compartment.

Conclusion

The data presented in this guide indicates that while this compound exhibits ACE inhibitory activity, its potency is considerably lower than that of the established industry standards, Captopril and Lisinopril. Furthermore, its in vitro permeability suggests potentially lower oral absorption compared to these standards. Further optimization of this dipeptide scaffold may be necessary to enhance its bioactivity and pharmacokinetic properties for it to be considered a viable therapeutic candidate. The provided experimental protocols offer a framework for conducting such further investigations.

References

Studies on the reproducibility of published data on trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of published data on trans-4-Hydroxy-1-L-phenylalanyl-L-proline and its more extensively studied alternatives, Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly). The focus is on their effects on fibroblast proliferation, a critical aspect of collagen synthesis and wound healing.

While specific studies on the reproducibility of data for this compound are limited in the public domain, this guide compiles the available biological data and experimental protocols for this dipeptide and its comparators. This allows for an objective assessment of the current state of research and highlights areas for future investigation.

Data Presentation: Comparative Effects on Fibroblast Proliferation

The following table summarizes the quantitative data from studies investigating the effects of these dipeptides on fibroblast proliferation.

DipeptideConcentrationCell TypeAssayObserved EffectCitation
This compound Data not available--Data not available-
Prolyl-hydroxyproline (Pro-Hyp) 100 µMPrimary mouse skin fibroblastsCell proliferation on collagen gelTriggered growth of fibroblasts.
200 µMPrimary mouse skin fibroblastsFibroblast migration from skin explantsSignificantly increased the number of migrating fibroblasts.
0 - 1000 nmol/mL (dose-dependent)Primary mouse skin fibroblastsCell proliferation on collagen gelEnhanced the growth of fibroblasts.
Hydroxyprolyl-glycine (Hyp-Gly) 100 µMPrimary mouse skin fibroblastsCell proliferation on collagen gelTriggered growth of fibroblasts.

Note: The lack of available data for this compound in fibroblast proliferation assays is a significant finding of this review.

Experimental Protocols

This section details the methodologies employed in the cited studies for assessing fibroblast proliferation, providing a basis for experimental design and comparison.

Fibroblast Proliferation Assay on Collagen Gel

This protocol is based on the methodology described in studies on Pro-Hyp and Hyp-Gly.

  • Cell Culture: Primary mouse skin fibroblasts are cultured on a collagen gel in a 96-well plate at a density of 5 x 10³ cells per well.

  • Medium: The culture medium is Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS). It is crucial to use FBS that is free from endogenous hydroxyprolyl peptides to avoid masking the effects of the supplemented dipeptides.

  • Treatment: The dipeptides (Pro-Hyp or Hyp-Gly) are added to the culture medium at the desired concentrations (e.g., 100 µM).

  • Incubation: The cells are incubated for a specified period (e.g., up to 144 hours).

  • Cell Viability and Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay, such as the Cell Counting Kit-8, which measures the absorbance of the medium.

Fibroblast Migration Assay from Skin Explants

This protocol is based on the methodology described in a study on Pro-Hyp.

  • Skin Explant Culture: Mouse skin discs are cultured on a 24-well plastic plate in a serum-free medium.

  • Treatment: Pro-Hyp is added to the medium at a concentration of 200 µM.

  • Incubation: The skin discs are incubated for 72 hours.

  • Assessment of Migration: The number of fibroblasts that have migrated from the skin explant to the plate is counted.

  • Control for Proliferation: To confirm that the observed increase in cell number is due to migration and not proliferation of already migrated cells, a control group treated with an anti-proliferative agent like mitomycin C can be included.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for Prolyl-hydroxyproline and a general workflow for its synthesis.

ProHyp_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular ProHyp Prolyl-hydroxyproline (Pro-Hyp) Receptor Receptor ? ProHyp->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Proliferation Fibroblast Proliferation Signal_Transduction->Proliferation Stimulation

Caption: Proposed signaling pathway for Prolyl-hydroxyproline (Pro-Hyp) induced fibroblast proliferation.

The precise receptor and downstream signaling cascade for Pro-Hyp in fibroblasts are still under investigation. However, it is known to stimulate the proliferation of these cells, a key process in wound healing and collagen synthesis.

Dipeptide_Synthesis_Workflow Proline L-Proline Prolyl_Hydroxylase Prolyl-4-hydroxylase Proline->Prolyl_Hydroxylase Phenylalanine L-Phenylalanine Coupling Peptide Coupling Reaction Phenylalanine->Coupling Hydroxyproline trans-4-Hydroxy-L-proline Prolyl_Hydroxylase->Hydroxyproline Hydroxylation Dipeptide trans-4-Hydroxy-1-L- phenylalanyl-L-proline Coupling->Dipeptide Formation of Peptide Bond Hydroxyproline->Coupling

Caption: General workflow for the synthesis of this compound.

The synthesis of this compound involves the enzymatic hydroxylation of L-proline to form trans-4-hydroxy-L-proline, followed by a peptide coupling reaction with L-phenylalanine.

A meta-analysis of clinical trials involving trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Meta-Analysis of Oxaceprol and Alternative Therapies for Osteoarthritis

A comprehensive meta-analysis of clinical trials specifically for "trans-4-Hydroxy-1-L-phenylalanyl-L-proline" is not available in published literature. However, this compound is identified as Oxaceprol, a derivative of L-proline used for the treatment of osteoarthritis (OA).[1] A 2019 systematic review and meta-analysis of seven randomized controlled trials (RCTs) involving 1,087 participants provides evidence for its use in managing OA.[2][3] This guide compares the findings of that meta-analysis with data on other common OA treatments, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and nutraceuticals like glucosamine and chondroitin.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials of Oxaceprol and its alternatives.

Table 1: Efficacy of Oxaceprol vs. Placebo and Active Comparators (NSAIDs)

Outcome MeasureOxaceprol vs. Placebo (Mean Difference)Oxaceprol vs. NSAIDs (Diclofenac/Ibuprofen) (Mean Difference)Key Findings
Pain Following Exercise (100mm VAS) -12.1 mm (p=0.002)Not significantly differentOxaceprol showed a statistically significant and clinically relevant superiority over placebo in reducing pain after exercise.[4]
Pain at Rest (100mm VAS) -10.9 mm (p=0.016)Numerically better than NSAIDs (MD: 0.05)Oxaceprol significantly improved pain at rest compared to placebo and showed a numerical improvement over NSAIDs.[4][5]
Lequesne Index (Joint Function) Significant Improvement (p<0.00001)Similar improvement to active controlsOxaceprol demonstrated significant improvements in joint function.[2][5]
Global Treatment Efficacy -Similar to active controlsPhysician and patient assessments of overall efficacy were comparable between Oxaceprol and NSAIDs.[2]

VAS: Visual Analogue Scale; MD: Mean Difference. Data compiled from a meta-analysis and individual RCTs.[2][4][5]

Table 2: Safety and Tolerability Profile

ComparisonRisk Ratio (RR)95% Confidence Interval (CI)p-valueKey Findings
Oxaceprol vs. Diclofenac (Adverse Events) 0.710.45 to 1.11p=0.14Oxaceprol showed numerically fewer adverse events than diclofenac, though the difference was not statistically significant.[2][3]
Oxaceprol vs. Ibuprofen (Adverse Events) 0.730.30 to 1.78p=0.49A similar trend of fewer adverse events was observed with Oxaceprol compared to ibuprofen.[2][3]
Oxaceprol vs. Placebo (Adverse Events) 0.760.63 to 0.92p=0.004Oxaceprol was associated with significantly fewer adverse events compared to placebo.[2][3]

Data from a meta-analysis of seven RCTs.[2][3]

Table 3: Comparison with Glucosamine and Chondroitin

TreatmentEffect on Joint Pain (vs. Placebo)Effect on Joint Space Narrowing (JSN)Key Findings
Glucosamine Sulfate (1500 mg/day) No significant symptomatic benefit above placebo.[6][7]No significant effect as a single agent.Evidence for pain relief is inconsistent; some reviews suggest only prescription formulations are superior to placebo.[6][8]
Chondroitin Sulfate (800 mg/day) No significant symptomatic benefit above placebo.[6][7]No significant effect as a single agent.Some studies show benefit for hand OA, but evidence for knee OA is of low quality.[8]
Combination (Glucosamine + Chondroitin) No significant symptomatic benefit above placebo.[6][7]Statistically significant reduction in JSN at 2 years (Mean difference 0.10 mm).[6][7]The combination therapy shows a potential structural benefit (slowing cartilage loss) but does not significantly improve pain symptoms over placebo.[6][7]

Data from large-scale, double-blind, randomized placebo-controlled clinical trials.[6][7]

Experimental Protocols

Detailed methodologies are crucial for interpreting clinical trial data. Below are representative protocols for the key experiments cited.

Protocol 1: Oxaceprol vs. Placebo for Knee/Hip Osteoarthritis
  • Study Design : A 3-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

  • Participant Population : 167 patients aged 40-75 years with a radiological confirmation of knee or hip OA and symptomatic pain. Inclusion criteria required a minimum pain score of 40-90 mm on a 100 mm VAS following a standardized exercise (climbing 12-15 stairs).[4]

  • Intervention :

    • Treatment Group : Oxaceprol 1200 mg/day.

    • Control Group : Matching placebo capsules.[4]

  • Primary Outcome Measure : Change from baseline in pain following standardized exercise, measured on a 100 mm VAS.[4]

  • Secondary Outcome Measures : Changes in the Lequesne index, joint limitation, overall joint complaint, and therapeutic success as assessed by both physician and patient.[4]

  • Statistical Analysis : The primary endpoint was analyzed using a t-test for independent samples on the full analysis data set.[4]

Protocol 2: Glucosamine and Chondroitin vs. Placebo for Knee Osteoarthritis
  • Study Design : A double-blind, randomized, placebo-controlled clinical trial with a 2-year follow-up.[7]

  • Participant Population : 605 participants aged 45-75 years with chronic knee pain and radiological evidence of medial tibio-femoral compartment narrowing.[7]

  • Intervention Groups :

    • Glucosamine sulfate (1500 mg, once daily).

    • Chondroitin sulfate (800 mg, once daily).

    • Combination of glucosamine (1500 mg) and chondroitin (800 mg).

    • Matching placebo capsules.[7]

  • Primary Outcome Measures :

    • Structural : Change in joint space narrowing (JSN) over 2 years, measured from radiographs.

    • Symptomatic : Maximum knee pain (0-10 scale) self-reported in a diary for 7 days every 2 months over 1 year.[7]

  • Statistical Analysis : Data were adjusted for factors associated with disease progression (gender, BMI, baseline disease severity). Between-group differences were analyzed for statistical significance.[7]

Mechanisms of Action & Visualized Pathways

Understanding the distinct signaling pathways targeted by each compound is essential for drug development and clinical application.

Oxaceprol: Inhibition of Leukocyte Infiltration

Unlike traditional NSAIDs, Oxaceprol's primary mechanism is not the inhibition of cyclooxygenase (COX) enzymes.[9][10] Instead, it exerts its anti-inflammatory effects by inhibiting the infiltration and adhesion of leukocytes, particularly neutrophils, into inflamed joint tissues.[1][9][11][12] This action prevents the release of inflammatory mediators and enzymes that contribute to cartilage degradation at an early stage of the inflammatory cascade.[10][12]

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., OA) Endothelial_Activation Endothelial Cell Activation Inflammatory_Stimulus->Endothelial_Activation Leukocyte_Adhesion Leukocyte Adhesion & Migration Endothelial_Activation->Leukocyte_Adhesion Joint_Infiltration Infiltration into Joint Tissue Leukocyte_Adhesion->Joint_Infiltration Inflammation_Pain Inflammation & Pain Joint_Infiltration->Inflammation_Pain Oxaceprol Oxaceprol Oxaceprol->Leukocyte_Adhesion Inhibits

Caption: Mechanism of Action for Oxaceprol.

NSAIDs: COX Enzyme Inhibition

NSAIDs, such as diclofenac and ibuprofen, function by blocking the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[13][14][15][16] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15] By inhibiting prostaglandin synthesis, NSAIDs effectively reduce the symptoms of osteoarthritis.[13][17]

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX_Enzymes Inhibits

Caption: Mechanism of Action for NSAIDs.

Comparative Clinical Trial Workflow

The diagram below illustrates a standardized workflow for a randomized controlled trial comparing these different therapeutic agents for osteoarthritis.

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Intervention (e.g., 12 weeks) cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Pain, Function, Imaging) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A Oxaceprol Randomization->Group_A Group_B Group B NSAID Randomization->Group_B Group_C Group C Glucosamine/Chondroitin Randomization->Group_C Group_D Group D Placebo Randomization->Group_D FollowUp Follow-up Assessments (e.g., Weeks 4, 8, 12) Endpoint Primary/Secondary Endpoint Analysis FollowUp->Endpoint Safety Safety Monitoring (Adverse Events) FollowUp->Safety

Caption: Generalized Workflow for an OA Clinical Trial.

References

Comparative metabolomics of cells treated with trans-4-Hydroxy-1-L-phenylalanyl-L-proline versus control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparative guide on the metabolic effects of trans-4-Hydroxy-1-L-phenylalanyl-L-proline. This guide, grounded in established metabolic pathways of its constituent amino acids, provides a foundational understanding for future research into this novel dipeptide.

Disclaimer: No direct comparative metabolomics studies have been published on this compound. This guide is based on the scientific assumption that the dipeptide is hydrolyzed into its constituent amino acids, L-phenylalanine and trans-4-Hydroxy-L-proline, upon cellular uptake. The presented data and pathways are therefore a synthesis of existing knowledge on these individual amino acids.

Hypothetical Comparative Metabolomics Data

The following table summarizes the expected quantitative changes in key metabolites in cells treated with this compound versus a control group. This data is illustrative and derived from the known metabolic roles of L-phenylalanine and trans-4-Hydroxy-L-proline.

Metabolite ClassMetabolite NameExpected Fold Change (Treatment vs. Control)Implicated Pathway
Amino Acids L-PhenylalanineIncreasedAmino Acid Metabolism
L-TyrosineIncreasedPhenylalanine Metabolism, Neurotransmitter Biosynthesis
trans-4-Hydroxy-L-prolineIncreasedAmino Acid Metabolism
GlycineIncreasedHydroxyproline Catabolism
GlutamateIncreasedPhenylalanine Catabolism, Proline Metabolism
Energy Metabolism GlucoseDecreasedGlycolysis
LactateIncreasedGlycolysis
α-KetoglutarateVariableTCA Cycle, Amino Acid Metabolism
Neurotransmitters DopamineIncreasedPhenylalanine Metabolism
NorepinephrineIncreasedPhenylalanine Metabolism
Other Trans-CinnamateIncreasedPhenylalanine Metabolism (alternative pathway)

Experimental Protocols

A generalized workflow for a comparative metabolomics study is outlined below.

Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density of 2 x 10^5 cells/well and culture until approximately 80% confluency.

  • Treatment: Treat cells with 100 µM this compound dissolved in the culture medium for 24 hours. A vehicle control (medium without the dipeptide) should be run in parallel.

Metabolite Extraction
  • Quenching: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Analysis: Process the raw data to identify and quantify metabolites by comparing their mass-to-charge ratio and retention times to a standard library.

Visualizing the Metabolic Impact

The following diagrams illustrate the key signaling pathways and the experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A Seed Cells B Cell Adherence & Growth A->B C Treatment with Dipeptide vs. Control B->C D Quench Metabolism (Ice-cold PBS) C->D E Extract Metabolites (80% Methanol) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Metabolite Identification & Quantification H->I

Caption: Experimental workflow for comparative metabolomics.

phenylalanine_pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH CaSR Calcium-Sensing Receptor (CaSR) Phe->CaSR Activates TransCinnamate Trans-Cinnamate Phe->TransCinnamate PAL Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Signaling Downstream Signaling (e.g., PKC, IP3R) CaSR->Signaling

Caption: L-Phenylalanine metabolic and signaling pathways.

hydroxyproline_pathway Hyp trans-4-Hydroxy-L-proline Glycine Glycine Hyp->Glycine Catabolism HIF1a HIF-1α Hyp->HIF1a Stabilizes OxidativeStress Oxidative Stress Hyp->OxidativeStress Alleviates PDL1 PD-L1 Expression HIF1a->PDL1 Induces

Caption: trans-4-Hydroxy-L-proline metabolic and signaling pathways.

Discussion of Metabolic Impact

The metabolomic changes following treatment with this compound are anticipated to be a composite of the effects of its constituent amino acids.

The increase in L-phenylalanine and its downstream metabolites, such as L-tyrosine , dopamine , and norepinephrine , suggests an impact on neurotransmitter biosynthesis.[1][2] L-phenylalanine can also activate the Calcium-Sensing Receptor (CaSR), initiating downstream signaling cascades.[3] Furthermore, a shift in energy metabolism towards glycolysis, indicated by decreased glucose and increased lactate, has been observed in some cell types upon L-phenylalanine treatment.[4] An alternative catabolic pathway for phenylalanine can lead to the production of trans-cinnamate .[5]

The presence of trans-4-Hydroxy-L-proline is expected to increase levels of glycine through its catabolism.[6] This amino acid is also known to play a role in cellular signaling, notably by stabilizing the hypoxia-inducible factor-1 alpha (HIF-1α), which can in turn influence the expression of proteins like PD-L1.[7] Additionally, trans-4-Hydroxy-L-proline has been shown to alleviate oxidative stress.[6]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds is a paramount responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for trans-4-Hydroxy-1-L-phenylalanyl-L-proline, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Specifications
Gloves Chemically resistant gloves (e.g., nitrile) should be inspected before use.[2]
Eye Protection Safety glasses or goggles are mandatory to protect against accidental splashes.[2]
Lab Coat A standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Generally not required under normal handling conditions, but a dust mask may be used if there is a risk of aerosolization.[3][4]

In the event of a spill, immediately contain the area. For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a clearly labeled, sealed container for disposal[1].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all institutional, local, regional, and national regulations[5][6]. Never dispose of this compound down the drain or in regular trash[5][7].

  • Waste Identification and Collection :

    • Collect all unused or expired this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled waste container.

  • Containerization :

    • Use a robust, leak-proof container that is compatible with chemical waste.

    • The container must be securely sealed to prevent any leakage or spillage.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any relevant hazard information (though none are prominently noted for its components) and the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Disposal :

    • Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste disposal service or a licensed chemical disposal company[2].

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Unused/Expired This compound ppe Don Personal Protective Equipment (Gloves, Safety Glasses, Lab Coat) start->ppe collect Collect Waste Material ppe->collect containerize Place in a Labeled, Leak-Proof Waste Container collect->containerize store Store in Designated Chemical Waste Area containerize->store dispose Arrange for Professional Chemical Waste Disposal store->dispose end End: Proper Disposal Complete dispose->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Essential Safety and Operational Guidance for Handling trans-4-Hydroxy-1-L-phenylalanyl-L-proline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of trans-4-Hydroxy-1-L-phenylalanyl-L-proline, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to standard laboratory PPE protocols is crucial to minimize exposure and prevent contamination.[3][4]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety glasses or gogglesProtects against dust particles and accidental splashes.[5][6][7] Face shields are recommended when there is a significant risk of splashing.[5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact with the compound.[4][6][8]
Body Protection Laboratory coat or coverallsProtects skin and personal clothing from contamination.[3][8]
Respiratory Protection Dust mask or respiratorRecommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.[4][8]
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills and falling objects.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures both the integrity of the compound and the safety of laboratory personnel.

  • Preparation : Before handling, ensure the work area, typically a chemical fume hood or a designated clean space, is sanitized to prevent contamination.[3] Allow the sealed container of the lyophilized peptide to warm to room temperature before opening to prevent moisture condensation, which can degrade the compound.[4]

  • Weighing and Reconstitution :

    • Wear all required PPE.

    • Carefully weigh the desired amount of the powdered compound in a clean, tared container.

    • To reconstitute, use a high-purity solvent appropriate for the specific experimental needs.[3] For many peptides, sterile distilled water or a dilute acid solution (e.g., 0.1% acetic acid) can be used to create a stock solution.[4]

    • Gently agitate the solution to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation.

  • Storage :

    • Lyophilized Powder : Store in a cool, dry, and dark place.[4] For long-term stability, storage at -20°C or below is recommended.[4][9]

    • Reconstituted Solution : The stability of peptide solutions is limited.[4] For short-term storage, 4°C is often suitable. For longer-term storage, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder.[4][10]

Disposal Plan

Proper disposal of unused or waste material is critical to maintain a safe laboratory environment and comply with regulations.

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as chemical waste through your institution's approved hazardous waste channels.[3][9] Do not discard in regular trash or down the drain.[9]
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled waste container for chemical waste.
Spilled Material For minor spills, wear appropriate PPE, gently sweep up the powder to avoid generating dust, and place it in a sealed container for chemical waste disposal.[1] Clean the area with a suitable solvent. For major spills, evacuate the area and follow your institution's emergency procedures.[1]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Sanitize Work Area warm_compound Warm Compound to Room Temp prep_area->warm_compound don_ppe Don Appropriate PPE warm_compound->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute store_solution Store Solution (4°C or -20°C) reconstitute->store_solution dispose_waste Dispose as Chemical Waste reconstitute->dispose_waste store_powder Store Lyophilized Powder (-20°C) store_powder->weigh store_solution->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.